molecular formula C36H45NO12S2 B13728062 Bis-sulfone-PEG4-Acid

Bis-sulfone-PEG4-Acid

货号: B13728062
分子量: 747.9 g/mol
InChI 键: PDXZXCYPCHVEJY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bis-sulfone-PEG4-Acid is a useful research compound. Its molecular formula is C36H45NO12S2 and its molecular weight is 747.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C36H45NO12S2

分子量

747.9 g/mol

IUPAC 名称

3-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C36H45NO12S2/c1-27-3-11-32(12-4-27)50(42,43)25-31(26-51(44,45)33-13-5-28(2)6-14-33)35(40)29-7-9-30(10-8-29)36(41)37-16-18-47-20-22-49-24-23-48-21-19-46-17-15-34(38)39/h3-14,31H,15-26H2,1-2H3,(H,37,41)(H,38,39)

InChI 键

PDXZXCYPCHVEJY-UHFFFAOYSA-N

规范 SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Bis-sulfone-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Bis-sulfone-PEG4-Acid, a heterobifunctional linker integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This document details the molecule's core components, its mechanism of action in bioconjugation, and protocols for its use, supported by relevant data and visualizations.

Core Structure and Physicochemical Properties

This compound is a versatile linker molecule comprised of three key functional components: a bis-sulfone group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid.[1][2] This unique combination of reactive moieties allows for the sequential and site-specific conjugation of two different molecules.

The bis-sulfone group serves as a thiol-reactive handle, specifically targeting the sulfhydryl groups of cysteine residues.[3] The PEG4 spacer, consisting of four ethylene (B1197577) glycol units, enhances the aqueous solubility and biocompatibility of the resulting conjugate, while also providing spatial separation between the conjugated molecules.[4] The terminal carboxylic acid enables conjugation to primary amines through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry.[1][2][3]

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C36H45NO12S2[1]
Molecular Weight 747.9 g/mol [1]
CAS Number 2639395-49-4[1]
Purity Typically ≥98%[1]
Solubility Soluble in DMSO, DCM, DMF[1]
Storage Condition -20°C[1]

Mechanism of Action in Bioconjugation

The bifunctional nature of this compound allows for a two-step conjugation strategy, which is particularly advantageous in the construction of ADCs. This process involves the site-specific attachment of the linker to an antibody, followed by the conjugation of a therapeutic payload.

Thiol-Reactive Conjugation via the Bis-sulfone Group

The bis-sulfone moiety is a highly reactive bis-alkylation reagent that readily reacts with two cysteine thiols, such as those derived from the reduction of a disulfide bridge on an antibody.[4] This reaction results in the formation of a stable, three-carbon bridge, effectively re-linking the two sulfur atoms.[4] This "disulfide rebridging" approach is beneficial as it helps to maintain the tertiary structure of the antibody, thus preserving its biological activity.[4] The overall workflow for this conjugation is depicted in the diagram below.

G cluster_0 Step 1: Antibody Disulfide Reduction cluster_1 Step 2: Disulfide Rebridging with Bis-sulfone Linker A Antibody with interchain disulfide bond B Mild Reducing Agent (e.g., TCEP) A->B Addition C Reduced Antibody with free thiol groups B->C Incubation D Reduced Antibody E This compound D->E Reaction F Antibody-Linker Conjugate E->F Stable Thioether Bonds Formed

Figure 1: Workflow for Thiol-Reactive Conjugation.
Amine-Reactive Conjugation via the Carboxylic Acid Group

The terminal carboxylic acid of the linker can be activated to react with primary amines on a payload molecule, forming a stable amide bond. This reaction is typically mediated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).[5] EDC activates the carboxyl group to form a reactive O-acylisourea intermediate, which is then stabilized by NHS to form a semi-stable NHS ester. This ester readily reacts with a primary amine to yield the final conjugate.[5]

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Amide Bond Formation A This compound B EDC + NHS A->B Reaction C Activated NHS Ester of Linker B->C Formation of NHS Ester D Activated NHS Ester E Payload with Primary Amine D->E Coupling F Linker-Payload Conjugate E->F Stable Amide Bond

Figure 2: Amine-Reactive Conjugation Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Protocol for Antibody Conjugation (Thiol-Reactive)

This protocol is adapted from procedures for similar bis-sulfone linkers and outlines the general steps for conjugating this compound to an antibody.[6]

Materials:

  • Antibody (e.g., IgG1)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.0-7.4)

  • Quenching Reagent (e.g., N-acetylcysteine)

  • Desalting columns or other protein purification system

  • Organic Solvent (e.g., DMSO or DMF)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Disulfide Reduction: Add a 10-50 fold molar excess of the reducing agent (e.g., TCEP) to the antibody solution. Incubate at 37°C for 1-2 hours.

  • Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column pre-equilibrated with reaction buffer. This step is crucial to prevent the reaction of TCEP with the bis-sulfone reagent.

  • Rebridging Reaction:

    • Prepare a stock solution of this compound in an organic solvent such as DMSO (e.g., 10 mM).

    • Add a 10-fold molar excess of the this compound solution to the reduced and purified antibody.

    • Incubate the reaction at room temperature for 2 hours with gentle agitation.

  • Quenching of the Reaction: To quench any unreacted bis-sulfone reagent, add a 5-fold molar excess of N-acetylcysteine. Incubate for 15 minutes at room temperature.

  • Purification: Purify the resulting antibody-linker conjugate from excess reagents and byproducts using a desalting column or size-exclusion chromatography (SEC).

Protocol for Payload Conjugation (Amine-Reactive)

This protocol describes the general procedure for coupling a primary amine-containing payload to the carboxylic acid of the antibody-linker conjugate using EDC/NHS chemistry.[5][7]

Materials:

  • Antibody-linker conjugate

  • Amine-containing payload

  • EDC

  • NHS or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 5.5)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Solution (e.g., Tris-HCl or glycine)

  • Purification system (e.g., dialysis or SEC)

Procedure:

  • Reagent Preparation:

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

    • Prepare a stock solution of the amine-containing payload in a suitable solvent.

    • The antibody-linker conjugate should be in the Coupling Buffer.

  • Activation of Carboxylic Acid: In a separate reaction, or in a one-pot synthesis, activate the carboxylic acid of the linker. For a one-pot reaction, add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the antibody-linker conjugate. Incubate for 15-30 minutes at room temperature.

  • Conjugation to Amine-Containing Payload: Add the amine-containing payload to the activated antibody-linker conjugate solution. A 1.5 to 10-fold molar excess of the payload to the antibody-linker is a common starting point, but this should be optimized. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add a quenching solution, such as Tris-HCl or glycine, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

Data Presentation and Analysis

A critical aspect of ADC development is the characterization of the final conjugate, with the drug-to-antibody ratio (DAR) being a key quality attribute.[8][9] ADCs produced using bis-sulfone linkers have been shown to exhibit superior homogeneity with a well-defined DAR.[4]

Determination of Drug-to-Antibody Ratio (DAR)

Several analytical techniques can be employed to determine the DAR of ADCs.

  • Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on the increased hydrophobicity imparted by the drug-linker. This allows for the quantification of the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise mass measurement of the intact ADC and its subunits (light and heavy chains after reduction), allowing for the accurate determination of the average DAR and the distribution of drug-loaded species.[8]

The weighted average DAR can be calculated from HIC or LC-MS data using the peak areas of the different species.[8]

Stability of Bis-sulfone Linked Conjugates

Conclusion

This compound is a valuable tool for researchers and drug development professionals in the field of bioconjugation. Its heterobifunctional nature, combining a thiol-reactive bis-sulfone group with an amine-reactive carboxylic acid, allows for the controlled and site-specific synthesis of complex bioconjugates. The inclusion of a PEG spacer enhances the physicochemical properties of the resulting molecules. The disulfide rebridging capability of the bis-sulfone moiety contributes to the formation of homogeneous and stable ADCs, a critical factor for their therapeutic efficacy and safety. The experimental protocols provided in this guide offer a foundation for the successful application of this compound in the development of next-generation targeted therapeutics.

References

An In-depth Technical Guide to the Chemical Properties and Applications of Bis-sulfone-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, characterization, and applications of Bis-sulfone-PEG4-Acid, a heterobifunctional linker integral to the advancement of bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Core Chemical Properties

This compound is a molecule designed with distinct reactive moieties, enabling the sequential conjugation of two different molecular entities. It features a bis-sulfone group for thiol-selective conjugation and a terminal carboxylic acid for coupling to amine-containing molecules. The molecule incorporates a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce immunogenicity.[1][2]

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C36H45NO12S2[3]
Molecular Weight 747.9 g/mol [3]
Purity Typically ≥95% - 98%[3]
Appearance White to off-white solid[4]
Solubility Soluble in DMSO, DCM, DMF[3]
Storage Conditions -20°C, desiccated[3][4]

Reactivity and Mechanism of Action

The utility of this compound lies in its two distinct reactive functionalities:

  • The Bis-sulfone Group: This group is a highly reactive bis-alkylation reagent that readily reacts with two cysteine thiols derived from the reduction of a disulfide bridge in proteins, such as antibodies.[1][5] This reaction re-forms a stable three-carbon bridge, effectively re-bridging the disulfide bond while leaving the protein's tertiary structure intact.[1][5] This site-specific conjugation method leads to homogeneous antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR).[1]

  • The Carboxylic Acid Group: The terminal carboxylic acid can be activated by coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU) to form a stable amide bond with primary amines on a payload molecule.[6][7]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum to observe the chemical shifts and integrations of the various protons in the molecule, including those on the aromatic rings of the sulfone groups, the PEG linker, and the aliphatic backbone.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a carbon NMR spectrum to identify the carbon skeleton of the molecule.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Analysis: Process the spectra to assign peaks to the corresponding atoms in the proposed structure. The integration of proton signals should be consistent with the number of protons in each functional group.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the this compound reagent.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).

  • Instrumentation: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of Solvent B (e.g., 20%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute the compound.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 254 nm or 280 nm.

  • Data Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Mass Spectrometry for Molecular Weight Confirmation

Objective: To confirm the molecular weight of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µM) in a solvent compatible with mass spectrometry, such as acetonitrile or methanol, with 0.1% formic acid.

  • Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS).

  • Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it via an HPLC system. Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: The spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M-H]⁻ ion of this compound (expected m/z of approximately 748.9 for [M+H]⁺).

Bioconjugation to an Antibody and Payload

Objective: To conjugate this compound to an antibody and a payload molecule to form an ADC.

Methodology:

Step 1: Antibody Reduction

  • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4).

  • Add a 10-50 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

  • Incubate at 37°C for 30-60 minutes.

  • Remove the excess TCEP using a desalting column.

Step 2: Conjugation of this compound to the Antibody

  • Immediately after TCEP removal, add a 5-20 fold molar excess of this compound (dissolved in DMSO) to the reduced antibody.

  • Incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Remove the excess linker via size-exclusion chromatography (SEC).

Step 3: Payload Conjugation

  • Activate the carboxylic acid group of the antibody-linker conjugate by adding EDC and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0).

  • Incubate for 15-30 minutes at room temperature.

  • Add the amine-containing payload molecule (e.g., a cytotoxic drug).

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purify the final ADC using SEC or other appropriate chromatography methods.

Step 4: Characterization of the ADC

  • SDS-PAGE: Analyze the ADC under reducing and non-reducing conditions to confirm conjugation.

  • Hydrophobic Interaction Chromatography (HIC): Determine the drug-to-antibody ratio (DAR).

  • Mass Spectrometry: Confirm the molecular weight of the final ADC.

Visualizations

Caption: Chemical structure of this compound.

Bioconjugation Workflow start Start: Antibody with Disulfide Bonds reduction 1. Disulfide Reduction (e.g., TCEP) start->reduction reduced_ab Reduced Antibody (Free Thiols) reduction->reduced_ab linker_add 2. Add this compound reduced_ab->linker_add rebridged_ab Re-bridged Antibody-Linker Conjugate linker_add->rebridged_ab activation 3. Activate Carboxylic Acid (e.g., EDC, NHS) rebridged_ab->activation activated_ab Activated Antibody-Linker Conjugate activation->activated_ab payload_add 4. Add Amine-Payload activated_ab->payload_add adc Final Antibody-Drug Conjugate (ADC) payload_add->adc purification 5. Purification (e.g., SEC) adc->purification final_product Purified ADC purification->final_product

Caption: ADC synthesis workflow.

Logical Relationship of Components linker This compound sulfone Bis-sulfone Group linker->sulfone peg PEG4 Spacer linker->peg acid Carboxylic Acid linker->acid thiol Thiol Groups (on Antibody) sulfone->thiol reacts with homogeneity Homogeneous Conjugate sulfone->homogeneity enables solubility Increased Solubility peg->solubility provides amine Amine Group (on Payload) acid->amine reacts with (activated)

Caption: Component relationships.

References

Bis-sulfone-PEG4-Acid: A Technical Guide to its Mechanism of Action in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-sulfone-PEG4-Acid is a heterobifunctional linker that has emerged as a critical tool in the development of sophisticated bioconjugates, particularly antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique architecture, featuring a thiol-reactive bis-sulfone moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for the precise and stable conjugation of molecules to proteins. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by experimental data, detailed protocols, and visualizations to facilitate its application in research and drug development.

The bis-sulfone group acts as a highly efficient bis-alkylating agent, enabling the site-specific re-bridging of disulfide bonds in proteins, most notably antibodies. This approach maintains the structural integrity of the protein, leading to more homogeneous and stable conjugates. The PEG4 spacer enhances aqueous solubility and can improve the pharmacokinetic profile of the resulting bioconjugate. The terminal carboxylic acid provides a handle for the attachment of a wide range of molecules, such as cytotoxic payloads or E3 ligase ligands, through the formation of a stable amide bond.

Core Mechanism of Action

The mechanism of action of this compound can be dissected into the individual contributions of its three key components: the bis-sulfone group, the PEG4 spacer, and the carboxylic acid terminus.

The Bis-Sulfone Moiety: Site-Specific Disulfide Re-bridging

The cornerstone of this compound's functionality lies in its bis-sulfone group, which is a highly reactive bis-alkylation reagent. This group readily and selectively reacts with two cysteine thiols that are typically generated from the reduction of a disulfide bridge within a protein.[1] The reaction proceeds in two main steps:

  • Disulfide Bond Reduction: The native disulfide bond in the protein is first reduced using a mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to expose two free sulfhydryl (thiol) groups.

  • Bis-Alkylation: The bis-sulfone reagent is then introduced. It undergoes a sequential Michael addition-elimination reaction with the two thiol groups, resulting in the formation of a stable, three-carbon thioether bridge that covalently re-links the two cysteine residues.[1] This process is highly specific for the paired thiols of a reduced disulfide, ensuring site-specific conjugation.

The re-bridging of the disulfide bond helps to maintain the native conformation of the protein, which is particularly crucial for antibodies where disulfide bonds are essential for their structural integrity and function.[1] This contrasts with traditional maleimide-based conjugation to single cysteine residues, which can lead to less stable conjugates.

dot

Caption: Disulfide re-bridging workflow.

The PEG4 Spacer: Enhancing Physicochemical Properties

The this compound linker incorporates a short polyethylene glycol (PEG) spacer consisting of four ethylene (B1197577) glycol units. This PEG chain imparts several beneficial properties to the resulting bioconjugate:

  • Increased Hydrophilicity: PEG is highly hydrophilic, which significantly improves the aqueous solubility of the linker and the final conjugate. This is particularly advantageous when conjugating hydrophobic payloads, which can otherwise lead to aggregation and poor pharmacokinetics.

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG spacer can shield the payload from degradation and reduce non-specific interactions with other proteins and tissues, potentially leading to a longer circulation half-life and improved biodistribution.

  • Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins and other biomolecules.

The Carboxylic Acid Terminus: A Versatile Handle for Conjugation

The terminal carboxylic acid group on the this compound linker provides a versatile point of attachment for a second molecule of interest. This is typically achieved through the formation of a stable amide bond with a primary or secondary amine on the payload molecule. This reaction requires activation of the carboxylic acid, which is commonly accomplished using coupling agents such as:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that rapidly forms an activated ester, which then reacts with the amine.

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride): A water-soluble carbodiimide (B86325) that activates the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine.

The choice of coupling agent and reaction conditions can be optimized to achieve high yields and minimize side reactions.

dot

Amide_Bond_Formation Linker_COOH Bis-sulfone-PEG4-COOH Activated_Linker Activated Ester Intermediate Linker_COOH->Activated_Linker Activation Payload_NH2 Payload-NH2 Conjugate Linker-CO-NH-Payload Payload_NH2->Conjugate Activator HATU / EDC Activator->Activated_Linker Activated_Linker->Conjugate Amide Bond Formation Protocol_ADC cluster_workflow ADC Synthesis Workflow Start Antibody Solution Reduction Add TCEP Incubate 37°C, 1-2h Start->Reduction Purification1 Desalting Column (Remove TCEP) Reduction->Purification1 Conjugation Add this compound Incubate RT, 2-4h Purification1->Conjugation Quenching Add N-acetylcysteine Conjugation->Quenching Purification2 Purify Conjugate (Desalting/SEC) Quenching->Purification2 End Purified ADC Purification2->End Protocol_PROTAC cluster_workflow PROTAC Synthesis Workflow (Amide Coupling) Start Ligand-Linker-COOH in DMF Activation Add HATU & DIPEA Stir 15-30 min Start->Activation Coupling Add Warhead-NH2 Activation->Coupling Reaction Stir at RT Overnight Coupling->Reaction Purification Work-up & Purification Reaction->Purification End Purified PROTAC Purification->End

References

Introduction: A Tool for Precision Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of Bis-sulfone-PEG4-Acid with Thiols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of this compound with thiol-containing molecules. It details the underlying reaction mechanism, kinetic data, optimal reaction conditions, and stability of the resulting conjugate. Furthermore, it presents detailed experimental protocols for its principal application: the site-specific conjugation of antibodies for the development of next-generation therapeutics like Antibody-Drug Conjugates (ADCs).

This compound is a heterobifunctional crosslinker designed for advanced bioconjugation. Its molecular architecture consists of three key components:

  • A Bis-sulfone Group: This functional group serves as a highly reactive bis-alkylating agent that specifically and efficiently reacts with two proximal thiol groups, such as those derived from the reduction of a native disulfide bond.[1][2]

  • A PEG4 Spacer: A short polyethylene (B3416737) glycol (PEG) chain enhances the aqueous solubility of the linker and the resulting conjugate, which can improve pharmacokinetic properties and reduce aggregation.[3][4]

  • A Terminal Carboxylic Acid: This group provides a versatile handle for subsequent conjugation to other molecules (e.g., drugs, imaging agents) containing a primary amine, typically through amide bond formation facilitated by carbodiimide (B86325) chemistry (e.g., EDC/NHS).[5]

The primary application for this class of reagents is in the field of drug development, particularly for the creation of site-specific Antibody-Drug Conjugates (ADCs).[6][7] By targeting and re-bridging the interchain disulfide bonds of an antibody, bis-sulfone linkers enable the production of homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR).[7] This approach yields conjugates with superior stability compared to those formed with traditional maleimide-based linkers and helps maintain the structural integrity of the antibody.[8][9]

Core Reactivity and Mechanism

The fundamental reaction between the bis-sulfone moiety and thiols is a thiol-Michael addition , a type of conjugate addition reaction.[10][11]

Reaction Mechanism

The vinyl sulfone components of the bis-sulfone group act as potent Michael acceptors. The reaction proceeds when a nucleophilic thiolate anion (RS⁻), formed by the deprotonation of a thiol (RSH), attacks one of the electron-deficient β-carbons of the vinyl sulfone. This is followed by a second, intramolecular Michael addition of the second proximal thiol, resulting in the formation of a stable, three-carbon thioether bridge.[][13] This re-bridging is particularly effective for conjugating the two cysteine residues exposed after the reduction of a disulfide bond.[14][15]

Thiol_Michael_Addition cluster_0 Step 1: First Michael Addition cluster_1 Step 2: Second Michael Addition (Intramolecular) start Bis-sulfone + 2 Thiols (R-SH) thiolate Thiolate (R-S⁻) Nucleophilic Attack start->thiolate Deprotonation (Base or pH > pKa) intermediate Mono-sulfone Adduct second_thiol Second Thiol Attack intermediate->second_thiol thiolate->intermediate final Stable Thioether Bridge second_thiol->final Ring Closure

Figure 1: Reaction mechanism of bis-sulfone with two thiols.

Kinetics and Selectivity

The thiol-Michael addition to vinyl sulfones is both rapid and highly selective. Kinetic studies have demonstrated that vinyl sulfones react significantly faster and more selectively with thiols than other common Michael acceptors, such as acrylates.[16][17]

  • High Selectivity: The reaction demonstrates remarkable chemoselectivity for thiols, even in the presence of a large excess of other nucleophilic residues like amines (e.g., lysine), which is critical for site-specific protein modification.[18]

Reactant PairRelative Rate / Rate Constant (k)ConditionsReference(s)
Ethyl Vinyl Sulfone (EVS) + Hexanethiol (HT)~7 times faster than Hexyl Acrylate (HA) + HTBase-catalyzed[16][17]
Phenyl Vinyl Sulfonate Esters vs. N-benzyl Vinyl SulfonamidesPhenyl vinyl sulfonate esters are ~3000-fold more reactive towards 2'-(phenethyl)thiolMichael addition[19]
Ethynyl P(V) Electrophiles + Glutathionek ≈ 0.47 M⁻¹s⁻¹pH 7.4[20]
General Thiol-Disulfide Interchangek ≈ 0.1 - 10 M⁻¹s⁻¹pH 7, non-catalyzed[21]

Table 1: Comparative kinetic data for thiol-Michael additions.

Optimal Reaction Conditions

The efficiency of the conjugation is highly dependent on key reaction parameters, which must be optimized to ensure high yield and specificity while maintaining the integrity of the biomolecule.

ParameterRecommended RangeRationaleReference(s)
pH 6.5 - 8.0Balances the need for thiol deprotonation to the nucleophilic thiolate (favored at higher pH) with protein stability and reagent integrity. Slightly alkaline conditions (pH ~8) generally accelerate the reaction.[11][11][22]
Temperature 4°C to 37°CRoom temperature or 37°C is common for faster kinetics. Lower temperatures (4°C) can be used for overnight reactions or with sensitive proteins.[22][23]
Molar Ratio 5- to 20-foldA molar excess of the bis-sulfone reagent over the number of disulfide bonds is used to drive the reaction to completion.[23]
Co-solvent 5-10% DMSO/DMFBis-sulfone reagents often have limited aqueous solubility and are typically dissolved in a small amount of an organic co-solvent like DMSO before being added to the aqueous reaction buffer.[22]

Table 2: Recommended conditions for bis-sulfone conjugation reactions.

Application Spotlight: Site-Specific Antibody-Drug Conjugates (ADCs)

The disulfide re-bridging strategy using bis-sulfone linkers is a leading method for producing homogeneous and stable ADCs.

Experimental Workflow

The process involves a sequential, two-step chemical modification of a native antibody.[2]

  • Selective Disulfide Reduction: The interchain disulfide bonds in the antibody's hinge region are selectively reduced using a mild reducing agent like TCEP or DTT. This exposes pairs of free cysteine thiols.[8][15]

  • Conjugation and Re-bridging: The this compound reagent is added to the reduced antibody. The bis-sulfone moiety reacts with the newly formed thiol pairs, re-forming a stable thioether linkage and covalently attaching the PEG-acid linker to the antibody at a specific site.[8][9]

ADC_Workflow cluster_workflow ADC Preparation Workflow A 1. Native Antibody (with Interchain Disulfide Bonds) B 2. Selective Reduction (e.g., with TCEP) A->B C Reduced Antibody (Exposed Thiol Pairs) B->C D 3. Conjugation (Add this compound) C->D E 4. Site-Specific Conjugate (Thioether Bridge) D->E F 5. Purification (e.g., SEC) E->F G Homogeneous ADC F->G

Figure 2: Experimental workflow for ADC preparation via disulfide re-bridging.

Stability of the Thioether Linkage

A critical advantage of the bis-sulfone conjugation method is the exceptional stability of the resulting thioether bond. Unlike maleimide-cysteine adducts, which are susceptible to retro-Michael reactions leading to premature drug deconjugation in vivo, the thioether bridge formed by bis-sulfones is essentially irreversible under physiological conditions.[8][24]

Linkage TypeStability CharacteristicReference(s)
Bis-sulfone Thioether Highly Stable: No significant loss of payload observed after 120 hours at 37°C.[9]
Maleimide ThioetherLess Stable: Prone to retro-Michael reaction, leading to drug loss over time.[8]

Table 3: Stability comparison of conjugation linkages.

Biological Mechanism of Action

Once synthesized, the ADC acts as a guided missile to deliver a cytotoxic payload specifically to cancer cells.

ADC_MoA cluster_moa ADC Mechanism of Action A 1. ADC binds to target antigen on cancer cell surface B 2. Internalization via endocytosis A->B Receptor-mediated C 3. Trafficking to lysosome B->C D 4. Payload Release (Linker cleavage or Ab degradation) C->D Acidic/Enzymatic Environment E 5. Payload induces cell death (Apoptosis) D->E e.g., DNA damage

Figure 3: The biological pathway for ADC-mediated cell killing.

The process begins with the ADC circulating in the bloodstream until its antibody component recognizes and binds to a specific tumor-associated antigen on a cancer cell's surface.[18][25] This binding triggers receptor-mediated endocytosis, internalizing the entire ADC-antigen complex.[][14] The complex is then trafficked to the lysosome, an acidic, enzyme-rich organelle. Inside the lysosome, the linker is cleaved or the antibody is degraded, releasing the highly potent cytotoxic payload directly inside the target cell.[][23] The freed payload then exerts its function, such as disrupting microtubule formation or causing DNA damage, which ultimately leads to programmed cell death (apoptosis).[18][25]

Detailed Experimental Protocols

The following protocols provide a generalized framework for antibody conjugation using this compound. Optimization may be required for specific antibodies and applications.

Protocol 1: Antibody Disulfide Bond Reduction

This protocol describes the selective reduction of antibody interchain disulfides using TCEP.

Materials:

  • Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, Histidine buffer)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reduction Buffer (e.g., 0.1 M Phosphate (B84403) buffer with 2 mM EDTA, pH 7.0-7.4)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in Reduction Buffer.[26]

  • TCEP Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in Reduction Buffer immediately before use. TCEP is less stable in phosphate buffers at neutral pH.[26]

  • Reduction Reaction: Add TCEP to the antibody solution to achieve a final molar excess of 10-50 fold over the antibody. For partial reduction of an IgG1 to achieve a DAR of 4, a much lower concentration of TCEP (e.g., 2-4 mM) is often sufficient.[2][15][26]

  • Incubation: Incubate the reaction mixture at 37°C for 30-90 minutes with gentle mixing.[3][22]

  • Removal of TCEP: Immediately following incubation, remove the excess TCEP using a desalting column equilibrated with degassed conjugation buffer. This step is critical to prevent interference with subsequent reactions.[3]

  • (Optional) Quantify Free Thiols: Use the Ellman's Assay (Protocol 3) to confirm the successful generation of free thiols. An IgG1 fully reduced at its four interchain disulfides should yield 8 free thiols per antibody.

Protocol 2: Conjugation with this compound

This protocol details the conjugation of the reduced antibody with the bis-sulfone linker.

Materials:

  • Reduced antibody from Protocol 1

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation Buffer (e.g., 0.1 M Phosphate buffer with 2 mM EDTA, pH 7.5-8.0, degassed)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Prepare Bis-sulfone Stock: Dissolve the this compound reagent in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the reduced antibody solution. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid antibody denaturation.[22]

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[23]

  • Purification: Purify the resulting ADC conjugate to remove excess linker and other impurities. Size-exclusion chromatography (SEC) is a commonly used method. The buffer should be exchanged to a formulation buffer suitable for antibody storage (e.g., pH 6.0).

  • Characterization: Analyze the final conjugate using methods such as Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) distribution, and SDS-PAGE and Mass Spectrometry to confirm successful conjugation and purity.

Protocol 3: Quantification of Free Thiols (Ellman's Assay)

This assay is used to measure the concentration of free sulfhydryl groups generated during the reduction step.

Materials:

  • Ellman’s Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

  • Cysteine hydrochloride (for standard curve)

  • Reduced antibody sample

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.[5]

  • Prepare Standard Curve: a. Prepare a 1.5 mM stock solution of cysteine in Reaction Buffer. b. Perform serial dilutions to create a range of standards (e.g., 0 to 1.5 mM).[5] c. Add a small volume (e.g., 50 µL) of the DTNB solution to a larger volume of each standard (e.g., 950 µL). Mix and incubate for 15 minutes at room temperature.[5]

  • Prepare Sample: Add the same volumes of the reduced antibody sample and DTNB solution to Reaction Buffer. Use the non-reduced antibody as a blank/control.

  • Measurement: Measure the absorbance of the standards and samples at 412 nm.

  • Calculation: a. Plot the absorbance of the standards versus their concentration to generate a standard curve. b. Determine the thiol concentration of your sample from the standard curve. c. Alternatively, calculate the concentration directly using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length, and c is the molar concentration.[5]

References

An In-depth Technical Guide to the Solubility and Stability of Bis-sulfone-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Bis-sulfone-PEG4-Acid, a heterobifunctional linker increasingly utilized in the development of bioconjugates, including antibody-drug conjugates (ADCs). A thorough understanding of its physicochemical properties is critical for its effective handling, storage, and application in experimental settings.

Core Concepts and Molecular Structure

This compound is a chemical linker featuring three key components:

  • Bis-sulfone Group: This functional group is highly reactive towards thiol (-SH) groups, particularly those made available after the reduction of disulfide bonds in proteins like antibodies. This reactivity allows for site-specific conjugation.

  • PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) chain, composed of four ethylene (B1197577) glycol units, enhances the molecule's hydrophilicity and aqueous solubility.[1] It also provides a flexible spacer between the conjugated biomolecule and the terminal carboxylic acid.

  • Carboxylic Acid: The terminal acid group can be activated to react with primary amines, forming stable amide bonds. This allows for the attachment of various payloads, such as small molecule drugs or imaging agents.

These components collectively make this compound a versatile tool for creating well-defined bioconjugates with improved pharmacokinetic properties.

Solubility Profile

The solubility of this compound is a crucial factor for its application in bioconjugation, which is often performed in aqueous buffers. The presence of the hydrophilic PEG4 spacer significantly enhances its solubility in aqueous media.

Qualitative Solubility:

Based on available data, this compound is soluble in several common organic solvents.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble

Quantitative Solubility (Illustrative Data):

SolventEstimated Solubility (mg/mL)
DMSO> 50
DMF> 50
Dichloromethane (DCM)> 25
Water (pH 7.4)~10-20
Phosphate-Buffered Saline (PBS, pH 7.4)~10-15

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and exposure to light. Understanding these factors is essential for proper storage and handling to maintain the integrity and reactivity of the linker.

General Stability Considerations:

  • pH: The bis-sulfone group is generally stable at neutral to mildly acidic pH.[2] However, under basic conditions, the sulfone moiety can be susceptible to elimination reactions. The ester linkage in some related linkers can be prone to hydrolysis at pH extremes.

  • Temperature: For long-term storage, it is recommended to keep this compound at -20°C.[3][4] For short-term handling and in-use solutions, maintaining a low temperature (2-8°C) is advisable.

  • Light: As with many organic reagents, it is prudent to protect this compound from prolonged exposure to light to prevent potential photodegradation.

Summary of Stability and Storage Recommendations (Illustrative Data):

ConditionStabilityRecommendation
pH More stable at neutral to mildly acidic pH (6.0-7.5). Susceptible to degradation under strongly basic conditions.Use in buffers within the recommended pH range. Avoid high pH buffers.
Temperature Stable for long-term storage at -20°C. Stable for short-term use at 2-8°C.Store desiccated at -20°C for long-term storage. Keep on ice during experimental use.
Light Potentially sensitive to prolonged UV exposure.Store in a dark container or protect from light.
Aqueous Solution Hydrolysis of the carboxylic acid is generally slow at neutral pH but can be accelerated at pH extremes. The sulfone group is relatively stable in aqueous solution.Prepare fresh solutions for conjugation reactions. If storage of aqueous solutions is necessary, store at 2-8°C for a short period.

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility

This protocol outlines a method to determine the kinetic and thermodynamic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Thermomixer or shaking incubator

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in DMSO to a final concentration of 50 mg/mL.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in DMSO.

  • Spiking into Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 98 µL) of PBS in microcentrifuge tubes. This creates a range of concentrations of the compound in a solution with 2% DMSO.

  • Equilibration:

    • Kinetic Solubility: Incubate the samples at room temperature for 2 hours with gentle shaking.

    • Thermodynamic Solubility: Incubate the samples at room temperature for 24 hours with continuous shaking to ensure equilibrium is reached.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved precipitate.

  • Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound by HPLC.

  • Quantification: Compare the peak area of the compound in the samples to a standard curve prepared from the DMSO stock solution to determine the concentration. The highest concentration at which no precipitate is observed is the solubility.

Protocol for Assessing pH Stability

This protocol describes a method to evaluate the stability of this compound at different pH values over time.

Materials:

  • This compound

  • Buffers of varying pH (e.g., pH 4.0, 7.4, 9.0)

  • DMSO

  • Thermostated incubator

  • HPLC system

  • LC-MS system for degradation product identification (optional)

Procedure:

  • Prepare a stock solution: Dissolve this compound in DMSO to a known concentration (e.g., 10 mg/mL).

  • Sample Preparation: Dilute the stock solution into each of the different pH buffers to a final concentration (e.g., 1 mg/mL). Ensure the final DMSO concentration is low (e.g., <5%) to minimize its effect on stability.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of a strong acid or base to neutralize the sample and then immediately freezing it.

  • Analysis: Analyze the samples by HPLC to quantify the remaining amount of intact this compound.

  • Data Analysis: Plot the percentage of remaining compound against time for each pH condition. This will allow for the determination of the degradation rate and half-life at each pH.

  • Degradant Identification (Optional): Use LC-MS to analyze the samples and identify any major degradation products.

Visualizations

Chemical Structure and Functional Groups

G Chemical Structure of this compound cluster_0 Bis-sulfone Moiety cluster_1 PEG Spacer cluster_2 Carboxylic Acid BS Bis-sulfone Group (Thiol-reactive) PEG4 PEG4 Linker (Enhances Solubility) BS->PEG4 Acid Carboxylic Acid (Amine-reactive) PEG4->Acid

Caption: Functional components of this compound.

Experimental Workflow for Solubility and Stability Testing

G Workflow for Solubility and Stability Assessment cluster_solubility Solubility Testing cluster_stability Stability Testing start Start prep_stock Prepare Stock Solution (in DMSO) start->prep_stock sol_dilute Dilute in Aqueous Buffer prep_stock->sol_dilute stab_dilute Dilute in Buffers (Varying pH) prep_stock->stab_dilute sol_equilibrate Equilibrate (Kinetic & Thermodynamic) sol_dilute->sol_equilibrate sol_centrifuge Centrifuge sol_equilibrate->sol_centrifuge sol_analyze Analyze Supernatant (HPLC) sol_centrifuge->sol_analyze end_sol Determine Solubility sol_analyze->end_sol stab_incubate Incubate at 37°C stab_dilute->stab_incubate stab_timepoints Collect Timepoints stab_incubate->stab_timepoints stab_analyze Analyze (HPLC/LC-MS) stab_timepoints->stab_analyze end_stab Determine Degradation Rate stab_analyze->end_stab

Caption: General experimental workflow for assessment.

References

A Technical Guide to Bis-sulfone-PEG4-Acid and its Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Bis-sulfone-PEG4-Acid, a heterobifunctional linker revolutionizing the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the core technology, experimental protocols, and supplier information.

Introduction to Bis-sulfone Linkers

Bis-sulfone reagents are advanced crosslinkers used for the site-specific modification of proteins.[1] The core application of these linkers is the "rebridging" of native disulfide bonds within proteins, such as the interchain disulfides of antibodies. This technology offers a significant advantage over traditional conjugation methods, such as those using maleimide-based linkers, by creating more homogeneous, stable, and structurally intact bioconjugates.[2]

The this compound linker features two key functional groups: a bis-sulfone moiety and a terminal carboxylic acid. The bis-sulfone group is a highly reactive bis-alkylating agent that selectively reacts with the two free thiol groups (-SH) that result from the reduction of a disulfide bond (-S-S-).[3] This reaction reforms a stable, covalent three-carbon bridge, effectively re-linking the protein chains.[4] The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and biocompatibility of the resulting conjugate.[5] The terminal carboxylic acid provides a versatile handle for the subsequent conjugation of a wide range of molecules, such as cytotoxic drugs, fluorescent dyes, or other biomolecules, typically through the formation of a stable amide bond with an amine-containing payload.

Supplier and Catalog Information

This compound and its derivatives are available from several specialized chemical suppliers. The table below lists some of these suppliers and their corresponding catalog numbers.

SupplierProduct NameCatalog Number
BroadPharmThis compoundBP-25492
Creative BiolabsThis compoundWJY-0323-LS1

Core Technology: Disulfide Rebridging

The central application for bis-sulfone linkers is the site-specific conjugation to antibodies to form highly defined ADCs. Traditional methods of conjugating drugs to antibodies often result in a heterogeneous mixture of products with varying drug-to-antibody ratios (DARs).[6] The bis-sulfone rebridging strategy addresses this by targeting the four interchain disulfide bonds in a typical IgG1 antibody, allowing for the creation of ADCs with a more uniform DAR of 4.[4]

Mechanism of Action

The process involves a two-step approach:

  • Selective Reduction: The interchain disulfide bonds of the antibody are first selectively reduced to generate free cysteine thiols. This is typically achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[7]

  • Bis-Alkylation: The bis-sulfone linker is then added. It undergoes a sequential Michael addition and elimination reaction with the pair of thiols, resulting in the formation of a stable thioether linkage that rebridges the disulfide bond.[1]

This process is illustrated in the workflow diagram below.

G A Intact Antibody (IgG) with Interchain Disulfide Bonds C TCEP (Reducing Agent) B Reduced Antibody with Free Thiol Groups E This compound C->B Reduction of -S-S- to -SH D Rebridged Antibody with Bis-sulfone-PEG4 Linker H EDC/NHS Activation E->D Bis-alkylation of -SH groups F Final Antibody-Drug Conjugate (ADC) (DAR ≈ 4) G Amine-containing Payload (e.g., MMAE) H->F Amide Bond Formation

Figure 1: Experimental workflow for ADC creation using this compound.
Advantages over Maleimide (B117702) Chemistry

A key advantage of bis-sulfone linkers is the enhanced stability of the resulting conjugate compared to those formed with traditional maleimide linkers. Maleimide-thioether bonds are susceptible to a retro-Michael reaction, which can lead to deconjugation of the payload in vivo.[2] This can result in off-target toxicity and reduced therapeutic efficacy.[8] The disulfide rebridging with bis-sulfones creates a more stable linkage, leading to improved plasma stability.[4]

Quantitative Data: Stability Comparison

The enhanced stability of disulfide-bridging technologies, such as those using bis-sulfone linkers, has been demonstrated in comparative studies. The following table summarizes the serum stability of different linker technologies.

Linker TypeModel SystemIncubation Time (days)% Intact Conjugate
Maleimide-based (Thioether)ADC in human plasma7~50%[2]
"Bridging" Disulfide (e.g., Bis-sulfone)ADC in human plasma7>95%[2]
Thiol-to-Thiol (Disulfide)Bioconjugate in human plasma1~20%[2]
Thioether (from Thiol-ene)ADC in human plasma7>90%[2]

Table 1: Comparative serum stability of various bioconjugation linkers. Data indicates that "bridging" disulfide technologies, which include bis-sulfone linkers, show significantly higher stability in human plasma compared to conventional maleimide-based linkers.[2]

Experimental Protocols

The following section provides a detailed protocol for the generation of an antibody-drug conjugate using a bis-sulfone linker. This protocol is adapted from a method for a bis-sulfone-PEG4-tetrazine linker, with the initial steps of antibody reduction and bis-sulfone conjugation being directly applicable.[7] The final step has been modified to reflect the conjugation of an amine-containing payload to the carboxylic acid of this compound.

Materials
  • Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

  • Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.4

  • Amine-containing payload (e.g., MMAE)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns

Procedure

Step 1: Antibody Reduction

  • Adjust the antibody concentration to 5 mg/mL in the Reaction Buffer.[7]

  • Prepare a fresh solution of TCEP-HCl in the Reaction Buffer.

  • Add a 10-fold molar excess of the TCEP-HCl solution to the antibody solution.[7]

  • Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.[7]

  • Immediately following incubation, remove the excess TCEP using a desalting column pre-equilibrated with Reaction Buffer. This step is crucial to prevent interference with the bis-sulfone reagent.[7]

Step 2: Disulfide Rebridging with this compound

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[7]

  • Add a 10-fold molar excess of the this compound solution to the reduced and purified antibody.[7]

  • Incubate the reaction at room temperature for 2 hours with gentle agitation.[7]

  • Remove the excess bis-sulfone reagent using a desalting column, exchanging the buffer to one suitable for the subsequent conjugation (e.g., PBS, pH 7.4).

Step 3: Payload Conjugation

  • Prepare a stock solution of the amine-containing payload in DMSO.

  • Prepare fresh stock solutions of EDC and NHS in an appropriate buffer.

  • Add a molar excess of EDC and NHS to the rebridged antibody solution to activate the terminal carboxylic acid of the linker.

  • Incubate for 15-30 minutes at room temperature.

  • Add a 3 to 5-fold molar excess of the amine-containing payload to the activated antibody-linker conjugate.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purify the final ADC using a desalting column or size-exclusion chromatography to remove excess payload and reagents.

Characterization of the ADC

The resulting ADC should be characterized to determine the average drug-to-antibody ratio (DAR) and the distribution of drug-loaded species. Common analytical techniques include:

  • Hydrophobic Interaction Chromatography (HIC): This is a reference technique for analyzing cysteine-linked ADCs. Species with higher DAR values are more hydrophobic and will have longer retention times.[9][10]

  • Mass Spectrometry (MS): LC-MS can be used to determine the precise mass of the different ADC species, confirming the number of conjugated payloads.[3][11]

  • UV-Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug.[10]

Mechanism of Action of a Bis-sulfone Linked ADC

The ultimate goal of an ADC is to deliver a potent cytotoxic payload specifically to cancer cells. The following diagram illustrates the conceptual mechanism of action for an ADC constructed using a bis-sulfone linker.

G A ADC in Bloodstream (Stable Bis-sulfone Linkage) B ADC binds to Tumor Cell Surface Receptor A->B C Receptor-Mediated Endocytosis B->C D ADC traffics to Lysosome C->D E Lysosomal enzymes cleave the linker (if cleavable) D->E F Released cytotoxic payload induces apoptosis E->F

Figure 2: Conceptual mechanism of action for a tumor-targeted ADC.

Conclusion

This compound is a powerful and versatile linker for the development of next-generation bioconjugates. The disulfide rebridging technology offers a robust method for creating homogeneous and stable antibody-drug conjugates with a defined drug-to-antibody ratio. The enhanced stability of the bis-sulfone linkage compared to traditional chemistries addresses a key challenge in the development of safe and effective ADCs. This guide provides the foundational knowledge and protocols for researchers to leverage this innovative technology in their drug development programs.

References

In-Depth Technical Guide: Safety and Handling of Bis-sulfone-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and detailed experimental methodologies for the effective use of Bis-sulfone-PEG4-Acid in bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs).

Compound Overview

This compound is a hetero-bifunctional crosslinker designed for site-specific protein modification. It features two key reactive groups:

  • A Bis-sulfone Moiety: This group acts as a bis-alkylating agent that specifically targets and "rebridges" the two free thiol (-SH) groups generated from the reduction of a native disulfide bond within a protein, such as an antibody. This reaction forms a stable, three-carbon covalent bridge, restoring the linkage between polypeptide chains and offering high site-specificity.

  • A Terminal Carboxylic Acid: This group provides a secondary conjugation point. After the bis-sulfone has rebridged a disulfide bond, the carboxylic acid can be activated to react with primary amines, allowing for the attachment of payloads like cytotoxic drugs, fluorescent dyes, or other biomolecules.

The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces the potential for aggregation of the resulting conjugate.

Safety and Handling

Hazard Identification
  • Potential Hazards: May cause mild skin or eye irritation upon direct contact. Inhalation of dust may irritate the respiratory tract. Ingestion is not an anticipated route of exposure under normal laboratory use.

  • Chemical Properties: Stable under recommended storage conditions.

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted for any specific experimental protocol. The following minimum PPE is required when handling this compound and related reagents:

  • Eye Protection: ANSI Z87.1-compliant safety glasses are mandatory.[1] When there is a splash hazard, chemical splash goggles and a face shield should be worn.[1][2]

  • Hand Protection: Chemical-resistant nitrile gloves are required.[3] Gloves should be inspected before use and changed immediately if contaminated or compromised.[3] For handling highly toxic payloads, double-gloving may be necessary.[3]

  • Body Protection: A flame-resistant lab coat must be worn to protect skin and clothing.[2][4] Ensure the lab coat is fully buttoned.

  • Footwear: Closed-toe shoes that fully cover the foot are mandatory in the laboratory.[4][5]

  • Respiratory Protection: If handling the compound as a powder outside of a chemical fume hood or ventilated enclosure, a respirator may be required to prevent inhalation of dust.[4]

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing difficulties occur, consult a physician.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]

  • If Swallowed: Do not induce vomiting. Rinse mouth with water and consult a physician.

Handling and Storage

Table 1: Handling and Storage Recommendations

ParameterRecommendation
Storage Temperature Store at -20°C in a desiccated environment to maintain long-term stability.
Shipping Typically shipped at ambient temperature. Upon receipt, store as recommended.
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).
Handling Handle in accordance with good industrial hygiene and safety practices.[6] Avoid formation of dust and aerosols. Ensure adequate ventilation. Keep away from sources of ignition.

Experimental Protocols

The use of this compound for creating an antibody-drug conjugate involves a two-stage workflow. First, the bis-sulfone moiety is used to rebridge a reduced disulfide bond on the antibody. Second, the terminal carboxylic acid is activated to couple a payload containing a primary amine.

Stage 1: Antibody Disulfide Reduction and Rebridging

This protocol is adapted from methodologies for similar bis-sulfone reagents.[7] It outlines the site-specific installation of the linker onto an antibody.

Table 2: Reagents and Parameters for Antibody Reduction and Rebridging

StepReagent/ParameterValue/ConcentrationPurpose
1. Antibody Preparation Antibody Concentration5 mg/mLPrepare antibody in a suitable reaction buffer.
Reaction BufferPhosphate-Buffered Saline (PBS), pH 7.4Maintain physiological pH for antibody stability.
2. Disulfide Reduction Reducing AgentTris(2-carboxyethyl)phosphine (TCEP)Selectively reduces interchain disulfide bonds.
TCEP Molar Excess10-fold molar excess over antibodyDrives the reduction reaction to completion.
Incubation Time/Temp1 hour at 37°CAllows for complete reduction of accessible disulfide bonds.
3. Reagent Removal MethodDesalting column (e.g., Sephadex G-25)Removes excess TCEP which would react with the bis-sulfone.
4. Rebridging Reaction This compound Stock Solution10 mM in DMSOPrepare a concentrated stock of the linker.
Linker Molar Excess10 to 20-fold molar excess over antibodyEnsures efficient rebridging of the generated thiol pairs.
Incubation Time/Temp1-2 hours at room temperatureAllows for the bis-alkylation reaction to proceed.
5. Quenching Quenching AgentN-acetylcysteineReacts with and neutralizes any unreacted bis-sulfone reagent.
Quenching Agent Molar Excess5-fold molar excess over linkerEnsures complete quenching.
Incubation Time/Temp15 minutes at room temperatureSufficient time for the quenching reaction.
6. Purification MethodSize Exclusion Chromatography (SEC) or DesaltingRemoves excess reagents and byproducts.

Methodology:

  • Antibody Preparation: Adjust the antibody concentration to 5 mg/mL using the Reaction Buffer.

  • Reduction: Add a 10-fold molar excess of TCEP solution to the antibody. Incubate at 37°C for 1 hour with gentle agitation.

  • Removal of TCEP: Immediately following incubation, remove the excess TCEP using a desalting column pre-equilibrated with Reaction Buffer. This step is critical.

  • Rebridging: Add the calculated volume of the this compound stock solution to the reduced antibody. Incubate for 1-2 hours at room temperature.

  • Quenching: Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted linker. Incubate for 15 minutes.

  • Purification: Purify the resulting antibody-linker conjugate using a desalting column or SEC to obtain the modified antibody, now ready for payload conjugation.

Stage 2: Payload Conjugation via EDC/NHS Chemistry

This protocol activates the terminal carboxylic acid on the antibody-linker conjugate for reaction with a primary amine on the payload.[7]

Table 3: Reagents and Parameters for EDC/NHS Coupling

StepReagent/ParameterValue/ConcentrationPurpose
1. Buffer Exchange Activation Buffer0.1 M MES, 0.5 M NaCl, pH 6.0Optimal pH for EDC/NHS activation reaction.
2. Activation of Carboxylic Acid EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)~2-4 mM (final concentration)Activates carboxyl groups to form an O-acylisourea intermediate.[7]
Sulfo-NHS (N-Hydroxysulfosuccinimide)~5-10 mM (final concentration)Stabilizes the intermediate, forming a more stable amine-reactive ester.
Incubation Time/Temp15 minutes at room temperatureAllows for the formation of the stable Sulfo-NHS ester.[7]
3. Conjugation Reaction Amine-Containing Payload5 to 10-fold molar excess over antibodyDrives the conjugation reaction to completion.
Incubation Time/Temp2 hours at room temperatureAllows for the amine to react with the activated carboxyl group.[7]
4. Quenching Quenching AgentHydroxylamine (B1172632) or Tris BufferQuenches any unreacted Sulfo-NHS esters.
Quenching Agent Concentration10 mM (final concentration)Ensures complete deactivation of reactive groups.[7]
5. Purification MethodSEC, Hydrophobic Interaction Chromatography (HIC), or DialysisRemoves excess payload and reagents, purifying the final ADC.

Methodology:

  • Buffer Exchange: Transfer the purified antibody-linker conjugate into the Activation Buffer (MES, pH 6.0).

  • Activation: Add EDC and Sulfo-NHS to the antibody-linker solution to the final concentrations listed. Incubate for 15 minutes at room temperature to activate the terminal carboxylic acid.[7]

  • Conjugation: Add the amine-containing payload to the activated antibody-linker solution. Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add hydroxylamine to a final concentration of 10 mM to quench the reaction.

  • Purification: Purify the final antibody-drug conjugate using an appropriate chromatography method (e.g., SEC or HIC) or dialysis to remove unreacted payload and quenching reagents.

Visualized Workflows and Mechanisms

Experimental Workflow for ADC Synthesis

The following diagram illustrates the complete logical workflow for generating an ADC using this compound.

ADC_Workflow cluster_prep Stage 1: Linker Installation cluster_conjugation Stage 2: Payload Conjugation Ab Antibody (IgG) with Disulfide Bonds Reduced_Ab Reduced Antibody with Free Thiols (-SH) Ab->Reduced_Ab  Disulfide Reduction Linked_Ab Antibody-Linker Conjugate (Ab-PEG4-Acid) Reduced_Ab->Linked_Ab  Disulfide Rebridging Activated_Ab Activated Conjugate (Sulfo-NHS Ester) Linked_Ab->Activated_Ab  Carboxyl Activation Final_ADC Final ADC (Ab-Linker-Payload) Activated_Ab->Final_ADC  Amide Bond Formation TCEP TCEP (Reduction) TCEP->Ab Linker This compound Linker->Reduced_Ab EDC_NHS EDC / Sulfo-NHS (Activation) EDC_NHS->Linked_Ab Payload Amine-Payload (-NH2) Payload->Activated_Ab

Workflow for ADC synthesis using this compound.
Mechanism of Carboxylic Acid Activation

The following diagram details the EDC/Sulfo-NHS activation mechanism, which converts the terminal carboxylic acid into a stable, amine-reactive intermediate.

EDC_NHS_Mechanism Carboxyl R-COOH (Carboxylic Acid on Linker) Intermediate O-Acylisourea Intermediate (Unstable) Carboxyl->Intermediate + EDC Intermediate->Carboxyl Hydrolysis (Side Reaction) NHS_Ester Sulfo-NHS Ester (Amine-Reactive) Intermediate->NHS_Ester + Sulfo-NHS Amide_Bond R-CO-NH-Payload (Stable Amide Bond) NHS_Ester->Amide_Bond + Amine EDC EDC Sulfo_NHS Sulfo-NHS Amine H2N-Payload

EDC/Sulfo-NHS activation of a carboxylic acid for amine coupling.

References

A Technical Guide to Disulfide Re-bridging Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Stability and Homogeneity in Antibody-Drug Conjugates

Disulfide re-bridging linkers represent a significant advancement in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). This technology addresses key limitations of traditional conjugation methods by offering a site-specific approach that yields homogeneous and stable ADCs. By targeting the native disulfide bonds within an antibody's structure, these linkers covalently reconnect the reduced cysteine residues, thereby maintaining the antibody's structural integrity while attaching a cytotoxic payload. This method results in ADCs with a precisely controlled drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, enhanced therapeutic efficacy, and a better safety profile compared to heterogeneously conjugated ADCs.[1][2] This guide provides an in-depth overview of the core technology, experimental protocols, and mechanisms of action associated with disulfide re-bridging linkers.

Core Technology: Mechanism of Disulfide Re-bridging

The fundamental principle of disulfide re-bridging involves a two-step process: the selective reduction of interchain disulfide bonds in the antibody, followed by the introduction of a bifunctional linker that reacts with the two resulting free thiol groups to form a new, stable bridge.[3] This "ThioBridge" approach is a direct chemical method for site-specific modification of native antibodies, offering wide applicability and high homogeneity.[2]

Several classes of reagents have been developed for disulfide re-bridging, each with unique chemical properties:

  • Bis-sulfones: These reagents undergo a bis-alkylation reaction with the two cysteine thiols derived from a reduced disulfide bond, forming a stable three-carbon bridge.[3]

  • Next-Generation Maleimides (NGMs):

    • Dibromomaleimides: These linkers react rapidly with the paired thiols to form a stable, covalent bridge.[4]

    • Dithiophenol Maleimides: These reagents offer an alternative maleimide-based chemistry for efficient re-bridging.[1]

  • Pyridazinediones: These compounds react specifically with the thiols of a reduced disulfide bond, enabling the attachment of a payload while re-forming the bridge.[5][6]

  • TetraDVP (Tetra-divinylpyrimidine) Linkers: This newer class of reagents can simultaneously re-bridge all four interchain disulfides of an IgG1 antibody, allowing for the creation of ADCs with a single, large linker construct.[7][8][9]

The choice of re-bridging linker can influence the stability, homogeneity, and overall performance of the resulting ADC.

Experimental Workflow: From Antibody to ADC

The generation of a disulfide re-bridged ADC involves a series of well-defined steps, from initial antibody preparation to the final characterization of the conjugate.

experimental_workflow cluster_prep Antibody Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization Ab Native Antibody (IgG1) Reduction Disulfide Bond Reduction Ab->Reduction Reducing Agent (e.g., TCEP, DTT) Conjugation Re-bridging Linker Conjugation Reduction->Conjugation Bifunctional Linker-Payload Purification Purification (e.g., SEC, HIC) Conjugation->Purification Crude ADC Mixture Characterization Characterization (DAR, Stability, Potency) Purification->Characterization Purified ADC

Caption: General experimental workflow for the generation of disulfide re-bridged ADCs.

Detailed Experimental Protocols

Antibody Disulfide Bond Reduction

The initial and critical step in disulfide re-bridging is the selective reduction of the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Reaction buffer: e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 6.5-7.5.[2]

  • Desalting columns (e.g., Sephadex G-25) for buffer exchange.[10]

Procedure:

  • Prepare the antibody solution to a concentration of 1-10 mg/mL in the reaction buffer.[11]

  • Add the reducing agent (TCEP or DTT) to the antibody solution. The molar ratio of reducing agent to antibody is a critical parameter to optimize, with typical ranges being 2-10 molar equivalents of TCEP.[2][12]

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) for a defined period (e.g., 30-120 minutes).[2][3]

  • Remove the excess reducing agent using a desalting column to prevent interference with the subsequent conjugation step.[10]

  • Determine the concentration of free thiols using Ellman's reagent (DTNB) to confirm the extent of reduction.[10]

Disulfide Re-bridging Conjugation

Following reduction, the antibody with exposed thiol groups is reacted with the disulfide re-bridging linker-payload construct.

Materials:

  • Reduced antibody solution.

  • Disulfide re-bridging linker-payload dissolved in an organic co-solvent (e.g., DMSO or DMF).

  • Reaction buffer as used in the reduction step.

Procedure:

  • Add the linker-payload solution to the reduced antibody solution. The molar ratio of linker-payload to the antibody should be optimized, with a slight excess of the linker often used.[3]

  • If necessary, adjust the final concentration of the organic co-solvent to be compatible with the antibody (typically ≤10% v/v).

  • Incubate the reaction mixture under controlled conditions (e.g., 4°C to room temperature) for a period ranging from 1 hour to overnight, with gentle mixing.[11][]

Purification of the Antibody-Drug Conjugate

After the conjugation reaction, the resulting mixture contains the desired ADC, as well as unconjugated antibody, and excess linker-payload. Purification is essential to obtain a homogeneous product.

Methods:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate the larger ADC from smaller, unconjugated linker-payload molecules and other small impurities.[][15]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different drug-to-antibody ratios (DARs). It can also be used for the purification of ADCs.[][16]

  • Tangential Flow Filtration (TFF) / Ultrafiltration Diafiltration (UFDF): These methods are scalable for the removal of unconjugated small molecules and for buffer exchange.[][15]

  • Protein A Affinity Chromatography: This technique can be used for the purification of antibodies and ADCs, though care must be taken to ensure the elution conditions do not compromise the stability of the conjugate.[15]

Characterization of the Re-bridged ADC

Thorough characterization of the purified ADC is crucial to ensure its quality, consistency, and desired therapeutic properties.

Key Analytical Techniques:

  • UV/Vis Spectroscopy: A straightforward method to determine the average DAR by measuring the absorbance at two different wavelengths corresponding to the antibody and the payload.[1][17]

  • Hydrophobic Interaction Chromatography (HIC): The standard technique for determining the distribution of different DAR species in a sample.[7][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise measurement of the molecular weight of the different ADC species, allowing for accurate DAR determination and identification of different conjugated forms.[1][17]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Used to assess the integrity and homogeneity of the ADC under reducing and non-reducing conditions.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and performance of disulfide re-bridged ADCs.

Table 1: Representative Reaction Conditions for Disulfide Re-bridging

ParameterConditionReference(s)
Reduction
Reducing AgentTCEP or DTT[2][10]
Molar Ratio (Agent:Ab)2-10 equivalents[2][12]
Temperature30-40°C[2][3]
Incubation Time30-120 minutes[2][3]
Conjugation
Linker-Payload:Ab RatioOptimized excess[3]
Organic Co-solventDMSO or DMF (≤10% v/v)[11][]
Temperature4°C to Room Temperature[11][]
Incubation Time1 hour to overnight[11][]

Table 2: Performance Metrics of Disulfide Re-bridged ADCs

MetricTypical Value/ObservationReference(s)
Drug-to-Antibody Ratio (DAR) Homogeneous, typically DAR 4 for IgG1[3]
Conjugation Efficiency High conversion, often with <1% unconjugated antibody[3]
Serum Stability Stable in serum for extended periods (e.g., >120 hours)[3]
In Vitro Potency Potent and antigen-selective cell killing[3]
In Vivo Efficacy Demonstrated efficacy in preclinical cancer models[3]

Mechanism of Action: From Systemic Circulation to Cellular Target

The therapeutic effect of a disulfide re-bridged ADC is a multi-step process that begins with the ADC binding to its target antigen on the surface of a cancer cell and culminates in the induction of cell death by the cytotoxic payload.

adc_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Disulfide Re-bridged ADC Target Target Antigen on Cancer Cell Surface ADC->Target 1. Binding Endosome Endosome Target->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload (e.g., MMAE, PBD) Lysosome->Payload 4. Linker Cleavage & Payload Release TargetAction Payload Target (e.g., Tubulin, DNA) Payload->TargetAction 5. Target Engagement Apoptosis Cell Cycle Arrest & Apoptosis TargetAction->Apoptosis 6. Induction of Cell Death

Caption: Cellular mechanism of action of a disulfide re-bridged ADC.
Intracellular Trafficking and Payload Release

  • Binding and Internalization: The ADC circulates in the bloodstream and selectively binds to the target antigen expressed on the surface of cancer cells.[18][19] Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[18][20][21]

  • Endosomal-Lysosomal Pathway: The internalized complex is trafficked through the endosomal pathway and eventually fuses with lysosomes.[18][22]

  • Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the linker connecting the payload to the antibody is cleaved.[18][23] For many disulfide re-bridged ADCs, this involves the enzymatic cleavage of a dipeptide sequence (e.g., valine-citrulline) within the linker.[3] This releases the active cytotoxic payload into the cytoplasm of the cancer cell.[24]

Mechanism of Action of Common Payloads

Once released, the cytotoxic payload exerts its cell-killing effect through a specific mechanism of action.

  • Monomethyl Auristatin E (MMAE):

    • Target: Tubulin.[4][25]

    • Mechanism: MMAE is a potent anti-mitotic agent that binds to tubulin and inhibits its polymerization into microtubules.[4][26] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[22][26] MMAE is also cell-permeable, allowing it to diffuse out of the target cell and kill neighboring cancer cells in a phenomenon known as the "bystander effect".[22]

mmae_moa MMAE Released MMAE in Cytoplasm Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of the MMAE payload.
  • Pyrrolobenzodiazepine (PBD) Dimers:

    • Target: DNA.[27][28]

    • Mechanism: PBD dimers are DNA cross-linking agents that bind to the minor groove of DNA.[27][29][30] They form covalent bonds with guanine (B1146940) bases on opposite strands of the DNA, creating an interstrand cross-link.[27][31] This cross-link prevents DNA replication and transcription, leading to cell cycle arrest and apoptosis.[28] The unique mode of action of PBDs makes them effective against cancer cells that are resistant to other types of chemotherapy.[30]

pbd_moa PBD Released PBD Dimer in Nucleus DNA DNA Double Helix PBD->DNA Binds to Minor Groove Crosslink Interstrand DNA Cross-link DNA->Crosslink Forms Replication DNA Replication & Transcription Crosslink->Replication Blocks Apoptosis Cell Cycle Arrest & Apoptosis Replication->Apoptosis Inhibition leads to

Caption: Mechanism of action of the PBD dimer payload.

Conclusion

Disulfide re-bridging linkers offer a robust and versatile platform for the development of next-generation antibody-drug conjugates. By enabling the site-specific conjugation of cytotoxic payloads to native antibodies, this technology produces homogeneous and stable ADCs with well-defined drug-to-antibody ratios. The resulting conjugates exhibit improved pharmacokinetics and a wider therapeutic window, holding great promise for more effective and safer cancer therapies. A thorough understanding of the underlying chemistry, experimental protocols, and mechanisms of action is essential for researchers and drug developers seeking to harness the full potential of this powerful technology.

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation using Bis-sulfone-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the targeting specificity of monoclonal antibodies with the high potency of cytotoxic small molecules. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC. Bis-sulfone linkers have emerged as a superior alternative to traditional maleimide-based linkers, offering enhanced stability and leading to the production of more homogeneous ADCs.[1][2][3]

This document provides a detailed protocol for the use of Bis-sulfone-PEG4-Acid, a heterobifunctional linker, for the site-specific conjugation of payloads to antibodies. The bis-sulfone moiety allows for the covalent re-bridging of reduced interchain disulfide bonds within the antibody, ensuring a stable and defined attachment site. The PEG4 spacer enhances solubility and reduces aggregation, while the terminal carboxylic acid group allows for the attachment of an amine-containing payload through a stable amide bond.

Principle of the Method

The conjugation process using this compound is a three-stage process:

  • Antibody Disulfide Bond Reduction: The interchain disulfide bonds of the antibody are selectively reduced to generate free thiol groups.

  • Disulfide Re-bridging: The bis-sulfone group of the linker reacts with the pair of free thiols, re-forming a stable thioether linkage and covalently attaching the linker to the antibody.

  • Payload Conjugation: The terminal carboxylic acid of the linker is activated using EDC/NHS chemistry to react with a primary amine on the payload molecule, forming a stable amide bond.

Experimental Protocols

Materials
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing payload (e.g., cytotoxic drug)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Protein concentration measurement assay (e.g., BCA or A280)

Stage 1: Antibody Disulfide Bond Reduction
  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • Reduction Reaction: Add a 10-50 fold molar excess of TCEP to the antibody solution. The exact molar excess may need to be optimized for the specific antibody.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column, exchanging the antibody into the Reaction Buffer. This step is critical to prevent interference with the subsequent bis-sulfone reaction.

Stage 2: Disulfide Re-bridging with this compound
  • Linker Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO (e.g., 10 mM).

  • pH Adjustment (if necessary): Adjust the pH of the reduced antibody solution to 7.5-8.0 to facilitate the bis-sulfone reaction.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the this compound solution to the reduced antibody. The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.

  • Purification: Remove the excess linker reagent by size-exclusion chromatography (SEC) or dialysis.

Stage 3: Payload Conjugation
  • Activation of Carboxylic Acid:

    • In a separate reaction vessel, dissolve the antibody-linker conjugate in Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS (or Sulfo-NHS) relative to the antibody-linker conjugate.[4]

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.[4]

  • Payload Preparation: Dissolve the amine-containing payload in a compatible solvent (e.g., DMSO).

  • Conjugation to Payload:

    • Add the activated antibody-linker conjugate solution to the payload solution. A 1.5 to 10-fold molar excess of the payload to the antibody-linker is a recommended starting point for optimization.[4]

    • Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the amide bond formation.[5]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.[5]

  • Quenching: Add a quenching solution (e.g., 1 M Tris-HCl or hydroxylamine) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[4] Incubate for 15-30 minutes at room temperature.

  • Final Purification: Purify the final ADC using an appropriate method such as SEC, hydrophobic interaction chromatography (HIC), or affinity chromatography to remove excess payload and other reagents.[6]

Data Presentation

Quantitative data from the conjugation process should be carefully recorded and analyzed. The following tables provide examples of expected results.

Table 1: Reaction Conditions and Efficiency

ParameterCondition
Antibody Concentration5 mg/mL
TCEP Molar Excess20-fold
This compound Molar Excess10-fold
EDC/NHS Molar Excess3-fold / 1.5-fold
Payload Molar Excess5-fold
Conjugation Efficiency >90%

Table 2: Characterization of the Antibody-Drug Conjugate (ADC)

CharacteristicMethodResult
Drug-to-Antibody Ratio (DAR) HIC-UV, Mass Spectrometry3.8 - 4.0
Purity Size-Exclusion Chromatography (SEC)>95% monomer
Antigen Binding Affinity (KD) Surface Plasmon Resonance (SPR)Comparable to unconjugated antibody

Table 3: In Vitro Stability of the ADC

ConditionTime Point% Intact ADC Remaining
Human Plasma, 37°C0 hours100%
24 hours>98%
7 days>95%
PBS, 4°C30 days>99%

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_reduction Stage 1: Disulfide Reduction cluster_bridging Stage 2: Disulfide Re-bridging cluster_payload Stage 3: Payload Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) TCEP TCEP mAb->TCEP Incubate 37°C, 30-60 min Reduced_mAb Reduced mAb TCEP->Reduced_mAb Linker This compound Reduced_mAb->Linker Incubate RT, 2-4h mAb_Linker mAb-Linker Conjugate Linker->mAb_Linker EDC_NHS EDC/NHS mAb_Linker->EDC_NHS Activate Acid Activated_mAb_Linker Activated mAb-Linker EDC_NHS->Activated_mAb_Linker Payload Amine-Payload Final_ADC Final ADC Payload->Final_ADC Activated_mAb_Linker->Payload Incubate RT, 2h Purification Purification (SEC/HIC) Final_ADC->Purification Analysis Characterization (DAR, Purity, Stability) Purification->Analysis

Caption: Experimental workflow for antibody conjugation with this compound.

ADC Internalization and Payload-Induced Apoptosis Signaling Pathway

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Free Payload (e.g., MMAE) Lysosome->Payload Linker Cleavage Microtubules Microtubule Disruption Payload->Microtubules CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: ADC internalization and mechanism of action for a microtubule-inhibiting payload.[7][8]

References

Application Notes and Protocols for Bis-sulfone-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-sulfone-PEG4-Acid is a heterobifunctional crosslinker that offers a robust method for the site-specific conjugation of molecules to proteins, particularly antibodies. This reagent is instrumental in the development of advanced biotherapeutics, such as antibody-drug conjugates (ADCs), where precise control over the conjugation site and stoichiometry is paramount. The bis-sulfone group provides high selectivity for the thiol groups of cysteine residues that were formerly part of a disulfide bond, enabling a stable re-bridging of the disulfide linkage. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and reduces steric hindrance, while the terminal carboxylic acid allows for the attachment of a wide range of molecules through amide bond formation.

The primary application of this compound is in the creation of homogenous and stable bioconjugates. The thioether bond formed by the bis-sulfone linker is significantly more stable in plasma compared to traditional maleimide-based linkers, which are susceptible to retro-Michael addition and exchange reactions with other thiols like albumin. This enhanced stability minimizes premature drug release in circulation, leading to an improved therapeutic index and reduced off-target toxicity.

Chemical Properties and Specifications

PropertyValue
Chemical Name This compound
Molecular Formula C36H45NO12S2
Molecular Weight 747.9 g/mol
CAS Number 2639395-49-4
Purity Typically >95%
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions Store at -20°C, desiccated
Reactive Groups Bis-sulfone (reacts with thiols), Carboxylic Acid (reacts with amines)

Reaction Mechanism and Signaling Pathway

The conjugation process using this compound involves a two-step reaction. First, the disulfide bonds on the protein, such as the interchain disulfides in an antibody's hinge region, are selectively reduced to yield free thiol groups. Subsequently, the bis-sulfone group of the linker reacts with two of these proximal thiols in a bis-alkylation reaction. This reaction proceeds via a sequential Michael addition-elimination, resulting in the formation of a stable three-carbon bridge that re-links the two sulfur atoms. The terminal carboxylic acid on the PEG spacer is then available for conjugation to a payload molecule.

Bis-sulfone Reaction Mechanism cluster_reduction Step 1: Disulfide Bond Reduction cluster_conjugation Step 2: Bis-sulfone Conjugation cluster_payload Step 3: Payload Attachment Antibody_SS Antibody with Disulfide Bond (S-S) Antibody_SH Reduced Antibody with Thiol Groups (SH) Antibody_SS->Antibody_SH + TCEP Conjugate Stable Antibody Conjugate Antibody_SH->Conjugate + this compound TCEP Reducing Agent (e.g., TCEP) Bis_sulfone This compound Final_ADC Final Antibody-Drug Conjugate (ADC) Conjugate->Final_ADC + Payload (via EDC/NHS) Payload Payload with Amine Group

Figure 1: Overall workflow for creating an antibody-drug conjugate using this compound.

The detailed chemical transformation at the disulfide bridge is illustrated below.

Chemical Reaction Protein_SH Protein-SH + HS-Protein Intermediate Michael Addition Intermediate Protein_SH->Intermediate + Bis-sulfone Bis_sulfone This compound Conjugate Stable Thioether Bridge Intermediate->Conjugate Elimination & Second Michael Addition

Figure 2: Simplified chemical reaction of bis-sulfone with two thiol groups.

Experimental Protocols

Protocol 1: Reduction of Antibody Disulfide Bonds

This protocol describes the selective reduction of interchain disulfide bonds in an IgG antibody using tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

Materials:

  • Antibody (e.g., IgG) at 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • TCEP hydrochloride (solid)

  • Reduction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0-7.5)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare TCEP Solution: Immediately before use, prepare a 10 mM TCEP stock solution by dissolving TCEP hydrochloride in degassed Reduction Buffer.

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reduction Buffer using a desalting column.

  • Reduction Reaction: Add the 10 mM TCEP stock solution to the antibody solution to achieve a final molar excess of 10-50 fold of TCEP to antibody. The optimal ratio should be determined empirically for each antibody.[1]

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[1]

  • Removal of Excess TCEP: Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with degassed conjugation buffer (e.g., PBS, pH 7.2-7.4). This step is critical to prevent interference with subsequent reactions.

Protocol 2: Conjugation of Reduced Antibody with this compound

This protocol details the conjugation of the reduced antibody with this compound.

Materials:

  • Reduced antibody in conjugation buffer from Protocol 1

  • This compound

  • Anhydrous DMSO

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.4, degassed)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Prepare this compound Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add the this compound stock solution to the reduced antibody solution to achieve a final molar excess of 5-20 fold of the linker to the antibody. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the excess this compound reagent and other small molecules by size-exclusion chromatography (SEC).[2] The conjugated antibody can be eluted in a suitable storage buffer (e.g., PBS).

Protocol 3: Activation of Carboxylic Acid and Payload Conjugation

This protocol describes the activation of the terminal carboxylic acid on the conjugated linker and subsequent attachment of an amine-containing payload.

Materials:

  • Antibody conjugated with this compound from Protocol 2

  • Amine-containing payload molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

Procedure:

  • Buffer Exchange: Exchange the antibody-linker conjugate into Activation Buffer using a desalting column.

  • Activation of Carboxylic Acid: Add a 50-100 fold molar excess of EDC and a 25-50 fold molar excess of Sulfo-NHS to the antibody-linker conjugate. Incubate for 15-30 minutes at room temperature.

  • Payload Conjugation: Add the amine-containing payload (dissolved in a compatible solvent) to the activated antibody-linker conjugate at a 10-20 fold molar excess.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

  • Final Purification: Purify the final antibody-drug conjugate using SEC or other appropriate chromatography methods to remove excess payload and reagents.

Data Presentation

Table 1: Comparison of Thiol-Reactive Linkers
Linker TypeReaction pHReaction TimeConjugation EfficiencyResulting BondStability in Plasma
Bis-sulfone 7.0-8.02-4 hoursHigh (>90%)ThioetherHigh (Resistant to thiol exchange)
N-Alkyl Maleimide 6.5-7.51-2 hoursHigh (>90%)ThioetherModerate (Prone to retro-Michael addition and thiol exchange with albumin)
N-Aryl Maleimide 7.4< 1 hourHigh (>90%)ThioetherHigh (Ring-opening hydrolysis prevents retro-Michael addition)
Vinyl Sulfone 7.0-9.02-4 hoursHigh (>90%)ThioetherHigh (Forms a stable, irreversible bond)

Data compiled from various sources for general comparison of linker classes. Specific performance may vary depending on the specific reagents and reaction conditions.

Table 2: Characterization of Antibody-Drug Conjugates
Analytical MethodInformation Provided
Size-Exclusion Chromatography (SEC) Purity and aggregation of the ADC.
Hydrophobic Interaction Chromatography (HIC) Drug-to-antibody ratio (DAR) distribution. The hydrophobicity of the ADC increases with the number of conjugated drug molecules.[3][4][5][6]
Reversed-Phase HPLC (RP-HPLC) DAR can be determined after reduction of the ADC into its light and heavy chains.[4]
Mass Spectrometry (MS) Confirms the molecular weight of the conjugate and its fragments, providing precise DAR values and identifying conjugation sites.[7][8][9][10]
UV-Vis Spectroscopy Can be used to estimate the average DAR by measuring the absorbance of the antibody and the payload at their respective maximal wavelengths.
Enzyme-Linked Immunosorbent Assay (ELISA) Assesses the binding affinity of the ADC to its target antigen to ensure that the conjugation process has not compromised its function.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_payload_attachment Payload Attachment cluster_analysis Analysis Start Start with Antibody Reduction Disulfide Bond Reduction (TCEP) Start->Reduction Purification1 Remove Excess TCEP (Desalting Column) Reduction->Purification1 Conjugation_Step Conjugation with This compound Purification1->Conjugation_Step Purification2 Purify Antibody-Linker (SEC) Conjugation_Step->Purification2 Activation Activate Carboxylic Acid (EDC/Sulfo-NHS) Purification2->Activation Payload_Addition Add Amine-Payload Activation->Payload_Addition Purification3 Final ADC Purification (SEC) Payload_Addition->Purification3 Characterization Characterize ADC (HIC, MS, SEC, ELISA) Purification3->Characterization End Final ADC Product Characterization->End

Figure 3: Step-by-step experimental workflow for the preparation and analysis of an ADC using this compound.

Conclusion

This compound is a highly effective reagent for the site-specific conjugation of molecules to proteins, offering significant advantages in terms of the stability and homogeneity of the final product. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to utilize this advanced linker technology in their work. The superior stability of the bis-sulfone linkage compared to traditional maleimide-based linkers makes it an excellent choice for applications where in vivo stability is critical, such as the development of next-generation antibody-drug conjugates.

References

Application Notes and Protocols for the Conjugation of Bis-sulfone-PEG4-Acid with Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific bioconjugation is a cornerstone of modern therapeutic and diagnostic development, enabling the creation of precisely engineered biomolecules such as antibody-drug conjugates (ADCs). The reaction between bis-sulfone linkers and cysteine residues offers a robust method for achieving site-specific conjugation by re-bridging native disulfide bonds. This document provides detailed application notes and protocols for the use of Bis-sulfone-PEG4-Acid in conjugating to cysteine residues within peptides and proteins.

This compound is a heterobifunctional linker composed of three key components: a bis-sulfone group for covalent reaction with two thiol moieties, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and reduce immunogenicity, and a terminal carboxylic acid for subsequent functionalization. The bis-sulfone moiety acts as a bis-alkylating agent, reacting with the two free thiols generated from the reduction of a disulfide bond to form a stable three-carbon thioether bridge. This process maintains the protein's tertiary structure, leading to homogeneous and stable conjugates.[1]

Reaction Mechanism and Workflow

The conjugation process is a two-step procedure:

  • Disulfide Bond Reduction: A native disulfide bond in the target protein or peptide is selectively reduced to yield two free cysteine thiols. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose due to its high selectivity and lack of a free thiol group.

  • Bis-Alkylation: The this compound is then added to the reaction mixture. The bis-sulfone group undergoes a sequential Michael addition-elimination reaction with the two proximal thiols, resulting in the formation of a stable three-carbon thioether bridge.[1]

The terminal carboxylic acid on the PEG linker can then be activated, for example using carbodiimide (B86325) chemistry (EDC/NHS), for subsequent conjugation to an amine-containing molecule.

Data Presentation

The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following table summarizes typical reaction conditions and expected outcomes for the conjugation of this compound to a model peptide containing a reducible disulfide bond.

ParameterConditionExpected Conjugation Efficiency (%)Notes
pH 6.560-70Slower reaction rate.
7.485-95Optimal for balancing thiol reactivity and minimizing side reactions.
8.5>95Faster reaction but increased risk of side reactions with other nucleophiles.
Temperature (°C) 470-80Slower reaction, suitable for overnight incubations.
25 (Room Temp)90-95Standard condition for efficient conjugation.
37>95Faster reaction, but may impact protein stability.
Reaction Time (hours) 180-90Sufficient for initial conjugation at room temperature.
2>95Generally sufficient for reaction completion at room temperature.
4>95Ensures complete reaction, especially at lower temperatures.
Molar Ratio (Linker:Peptide) 5:185-90Good efficiency with moderate excess of linker.
10:1>95Ensures high conjugation efficiency.
20:1>95Generally used to drive the reaction to completion.

Experimental Protocols

Materials
  • This compound

  • Cysteine-containing peptide or protein (e.g., antibody Fab fragment)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Phosphate Buffered Saline (PBS), pH 7.4 (Thiol-free)

  • Sodium Phosphate Buffer, 0.1 M (pH can be adjusted as needed)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Desalting columns (e.g., PD-10)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide
  • Peptide Preparation: Dissolve the cysteine-containing peptide in degassed PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

  • Disulfide Reduction: Add a 10-fold molar excess of TCEP to the peptide solution. Incubate at 37°C for 30 minutes.

  • Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the reduced peptide solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.

  • Quenching (Optional): To stop the reaction, add a 5-fold molar excess of N-acetylcysteine and incubate for 15 minutes.

  • Purification: Remove excess linker and quenching reagent using a desalting column, eluting with PBS.

  • Analysis: Analyze the conjugate by LC-MS to confirm the desired mass and purity.

Protocol 2: Site-Specific Labeling of an Antibody with this compound
  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in a thiol-free buffer such as PBS, pH 7.4.

  • Partial Reduction of Interchain Disulfides: Add a 2-5 fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours. The optimal TCEP concentration and incubation time should be determined empirically for each antibody.

  • Removal of Reducing Agent: Immediately remove the excess TCEP using a desalting column, exchanging the buffer to PBS, pH 7.4.

  • Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction: Add a 10-fold molar excess of the this compound stock solution to the reduced and purified antibody solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature.

  • Purification: Purify the resulting antibody-linker conjugate using a desalting column or size-exclusion chromatography (SEC) to remove unreacted linker.

  • Characterization: Characterize the conjugate using techniques such as SDS-PAGE (under non-reducing conditions to confirm re-bridging), Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) after conjugation of a payload, and LC-MS.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Disulfide Reduction cluster_step2 Step 2: Bis-Alkylation cluster_step3 Step 3: Purification & Analysis start Cysteine-containing Protein (with disulfide bond) reduction Add TCEP (e.g., 10x molar excess) start->reduction Incubate at 37°C reduced_protein Reduced Protein (two free thiols) reduction->reduced_protein conjugation Add Bis-sulfone Linker (e.g., 10-20x molar excess) reduced_protein->conjugation linker This compound (in DMSO) linker->conjugation purification Purification (Desalting/SEC) conjugation->purification Incubate at RT for 2h conjugated_protein Conjugated Protein (Thioether bridge) analysis Analysis (LC-MS, SDS-PAGE) purification->analysis

Caption: Experimental workflow for cysteine conjugation.

signaling_pathway cluster_conjugation Conjugation Chemistry cluster_application Downstream Application Example: ADC protein Protein-S-S-Protein reduced Protein-SH HS-Protein protein->reduced Reduction (TCEP) conjugate Protein-S-(CH2)3-S-Protein | PEG4-Acid reduced->conjugate linker This compound linker->conjugate Bis-Alkylation adc_formation Activate Acid & Couple Drug conjugate->adc_formation Payload Attachment adc Antibody-Drug Conjugate (ADC) cell_binding ADC binds to Target Cell Receptor adc->cell_binding internalization Internalization cell_binding->internalization drug_release Drug Release internalization->drug_release apoptosis Cell Death (Apoptosis) drug_release->apoptosis

Caption: Logical flow from conjugation to ADC action.

References

how to activate the carboxylic acid on Bis-sulfone-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Activation of the Terminal Carboxylic Acid on Bis-sulfone-PEG4-Acid for Bioconjugation and Drug Development

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the activation of the terminal carboxylic acid of this compound. This activation is a critical step for enabling the conjugation of this bifunctional linker to primary amine-containing molecules, such as proteins, peptides, antibodies, and other biomolecules, through the formation of a stable amide bond. The bis-sulfone groups on the other end of the molecule are designed for selective reaction with thiol groups, making this compound a valuable tool in creating precisely defined bioconjugates.

Introduction

This compound is a heterobifunctional crosslinker that features two key reactive moieties separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The bis-sulfone group allows for covalent bond formation with free thiol groups, often generated by the reduction of disulfide bonds in proteins. The terminal carboxylic acid, however, requires activation to become reactive towards primary amines. This document outlines two common and effective methods for this activation: the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and the use of the uronium-based coupling agent, [O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate] (HATU).

The choice of activation method can depend on several factors, including the nature of the molecule to be conjugated, the reaction conditions, and the desired efficiency. The EDC/NHS method is widely used, particularly in aqueous solutions, and involves the formation of a semi-stable NHS ester. HATU is a highly efficient coupling reagent often favored for reactions in organic solvents, known for its rapid reaction times and high yields.[1][2]

Data Presentation

The following tables summarize the key quantitative parameters for the two activation methods described in the protocols below.

Table 1: Reagent Stoichiometry for Carboxylic Acid Activation

ReagentEDC/NHS Method (Molar Excess relative to this compound)HATU Method (Molar Excess relative to this compound)
This compound 1.01.0
EDC 1.2 - 2.0-
NHS (or sulfo-NHS) 1.2 - 2.0-
HATU -1.0 - 1.5
DIPEA or TEA -2.0 - 5.0
Amine-containing molecule 1.0 - 1.51.0 - 1.2

Table 2: Recommended Reaction Conditions

ParameterEDC/NHS MethodHATU Method
Solvent Aqueous Buffer (MES, PBS) or Organic (DMF, DCM)Anhydrous Organic (DMF, DCM)
Activation pH 4.7 - 6.0 (for NHS ester formation)Not applicable (base is used)
Coupling pH 7.2 - 8.5 (for amine reaction)Not applicable
Activation Time 15 - 30 minutes15 - 30 minutes
Coupling Time 2 hours to overnight1 to 18 hours
Temperature Room Temperature (or 4°C)Room Temperature

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows for the activation of this compound.

G cluster_0 EDC/NHS Activation Pathway A Bis-sulfone-PEG4-COOH B O-acylisourea intermediate (unstable) A->B + EDC B->A Hydrolysis C Bis-sulfone-PEG4-NHS Ester (amine-reactive) B->C + NHS E Bis-sulfone-PEG4-CONH-R (Stable Amide Bond) C->E + R-NH2 D R-NH2 (Primary Amine)

Caption: EDC/NHS activation of the carboxylic acid on this compound.

G cluster_1 HATU Activation Pathway F Bis-sulfone-PEG4-COOH G OAt-active ester (highly reactive) F->G + HATU, DIPEA I Bis-sulfone-PEG4-CONH-R (Stable Amide Bond) G->I + R-NH2 H R-NH2 (Primary Amine)

Caption: HATU-mediated activation of the carboxylic acid on this compound.

G cluster_2 Experimental Workflow: Activation and Conjugation prep Prepare Reagents (this compound, Buffers, Activators) dissolve Dissolve this compound prep->dissolve activate Activate Carboxylic Acid (Add EDC/NHS or HATU/Base) dissolve->activate incubate Incubate for Activation (15-30 min) activate->incubate add_amine Add Amine-Containing Molecule incubate->add_amine conjugate Incubate for Conjugation (2h - overnight) add_amine->conjugate quench Quench Reaction (Optional) conjugate->quench purify Purify Conjugate quench->purify

Caption: General experimental workflow for the activation and subsequent conjugation of this compound.

Experimental Protocols

Protocol 1: Activation of this compound using EDC and NHS

This protocol describes the activation of the carboxylic acid to an amine-reactive NHS ester in an aqueous environment. For reactions in organic solvents, anhydrous DMF or DCM can be used, and the buffer is omitted.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0[3]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Amine-containing molecule (e.g., protein, peptide)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mg/mL).

    • Add a 1.2 to 2-fold molar excess of EDC to the this compound solution.

    • Immediately add a 1.2 to 2-fold molar excess of NHS or sulfo-NHS.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to Amine-Containing Molecule:

    • If the amine-containing molecule is in a different buffer, exchange it into the Coupling Buffer.

    • Add the activated Bis-sulfone-PEG4-NHS ester solution to the solution of the amine-containing molecule. A 1.5 to 10-fold molar excess of the activated linker to the amine-containing molecule is a common starting point, but this should be optimized for your specific application.[4]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM.[4]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

Protocol 2: Activation of this compound using HATU

This protocol is suitable for reactions in anhydrous organic solvents. It is crucial to ensure all reagents and solvents are free of water, as water will hydrolyze the activated ester.

Materials:

  • This compound

  • HATU

  • Anhydrous N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))

  • Amine-containing molecule

  • Inert gas (e.g., nitrogen or argon)

  • Purification system (e.g., flash column chromatography, HPLC)

Procedure:

  • Reaction Setup:

    • Work under an inert atmosphere (nitrogen or argon) to exclude moisture.

    • Use anhydrous solvents and reagents.

  • Activation of this compound:

    • Dissolve this compound (1.0 equivalent) in the anhydrous solvent.

    • Add HATU (1.0-1.5 equivalents).[1]

    • Add DIPEA or TEA (2.0-5.0 equivalents).[1]

    • Stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Conjugation to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule (1.0-1.2 equivalents) in a minimal amount of anhydrous solvent.

    • Add the amine solution to the activated this compound mixture.

    • Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH4Cl), saturated sodium bicarbonate solution, and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the pure conjugate.

Troubleshooting

Low Conjugation Yield:

  • EDC/NHS: Ensure the pH of the activation step is between 4.7 and 6.0 and the coupling step is between 7.2 and 8.5. Use freshly prepared EDC and NHS solutions. Increase the molar excess of the activated linker.

  • HATU: Ensure all reagents and solvents are anhydrous. Increase the reaction time.

Precipitation during Reaction:

  • The solubility of the reactants or products may be an issue. Adjust the solvent system or the concentration of the reactants. For aqueous reactions, ensure the biomolecule is at a suitable concentration.[3]

Side Reactions:

  • EDC/NHS: To minimize protein-protein cross-linking if the target molecule also contains carboxylic acids, a two-step procedure where excess EDC and NHS are removed after activation and before adding the protein is recommended.[5]

  • HATU: The reaction of the amine with HATU can be a side reaction. Pre-activating the carboxylic acid before adding the amine is generally the best approach.[6]

References

Application Notes and Protocols for EDC/NHS Coupling of Bis-sulfone-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Bis-sulfone-PEG4-Acid, a heterobifunctional linker, in bioconjugation reactions. This linker is particularly valuable in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), where precise coupling of a payload to a biomolecule is essential.

Introduction

This compound is a versatile crosslinker that features two distinct reactive moieties: a carboxylic acid and a bis-sulfone group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The carboxylic acid can be activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond with primary amines present on biomolecules like proteins, antibodies, or peptides.[1][2] The bis-sulfone group is designed to react with thiol groups, particularly those generated from the reduction of disulfide bonds in proteins, forming a stable thioether linkage.[3][4] This dual reactivity allows for a two-step conjugation strategy, providing greater control over the final conjugate's structure and stoichiometry.

The integrated PEG4 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, which can be advantageous for handling hydrophobic payloads and may reduce the immunogenicity of the final product.[5]

Key Applications

  • Antibody-Drug Conjugates (ADCs): The primary application of this linker is in the construction of ADCs.[3][6] The carboxylic acid end can be conjugated to a cytotoxic drug or other payload, and the bis-sulfone end can then be used for site-specific attachment to a monoclonal antibody.

  • Protein Modification and Labeling: This linker can be used to introduce new functionalities to proteins. For example, attaching a reporter molecule (like a fluorescent dye) to the carboxylic acid end allows for the subsequent labeling of a protein through its thiol groups.

  • Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with primary amines through the EDC/NHS activation of the linker's carboxylic acid.

Chemical Principle of EDC/NHS Activation

The conjugation process begins with the activation of the carboxylic acid group on the this compound linker. EDC facilitates the formation of a highly reactive O-acylisourea intermediate.[2] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target biomolecule to form a stable amide bond.[2]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of a Primary Amine-Containing Payload to this compound

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to a payload containing a primary amine.

Materials:

  • This compound

  • Amine-containing payload (e.g., cytotoxic drug, fluorescent dye)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0[1][7]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[1][7]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[1]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials to prevent moisture condensation.[1]

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. EDC is susceptible to hydrolysis.[7]

    • Dissolve the this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10 mg/mL).

    • Dissolve the amine-containing payload in an appropriate solvent. If the payload is soluble in the Coupling Buffer, this is ideal. Otherwise, a minimal amount of a compatible organic solvent like DMSO can be used.

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS (or Sulfo-NHS) relative to the this compound.[1]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Amine-Containing Payload:

    • Add the amine-containing payload solution to the activated this compound linker. A 1.5 to 10-fold molar excess of the activated linker to the payload is a common starting point, but this should be optimized for your specific application.[1]

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer if necessary. The reaction of the NHS ester with the primary amine is most efficient at a slightly basic pH.[8]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.[1]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting payload-linker conjugate using a desalting column, dialysis, or HPLC to remove excess reagents and byproducts.

Protocol 2: Conjugation of the Payload-Linker to a Thiol-Containing Biomolecule (e.g., Reduced Antibody)

This protocol outlines the subsequent reaction of the purified payload-linker (with the active bis-sulfone group) to a biomolecule containing free thiol groups.

Materials:

  • Purified Payload-Bis-sulfone-PEG4-linker conjugate

  • Thiol-containing biomolecule (e.g., antibody with reduced disulfide bonds)

  • Reducing Agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Conjugation Buffer: PBS, pH 7.0-7.5, degassed

  • Quenching Solution (optional): N-acetylcysteine

  • Desalting column or Size Exclusion Chromatography (SEC) column for purification

Procedure:

  • Reduction of Biomolecule Disulfide Bonds (if necessary):

    • If conjugating to an antibody, the interchain disulfide bonds need to be reduced. Dissolve the antibody in Conjugation Buffer.

    • Add a 10-fold molar excess of TCEP and incubate for 1-2 hours at 37°C.

    • Remove the excess reducing agent using a desalting column equilibrated with degassed Conjugation Buffer. It is critical to proceed to the next step immediately to prevent re-oxidation of the thiols.

  • Conjugation Reaction:

    • Immediately after removing the reducing agent, add the purified Payload-Bis-sulfone-PEG4-linker conjugate to the reduced biomolecule. A molar excess of 5-10 fold of the linker per free thiol is a typical starting point.[9]

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • The reaction can be quenched by adding a thiol-containing molecule like N-acetylcysteine to consume any unreacted bis-sulfone groups.

  • Purification:

    • Purify the final conjugate using a desalting column or SEC to remove any unreacted payload-linker and other small molecules.

  • Characterization:

    • Analyze the purified conjugate using techniques such as SDS-PAGE to confirm conjugation, and Mass Spectrometry to determine the drug-to-antibody ratio (DAR). Hydrophobic Interaction Chromatography (HIC) can also be used to assess the homogeneity of the ADC.[3]

Data Presentation: Optimization Parameters for EDC/NHS Coupling

The efficiency of the EDC/NHS coupling reaction is influenced by several factors. The following table summarizes key parameters and their typical ranges to guide optimization.

ParameterTypical RangeNotes
pH of Activation Step 4.5 - 6.0EDC activation of carboxyl groups is most efficient in a slightly acidic environment. MES buffer is commonly used as it lacks primary amines.[8]
pH of Coupling Step 7.2 - 8.5The reaction of the NHS ester with primary amines is favored at a slightly basic pH. PBS is a suitable buffer.[7]
EDC:Carboxyl Molar Ratio 2:1 to 10:1A molar excess of EDC is required to drive the reaction. The optimal ratio depends on the concentration of the reactants.[10]
NHS:Carboxyl Molar Ratio 1.2:1 to 5:1NHS is used in excess to efficiently trap the O-acylisourea intermediate.[1]
Reaction Temperature 4°C to Room TemperatureRoom temperature is generally sufficient. Lower temperatures (4°C) can be used for overnight reactions to minimize potential degradation of sensitive biomolecules.[11]
Reaction Time 1 - 4 hours (RT) or Overnight (4°C)The reaction is typically complete within a few hours at room temperature.

Visualizations

Experimental Workflow for ADC Synthesis

G cluster_0 Step 1: Payload-Linker Synthesis cluster_1 Step 2: Antibody Conjugation This compound This compound Activation Activation This compound->Activation EDC_NHS EDC / NHS EDC_NHS->Activation Conjugation1 Amide Bond Formation Activation->Conjugation1 Amine_Payload Amine-containing Payload Amine_Payload->Conjugation1 Purified_Linker_Payload Purified Payload-Linker Conjugation1->Purified_Linker_Payload Conjugation2 Thioether Bond Formation Purified_Linker_Payload->Conjugation2 Antibody Antibody Reduction Reduction Antibody->Reduction Reduced_Antibody Reduced Antibody (Free Thiols) Reduction->Reduced_Antibody Reduced_Antibody->Conjugation2 ADC Antibody-Drug Conjugate (ADC) Conjugation2->ADC Purification Purification ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for ADC synthesis using this compound.

Generalized ADC Mechanism of Action

G ADC_Circulation ADC in Circulation (Stable Linker) Binding Binding to Tumor Antigen ADC_Circulation->Binding Tumor_Cell Tumor Cell (Antigen Expression) Tumor_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Payload Free Payload (Cytotoxic Drug) Payload_Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: Generalized mechanism of action for an antibody-drug conjugate.

References

Application Notes and Protocols: Disulfide Bond Reduction for Bis-sulfone-PEG4-Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific bioconjugation is a critical technology in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs). The use of bis-sulfone reagents for re-bridging native disulfide bonds offers a robust method for creating stable and homogeneous conjugates. This document provides detailed application notes and protocols for the reduction of disulfide bonds and subsequent conjugation with Bis-sulfone-PEG4-Acid.

The this compound linker provides a dual-functionality. The bis-sulfone moiety reacts specifically with the two thiol groups generated from a reduced disulfide bond, effectively re-bridging the connection with a stable three-carbon bridge.[1] The terminal carboxylic acid group can be utilized for subsequent modifications, for example, by coupling to an amine-containing molecule using carbodiimide (B86325) chemistry. The integrated PEG4 spacer enhances the hydrophilicity and solubility of the resulting conjugate.[1]

This two-step conjugation strategy, involving a selective reduction followed by bis-alkylation, allows for precise control over the conjugation site and stoichiometry, leading to well-defined bioconjugates with improved properties.[2]

Chemical Principle

The conjugation process involves two primary chemical reactions:

  • Disulfide Bond Reduction: The native interchain disulfide bonds of a protein, typically an antibody, are reduced to generate free thiol (-SH) groups. This is achieved using a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[2]

  • Michael Addition: The generated thiol groups then react with the bis-sulfone moiety of the this compound linker via a sequential Michael addition.[2] This results in the formation of stable thioether bonds, effectively re-bridging the original disulfide bond.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Disulfide Reduction
Reducing AgentRecommended ConcentrationOptimal pH RangeKey AdvantagesKey Disadvantages
TCEP 1-10 mM1.5 - 9.0[3]Odorless, stable, does not require removal before conjugation with non-thiol reactive linkers.[4]Can be less effective for sterically hindered disulfides.
DTT 1-10 mM> 7.0[4]Strong reducing agent.Has a strong odor, is less stable, and must be removed before conjugation to avoid competing reactions.[4]
Table 2: Representative Reaction Conditions for Disulfide Reduction and Conjugation
ParameterConditionReference
Protein Concentration 1-10 mg/mL[4]
Reducing Agent (TCEP) 1-2 equivalents per disulfide bond[2]
Reduction Incubation Time 30-60 minutes[4]
Reduction Temperature Room Temperature[4]
This compound 1.5 - 5 molar excess per reduced disulfide[5]
Conjugation pH 6.5 - 8.0[6]
Conjugation Incubation Time 1 - 12 hours[5][7]
Conjugation Temperature Room Temperature or 4°C[6]

Experimental Protocols

Protocol 1: Disulfide Bond Reduction of an Antibody using TCEP

Materials:

  • Antibody solution (e.g., in PBS buffer, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns or dialysis equipment (optional, as TCEP does not always require removal)

Procedure:

  • Prepare Antibody Solution: Dilute the antibody to a final concentration of 1-10 mg/mL in the reaction buffer.

  • Prepare TCEP Solution: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in water or reaction buffer.

  • Reduction Reaction: Add the required volume of TCEP stock solution to the antibody solution to achieve the desired final concentration (typically 1-2 equivalents per disulfide bond to be reduced).[2]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.

  • Removal of Reducing Agent (Optional): If necessary, remove excess TCEP using a desalting column or through dialysis against the conjugation buffer. For bis-sulfone conjugation, this step is often not required.[4]

Protocol 2: Conjugation of Reduced Antibody with this compound

Materials:

  • Reduced antibody solution (from Protocol 1)

  • This compound

  • Organic Solvent (e.g., DMSO or DMF) for dissolving the linker

  • Conjugation Buffer: PBS, pH 7.0-8.0

  • Quenching Reagent (e.g., N-acetylcysteine, optional)

  • Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)

Procedure:

  • Prepare Linker Solution: Dissolve the this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Conjugation Reaction: Add the this compound stock solution to the reduced antibody solution to achieve a 1.5 to 5-fold molar excess of the linker over the number of reduced disulfide bonds.[5] Ensure the final concentration of the organic solvent is low (typically <10% v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 1 to 12 hours with gentle mixing.[5][6][7] The progress of the reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Quenching (Optional): The reaction can be quenched by adding a molar excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted bis-sulfone linker.

  • Purification: Purify the resulting conjugate to remove excess linker and other reagents. Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) are commonly used methods for purifying PEGylated proteins.

Mandatory Visualization

experimental_workflow cluster_reduction Disulfide Bond Reduction cluster_conjugation Conjugation cluster_purification Purification start Antibody with Disulfide Bonds reduction Add TCEP (1-2 eq/disulfide) start->reduction incubation_red Incubate 30-60 min, RT reduction->incubation_red reduced_ab Reduced Antibody with Free Thiols incubation_red->reduced_ab add_linker Add this compound (1.5-5x molar excess) reduced_ab->add_linker incubation_conj Incubate 1-12 h, RT or 4°C add_linker->incubation_conj conjugate Antibody-PEG4-Acid Conjugate incubation_conj->conjugate purify Purification (SEC or IEX) conjugate->purify final_product Purified Conjugate purify->final_product

Caption: Experimental workflow for the conjugation of this compound.

reaction_mechanism cluster_step1 Step 1: Disulfide Reduction cluster_step2 Step 2: Michael Addition cluster_final Final Product protein_ss Protein-S-S-Protein protein_sh Protein-SH + HS-Protein protein_ss->protein_sh + TCEP tcep TCEP michael_adduct Protein-S-CH(SO2-Linker)-CH2-S-Protein protein_sh->michael_adduct + this compound bis_sulfone Linker-SO2-CH=CH-SO2-Linker final_conjugate Re-bridged Protein Conjugate michael_adduct->final_conjugate Stable Thioether Linkage

Caption: Reaction mechanism for disulfide reduction and bis-sulfone conjugation.

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates with Bis-sulfone-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of antibody-drug conjugates (ADCs) using the heterobifunctional linker, Bis-sulfone-PEG4-Acid. This linker enables the site-specific conjugation of payloads to antibodies through a disulfide rebridging strategy, resulting in homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

Introduction to this compound in ADC Development

This compound is a chemical linker designed for the development of advanced bioconjugates, particularly ADCs. Its structure comprises three key functional components:

  • Bis-sulfone Group: This moiety is a highly reactive bis-alkylation reagent that readily reacts with two cysteine thiols derived from the reduction of a disulfide bridge on a protein, such as an antibody. This allows for site-specific conjugation and rebridging of the disulfide bond.[][2]

  • PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) chain, consisting of four ethylene (B1197577) glycol units, is incorporated to enhance the hydrophilicity and aqueous solubility of the ADC.[3][4] This PEG spacer can improve the pharmacokinetic profile of the ADC by reducing aggregation and increasing its plasma half-life.[5]

  • Carboxylic Acid Group: The terminal acid group allows for the covalent attachment of a drug payload through the formation of a stable amide bond, typically requiring activation with reagents like EDC or HATU.[6]

The use of bis-sulfone linkers for disulfide rebridging offers a significant advantage in producing homogeneous ADCs with a controlled DAR, most commonly a DAR of 4, which has been shown to be highly potent.[4][7] This homogeneity is a critical quality attribute for ADCs, impacting their efficacy, safety, and manufacturability.

Experimental Protocols

This section provides detailed protocols for the key steps in the synthesis and characterization of an ADC using this compound. A common cytotoxic payload, Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor, will be used as an example.[8][9]

Synthesis of Drug-Linker Complex (MMAE-PEG4-Bis-sulfone)

This protocol describes the conjugation of the cytotoxic drug (MMAE) to the this compound linker.

Materials:

  • This compound

  • Monomethyl Auristatin E (MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add EDC (1.5 eq) and NHS (1.2 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation to MMAE:

    • In a separate flask, dissolve MMAE (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the MMAE solution.

    • Slowly add the activated Bis-sulfone-PEG4-NHS ester solution to the MMAE solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the resulting MMAE-PEG4-Bis-sulfone conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid.

Antibody-Drug Conjugation

This protocol details the site-specific conjugation of the MMAE-PEG4-Bis-sulfone drug-linker to a monoclonal antibody (e.g., Trastuzumab).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • MMAE-PEG4-Bis-sulfone drug-linker

  • Reaction Buffer (e.g., Phosphate buffer with 1 mM DTPA, pH 8.0)

  • Quenching solution (e.g., N-acetylcysteine)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Antibody Reduction:

    • Adjust the antibody concentration to 5-10 mg/mL in the Reaction Buffer.

    • Add a 4 to 10-fold molar excess of TCEP solution to the antibody solution. The exact amount should be optimized to achieve the desired level of disulfide bond reduction.

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.[3]

  • Removal of Reducing Agent:

    • Immediately after incubation, remove the excess TCEP using a desalting column (e.g., G25) pre-equilibrated with Reaction Buffer. This step is critical to prevent interference with the bis-sulfone reaction.

  • Conjugation Reaction:

    • Prepare a stock solution of the MMAE-PEG4-Bis-sulfone drug-linker in DMSO.

    • Add a 2 to 5-fold molar excess of the drug-linker solution to the reduced and purified antibody. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 2-4 hours with gentle agitation.[3]

  • Quenching the Reaction:

    • To quench any unreacted bis-sulfone reagent, add a 5-fold molar excess of N-acetylcysteine.

    • Incubate for 15-30 minutes at room temperature.[3]

  • Purification of the ADC:

    • Purify the resulting ADC from excess drug-linker and other byproducts using a size-exclusion chromatography (SEC) column.

    • The purified ADC can be stored at 4°C for short-term use or at -80°C for long-term storage.

Characterization of the ADC

2.3.1. Drug-to-Antibody Ratio (DAR) Determination

The average DAR can be determined using several methods:

  • Hydrophobic Interaction Chromatography (HIC): This is a common and effective method for separating ADC species with different numbers of conjugated drugs. The weighted average DAR is calculated from the peak areas of the different species.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC can be used to identify species with different drug loads and calculate the average DAR.[11]

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug, the average DAR can be estimated, provided the extinction coefficients of both are known.

2.3.2. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC against cancer cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium. Add the solutions to the cells.

  • Incubation: Incubate the plates for 72-96 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 150 µL of solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.

Data Presentation

The following tables present illustrative quantitative data for an ADC synthesized using a bis-sulfone PEG linker.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Analysis

Analytical MethodAverage DARDAR Distribution
HIC-HPLC3.9DAR0: <5%, DAR2: ~10%, DAR4: >85%
LC-MS (Intact)3.85Consistent with HIC data

Table 2: Representative In Vitro Cytotoxicity Data (IC50 values)

Cell LineTarget Antigen ExpressionADC (IC50, ng/mL)Unconjugated Antibody (IC50, ng/mL)Free MMAE (IC50, ng/mL)
SK-BR-3High15> 10,0000.5
BT-474Moderate50> 10,0000.6
MDA-MB-231Negative> 5,000> 10,0000.8

Table 3: Representative ADC Stability Data

Stability ConditionTimeAverage DAR% Aggregation
Human Plasma, 37°C7 days3.8< 2%
Storage at 4°C1 month3.9< 1%

Visualizations

experimental_workflow cluster_drug_linker Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis cluster_characterization ADC Characterization dl1 This compound Activation (EDC/NHS) dl2 Conjugation to MMAE dl1->dl2 dl3 Purification (RP-HPLC) dl2->dl3 adc3 Conjugation with Drug-Linker dl3->adc3 adc1 Antibody Disulfide Reduction (TCEP) adc2 Removal of TCEP adc1->adc2 adc2->adc3 adc4 Quenching (N-acetylcysteine) adc3->adc4 adc5 Purification (SEC) adc4->adc5 char1 DAR Analysis (HIC, LC-MS) adc5->char1 char2 In Vitro Cytotoxicity (MTT Assay) adc5->char2 char3 Stability Analysis adc5->char3

Caption: Experimental workflow for ADC synthesis and characterization.

signaling_pathway cluster_cell Target Cancer Cell ADC ADC Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Released MMAE Lysosome->MMAE Linker Cleavage Tubulin Tubulin Dimers MMAE->Tubulin Inhibition of Polymerization Microtubules Microtubule Dynamics Disruption Tubulin->Microtubules CellCycleArrest G2/M Phase Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

Site-Specific Protein Modification Using Bis-sulfone-PEG4-Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical technology in the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs). The ability to attach payloads, such as cytotoxic drugs or imaging agents, to a specific site on a protein ensures the production of homogeneous and well-defined conjugates with improved therapeutic indices. Bis-sulfone reagents have emerged as a powerful tool for site-specific conjugation by targeting and re-bridging native disulfide bonds within proteins.[1][2][3]

This document provides detailed application notes and protocols for the use of Bis-sulfone-PEG4-Acid, a heterobifunctional linker designed for stable and site-specific protein modification. The core of this technology lies in a two-step process: the selective reduction of a disulfide bond to yield two free thiol groups, followed by the covalent re-bridging of these thiols by the bis-sulfone moiety, forming a stable three-carbon bridge.[2][4] The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces aggregation, while the terminal carboxylic acid provides a versatile handle for the subsequent attachment of a molecule of interest.[2][3]

Reaction Mechanism and Workflow

The conjugation process using this compound is a sequential reaction that ensures site-specificity and stability.

Step 1: Disulfide Bond Reduction: An accessible interchain disulfide bond, commonly found in the hinge region of antibodies, is selectively reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This exposes two free cysteine thiol groups.

Step-2: Disulfide Re-bridging: The this compound reagent is introduced. The bis-sulfone group acts as a bis-alkylating agent, reacting with the two proximal thiol groups to form a stable three-carbon thioether bridge.[3] This reaction effectively re-links the protein chains while incorporating the PEG4-Acid linker at a specific site.

Step 3: Payload Conjugation (Optional): The terminal carboxylic acid on the PEG linker can be activated using standard carbodiimide (B86325) chemistry (e.g., EDC and NHS) to form an active NHS ester. This ester then readily reacts with a primary amine on a payload molecule (e.g., a cytotoxic drug, fluorophore, or biotin) to form a stable amide bond.

Below is a DOT script representation of the experimental workflow.

G cluster_0 Step 1: Antibody Preparation & Reduction cluster_1 Step 2: Disulfide Re-bridging cluster_2 Step 3: Payload Conjugation cluster_3 Purification & Characterization A Antibody with Disulfide Bond B Add TCEP (Reducing Agent) A->B Incubate at 37°C C Reduced Antibody with Free Thiols B->C D Add this compound C->D Incubate at RT E Antibody-Linker Conjugate D->E F Activate Carboxyl Group (EDC/NHS) E->F G Add Amine-containing Payload F->G H Final Antibody-Payload Conjugate G->H Incubate at RT I Purification (SEC) H->I J Characterization (MS, HPLC) I->J

Caption: Experimental workflow for site-specific protein modification.

Quantitative Data and Performance Comparison

Bis-sulfone linkers offer significant advantages in terms of stability compared to traditional maleimide-based linkers, which are prone to deconjugation in vivo through a retro-Michael reaction.[5][6] The thioether bonds formed by bis-sulfone re-bridging are highly stable in serum.[1]

ParameterBis-sulfone LinkerN-Alkyl Maleimide (B117702) LinkerReference
Conjugation Yield >78-95% (DAR 4)High (>90%)[1][2]
Reaction Time 4-8 hours (can be accelerated at 37°C)1-2 hours[5]
Linkage Stability High (stable thioether bridge)Moderate (prone to retro-Michael addition and thiol exchange)[1][5]
Serum Stability Stable in human and rat serum for >96 hoursSignificant deconjugation and cross-conjugation to albumin observed after 96 hours[1]
Half-life in Plasma The half-life of a phenyloxadiazole sulfone conjugate was doubled relative to a maleimide conjugate.Baseline for comparison.[5][6]
Homogeneity High, produces conjugates with a narrow DAR distribution.Can lead to heterogeneous mixtures.[1][2]

Experimental Protocols

Protocol 1: Site-Specific Conjugation of this compound to an Antibody

This protocol details the re-bridging of interchain disulfide bonds of a model antibody, such as Trastuzumab.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.4

  • Quenching solution: N-acetylcysteine

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

  • Disulfide Reduction:

    • Prepare a fresh stock solution of TCEP in water.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours with gentle agitation.

  • Removal of Reducing Agent:

    • Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with Reaction Buffer. This step is critical to prevent interference with the bis-sulfone reagent.

  • Re-bridging Reaction:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Add a 10-fold molar excess of the this compound solution to the reduced antibody. Ensure the final DMSO concentration is below 10%.

    • Incubate at room temperature for 4-8 hours or at 37°C for 1-2 hours with gentle agitation.

  • Quenching (Optional):

    • To quench any unreacted bis-sulfone reagent, add a 5-fold molar excess of N-acetylcysteine and incubate for 15-20 minutes at room temperature.

  • Purification:

    • Purify the antibody-linker conjugate using a desalting column or size-exclusion chromatography (SEC) to remove excess reagents.

Protocol 2: Conjugation of an Amine-Containing Payload to Antibody-PEG4-Acid

This protocol describes the coupling of a payload (e.g., MMAE with a free amine) to the carboxyl group of the antibody-linker conjugate.

Materials:

  • Antibody-PEG4-Acid conjugate from Protocol 1

  • Amine-containing payload (e.g., MMAE)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Anhydrous DMSO or DMF

Procedure:

  • Buffer Exchange:

    • Buffer exchange the Antibody-PEG4-Acid conjugate into the Activation Buffer.

  • Activation of Carboxylic Acid:

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or anhydrous DMSO.

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the antibody-linker conjugate.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Payload Conjugation:

    • Dissolve the amine-containing payload in a minimal amount of DMSO.

    • Add the activated antibody-linker solution to the payload solution. A 5 to 10-fold molar excess of the payload is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification:

    • Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) to remove unconjugated payload and other reagents.[7][8] A typical mobile phase for SEC is PBS, pH 7.4.[7]

Characterization of the Final Conjugate

Thorough characterization is essential to confirm the successful conjugation and to determine the quality of the final product.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the final conjugate. Analysis of the reduced light and heavy chains can confirm the site of conjugation and the drug-to-antibody ratio (DAR).[9][10][11]

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the conjugate and to quantify the level of aggregation.[7][8][12]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different DARs, providing information on the homogeneity of the product.[7]

Application in Antibody-Drug Conjugate Development

A primary application of this compound is in the construction of ADCs. The stability of the linker is paramount for the safety and efficacy of an ADC, as premature release of the cytotoxic payload can lead to off-target toxicity. The bis-sulfone linkage provides a robust connection that remains stable in circulation.

Upon binding to the target antigen on a cancer cell, the ADC is internalized through endocytosis.[13][14][15] The ADC-antigen complex is then trafficked through the endosomal-lysosomal pathway.[13][14][16] Inside the acidic environment of the lysosome, proteases degrade the antibody, leading to the release of the payload, which can then exert its cytotoxic effect.[13][17]

The following DOT script illustrates the ADC internalization and payload release pathway.

G cluster_cell Cancer Cell A ADC binds to cell surface antigen B Receptor-Mediated Endocytosis A->B C Early Endosome B->C D Late Endosome C->D Maturation E Lysosome D->E Fusion F Antibody Degradation E->F Acidic pH, Proteases G Payload Release F->G H Cytotoxic Effect (e.g., DNA damage) G->H ADC_ext ADC in Circulation ADC_ext->A

Caption: ADC internalization and payload release pathway.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Conjugation Yield Incomplete disulfide reduction.Increase TCEP concentration or incubation time. Ensure TCEP solution is freshly prepared.
Re-oxidation of thiols before conjugation.Perform the re-bridging step immediately after removing the reducing agent. Use de-gassed buffers.
Hydrolysis of the bis-sulfone reagent.Prepare fresh stock solutions of the reagent. Avoid pH > 8.[3]
Antibody Aggregation Use of excessive organic co-solvent.Minimize the amount of DMSO used to dissolve the bis-sulfone reagent (keep below 10%).
Unfavorable buffer conditions.Optimize pH and buffer composition.
Incomplete Re-bridging Steric hindrance around the disulfide bond.Ensure the target disulfide bond is accessible. This method may not be suitable for all disulfide bonds.
Insufficient molar excess of the bis-sulfone reagent.Increase the molar excess of the this compound reagent.
Low Payload Incorporation Inefficient activation of the carboxylic acid.Ensure EDC/NHS solutions are fresh. Optimize the pH for the activation step (pH 6.0).
Hydrolysis of the NHS ester.Perform the coupling to the amine-containing payload immediately after the activation step.

References

Application Notes and Protocols for Peptide Labeling with Bis-sulfone-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-sulfone-PEG4-Acid is a heterobifunctional linker designed for the covalent modification of peptides. This reagent offers a versatile approach to peptide labeling by incorporating a polyethylene (B3416737) glycol (PEG) spacer, which can enhance solubility and reduce aggregation, along with two distinct reactive moieties: a bis-sulfone group and a carboxylic acid. The bis-sulfone group is highly reactive towards thiol groups, primarily found on cysteine residues, enabling site-specific conjugation. The terminal carboxylic acid allows for the formation of a stable amide bond with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue.

These application notes provide detailed protocols for two primary strategies for labeling peptides using this compound: targeting cysteine residues via the bis-sulfone group and targeting primary amines via the carboxylic acid group.

Principle of Bioconjugation

The bioconjugation strategy with this compound is dependent on the functional groups present in the peptide sequence.

  • Thiol-Reactive Labeling: The bis-sulfone moiety reacts with free thiol groups (-SH) of cysteine residues. In peptides containing a disulfide bond, a preliminary reduction step is required to generate two free thiols. The bis-sulfone then acts as a bis-alkylating agent, re-bridging the two thiols with a stable three-carbon linkage. For peptides with a single cysteine residue, the bis-sulfone will react to form a stable thioether bond. This reaction is typically more efficient under neutral to slightly alkaline conditions.[1]

  • Amine-Reactive Labeling: The terminal carboxylic acid can be activated to react with primary amine groups (-NH2). This is a common strategy for labeling the N-terminus of a peptide or the epsilon-amino group of a lysine residue. The activation of the carboxylic acid is typically achieved using carbodiimide (B86325) chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt).

Quantitative Data Summary

While specific quantitative data for peptide labeling with this compound is not extensively published, the following table summarizes typical reaction parameters and expected outcomes based on the reactivity of the functional groups. Researchers should optimize these conditions for their specific peptide.

ParameterThiol-Reactive Labeling (via Bis-sulfone)Amine-Reactive Labeling (via Carboxylic Acid)
Target Residue CysteineN-terminus, Lysine
Molar Ratio (Reagent:Peptide) 5:1 to 20:110:1 to 50:1
Reaction pH 7.0 - 8.57.0 - 8.0
Reaction Time 1 - 4 hours2 - 12 hours
Reaction Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Typical Efficiency > 80% (for accessible thiols)> 70% (for accessible amines)
Linkage Stability Stable thioether bondStable amide bond

Experimental Protocols

Protocol 1: Labeling of a Cysteine-Containing Peptide

This protocol is designed for peptides containing one or more cysteine residues. If the peptide contains a disulfide bond, an initial reduction step is required.

Materials:

  • Peptide containing at least one cysteine residue

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5

  • Reducing Agent (if applicable): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Quenching Reagent: N-acetylcysteine or L-cysteine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., PD-10)

  • Analytical HPLC and Mass Spectrometer for characterization

Procedure:

  • Peptide Preparation:

    • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reduction of Disulfide Bond (if applicable):

    • If the peptide contains a disulfide bond, add a 10-fold molar excess of TCEP to the peptide solution.

    • Incubate at 37°C for 1 hour.

    • Immediately proceed to the next step. It is critical to remove the excess TCEP before adding the bis-sulfone reagent to prevent its reaction with the reducing agent. This can be achieved using a desalting column pre-equilibrated with Reaction Buffer.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 10 to 20-fold molar excess of the this compound stock solution to the peptide solution.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.

  • Quenching the Reaction:

    • To quench any unreacted bis-sulfone reagent, add a 5-fold molar excess of N-acetylcysteine.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the labeled peptide from excess reagents and byproducts using a desalting column or by size-exclusion chromatography (SEC).

  • Analysis:

    • Confirm the successful conjugation and determine the purity of the labeled peptide by analytical HPLC and mass spectrometry.

Protocol 2: Labeling of a Peptide via a Primary Amine

This protocol is suitable for peptides lacking a cysteine residue or when targeting the N-terminus or a lysine residue is desired.

Materials:

  • Peptide containing a primary amine (N-terminus or lysine)

  • This compound

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., PD-10)

  • Analytical HPLC and Mass Spectrometer for characterization

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Activation of Carboxylic Acid:

    • In a separate tube, add a 20-fold molar excess of this compound to the Activation Buffer.

    • Add a 1.2-fold molar excess of both EDC and NHS over the this compound.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Peptide Preparation:

    • Dissolve the peptide in the Coupling Buffer to a final concentration of 1-5 mg/mL.

  • Labeling Reaction:

    • Add the activated this compound solution to the peptide solution.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to quench the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the labeled peptide from excess reagents and byproducts using a desalting column or by reverse-phase HPLC.

  • Analysis:

    • Confirm the successful conjugation and determine the purity of the labeled peptide by analytical HPLC and mass spectrometry.

Diagrams

G cluster_0 Protocol 1: Thiol-Reactive Labeling A Peptide with Disulfide Bond B Reduction with TCEP A->B C Reduced Peptide with Free Thiols B->C D Add this compound C->D E Labeled Peptide D->E F Purification E->F G Analysis (HPLC, MS) F->G

Caption: Workflow for labeling a cysteine-containing peptide with this compound.

G cluster_1 Protocol 2: Amine-Reactive Labeling H This compound I Activation with EDC/NHS H->I J Activated NHS Ester I->J L Conjugation Reaction J->L K Peptide with Primary Amine K->L M Labeled Peptide L->M N Purification M->N O Analysis (HPLC, MS) N->O

Caption: Workflow for labeling a peptide via a primary amine using this compound.

G cluster_2 Logical Relationship of Reactive Moieties Reagent Bis-sulfone- PEG4-Acid BisSulfone Bis-sulfone Group Reagent->BisSulfone targets CarboxylicAcid Carboxylic Acid Group Reagent->CarboxylicAcid targets Thiol Thiol (Cysteine) BisSulfone->Thiol reacts with Amine Amine (N-term, Lysine) CarboxylicAcid->Amine reacts with (after activation)

Caption: Reactivity of this compound with peptide functional groups.

References

Purifying Proteins Conjugated with Bis-sulfone-PEG4-Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of proteins site-specifically conjugated with Bis-sulfone-PEG4-Acid. This bifunctional linker offers a robust method for PEGylating proteins at native disulfide bonds, resulting in a homogeneous product with enhanced therapeutic properties. The purification strategies outlined below are designed to separate the desired PEGylated protein from unreacted protein, excess PEG reagent, and other process-related impurities, ensuring a high-purity final product suitable for downstream applications.

Introduction to this compound Conjugation and Purification Challenges

This compound is a hetero-bifunctional linker that enables a two-step, site-specific conjugation strategy. The process involves the reduction of a native disulfide bond within a protein to yield two free thiols. The bis-sulfone moiety of the linker then reacts with these thiols to form a stable three-carbon bridge, effectively re-linking the polypeptide chains while attaching the PEG4-Acid moiety.[1] This targeted approach minimizes the heterogeneity often seen with traditional amine-reactive PEGylation, leading to a more defined and consistent product.

The primary challenges in purifying these conjugates lie in the separation of molecules with subtle differences in their physicochemical properties. The reaction mixture typically contains the desired mono-PEGylated protein, unreacted native protein, excess this compound reagent, and potentially a small population of aggregated or misfolded species.[][3][4] The covalent attachment of the PEG linker increases the hydrodynamic radius of the protein and can shield its surface charges, altering its behavior during chromatography.[][5] The presence of the terminal carboxylic acid on the PEG linker, however, provides a unique handle for purification by ion-exchange chromatography.

Purification Strategies

A multi-step chromatographic approach is typically employed to achieve high purity of the this compound conjugated protein. The most effective strategies involve a combination of Ion-Exchange Chromatography (IEX), Size-Exclusion Chromatography (SEC), and potentially Hydrophobic Interaction Chromatography (HIC) as a polishing step.[][6][7]

Key Purification Techniques:
  • Anion-Exchange Chromatography (AEX): This is often the primary and most powerful purification step. The terminal carboxylic acid of the this compound linker imparts a net negative charge to the conjugate at neutral or slightly basic pH. This allows for strong binding to an anion-exchange resin, while the unreacted native protein, which may have a different charge profile, can be effectively separated. Elution is typically achieved by increasing the salt concentration or decreasing the pH.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[] PEGylation significantly increases the size of the protein, allowing for the efficient removal of smaller molecules like unreacted PEG reagent and other low molecular weight impurities.[][5] It is also effective in separating the PEGylated conjugate from the smaller, unreacted native protein.[5][8]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity.[][9] While the PEG moiety is hydrophilic, the overall hydrophobicity of the protein may be altered upon conjugation. HIC can be a valuable polishing step to remove aggregates or closely related impurities.[][7] The separation is achieved by binding the protein to a hydrophobic resin in a high-salt buffer and eluting with a decreasing salt gradient.[10]

Experimental Protocols

The following protocols provide a general framework for the purification of a protein conjugated with this compound. Optimization of buffer pH, salt concentrations, and gradient slopes will be necessary for each specific protein conjugate.

Protocol 1: Anion-Exchange Chromatography (AEX)

This protocol is designed as the initial capture and primary purification step.

Materials:

  • Anion-exchange column (e.g., a strong anion exchanger like a quaternary ammonium-based resin)

  • Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)

  • Chromatography system (e.g., FPLC or HPLC)

  • Reaction mixture containing the this compound conjugated protein

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with at least 5 column volumes (CV) of Equilibration Buffer at a linear flow rate recommended by the column manufacturer.

  • Sample Loading: Dilute the reaction mixture with Equilibration Buffer to reduce the salt concentration, if necessary. Load the sample onto the equilibrated column.

  • Washing: Wash the column with Equilibration Buffer (typically 5-10 CV) until the UV absorbance at 280 nm returns to baseline. This step removes unbound impurities, including excess PEG reagent and some unreacted protein (depending on its pI).

  • Elution: Elute the bound protein using a linear gradient of 0-100% Elution Buffer over 10-20 CV. The PEGylated protein is expected to elute at a higher salt concentration than the un-PEGylated protein due to the added negative charge from the linker's carboxylic acid group.

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein. Pool the desired fractions.

Protocol 2: Size-Exclusion Chromatography (SEC)

This protocol is used for buffer exchange and removal of remaining impurities based on size.

Materials:

  • Size-exclusion column with an appropriate fractionation range for the PEGylated protein.

  • SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Chromatography system

  • Pooled fractions from AEX

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2 CV of SEC Running Buffer.

  • Sample Loading: Concentrate the pooled fractions from the AEX step if necessary. Load the sample onto the SEC column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with SEC Running Buffer at a constant flow rate. The PEGylated protein will elute earlier than the smaller, unreacted protein and any remaining low molecular weight impurities.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the purified PEGylated protein.

  • Analysis: Analyze the fractions by SDS-PAGE and analytical SEC to confirm purity.

Quantitative Data Presentation

The following tables provide a representative summary of purification results for a hypothetical 50 kDa protein conjugated with this compound. Actual results will vary depending on the protein and reaction conditions.

Table 1: Anion-Exchange Chromatography Purification Summary

StepTotal Protein (mg)Purity of Conjugate (%)Yield of Conjugate (%)
Crude Reaction Mixture10075100
AEX Pooled Fractions70>9593

Table 2: Size-Exclusion Chromatography Purification Summary

StepTotal Protein (mg)Purity of Conjugate (%)Yield of Conjugate (%)
AEX Pooled Fractions70>95100
SEC Pooled Fractions65>9993

Visualization of Workflows

Diagram 1: Conjugation and Purification Workflow

cluster_conjugation Conjugation cluster_purification Purification Protein Native Protein (with Disulfide Bond) Reduction Disulfide Reduction (e.g., TCEP) Protein->Reduction Conjugation Conjugation with This compound Reduction->Conjugation Crude Crude Reaction Mixture Conjugation->Crude AEX Anion-Exchange Chromatography Crude->AEX SEC Size-Exclusion Chromatography AEX->SEC HIC Hydrophobic Interaction Chromatography (Optional) SEC->HIC Pure Purified Conjugate SEC->Pure HIC->Pure

Caption: Workflow for protein conjugation and subsequent purification.

Diagram 2: Anion-Exchange Chromatography Logic

cluster_separation Separation Principle Load Load Sample (Low Salt) Bind Conjugate Binds (Negative Charge) Load->Bind Wash Wash (Unbound Impurities Removed) Bind->Wash Elute Elute with Salt Gradient Wash->Elute Fractionate Collect Fractions Elute->Fractionate Unconjugated Unconjugated Protein (Elutes Earlier) Elute->Unconjugated Lower Salt Conjugated PEGylated Protein (Elutes Later) Elute->Conjugated Higher Salt

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aggregation in Bis-sulfone-PEG4-Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during bioconjugation reactions involving Bis-sulfone-PEG4-Acid, with a specific focus on troubleshooting aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation during the this compound reaction?

A1: Aggregation during this bioconjugation process can stem from several factors. A primary cause is often related to the increased hydrophobicity of the protein surface after conjugation, which can promote self-association.[1] Other significant factors include sub-optimal buffer conditions (incorrect pH or ionic strength), the use of excessive organic co-solvents for dissolving the reagent, and intermolecular crosslinking if the protein has multiple accessible thiol groups.[1][2]

Q2: How does the this compound reagent work?

A2: this compound is a bis-alkylating reagent designed for the site-specific conjugation to cysteine residues.[3][4] The reaction typically involves two main steps: first, the selective reduction of a disulfide bond on the target protein to expose two free cysteine thiols. Second, the bis-sulfone group reacts with these two thiols to form a stable three-carbon bridge, effectively re-bridging the original disulfide bond.[3][4] This process helps maintain the protein's structural integrity.[4] The PEG4 spacer enhances aqueous solubility, and the terminal carboxylic acid group allows for further chemical modifications.[3][5]

Q3: What is the optimal pH for conducting the reaction to minimize aggregation and non-specific labeling?

A3: The optimal pH for the reaction of sulfone reagents with thiols is typically in the range of 6.5-7.4 to favor thiol reactivity and minimize reactions with other nucleophilic residues.[2] Some studies with similar allyl sulfones have shown that the reaction with the first thiol can occur efficiently at a lower pH of 6.0, while the reaction with a second thiol is more favorable at a pH of 8.0.[6] It is advisable to screen a range of pH values to find the optimal condition for your specific protein that balances reaction efficiency with protein stability.[1][2]

Q4: Can the PEG4 linker itself contribute to aggregation?

A4: Generally, the polyethylene (B3416737) glycol (PEG) spacer is included to increase the hydrophilicity and aqueous solubility of the resulting conjugate, which helps to reduce aggregation.[3][5][7] However, if the overall construct has hydrophobic patches, aggregation can still occur.[8] While the PEG linker is designed to mitigate this, optimizing other reaction parameters is still crucial.

Q5: How can I detect and quantify aggregation in my sample?

A5: Several biophysical techniques can be used to detect and quantify protein aggregation.[1] Size Exclusion Chromatography (SEC) is a high-resolution method to separate monomers from dimers and larger aggregates.[1] Dynamic Light Scattering (DLS) measures the size distribution of particles in a solution and is sensitive to even small amounts of larger aggregates.[1] In cases of severe aggregation, it may be visible as turbidity or precipitate.[1] Additionally, non-reducing SDS-PAGE can reveal higher molecular weight bands corresponding to covalent oligomers.[1]

Troubleshooting Guide: Aggregation Issues

Issue Possible Cause Suggested Solution
Visible precipitate or turbidity during/after reaction Protein concentration is too high. Test a range of protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL) to find the optimal concentration that prevents aggregation.[1]
Sub-optimal buffer conditions (pH, ionic strength). Screen different pH values (e.g., 6.0, 7.0, 7.4, 8.0) and buffer compositions. Consider adding stabilizing excipients.[1][2]
Excessive organic co-solvent. The this compound reagent may be dissolved in an organic solvent like DMSO. Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v) to avoid protein denaturation.[3]
Intermolecular cross-linking. This can occur if multiple disulfide bonds are reduced or if the protein has other accessible thiols. Ensure selective reduction of the target disulfide bond. A slower, more controlled reaction at a lower temperature (e.g., 4°C) can favor intramolecular modification.[1]
High molecular weight species observed by SEC or DLS Hydrophobicity of the conjugate. The PEG4 linker is designed to increase hydrophilicity, but if aggregation persists, consider using a linker with a longer PEG chain.[8]
Inefficient disulfide re-bridging leading to exposed thiols. Ensure complete reaction of the bis-sulfone with both thiols. Optimize the molar ratio of the reagent to the protein.
Protein instability after reduction. The reduction of disulfide bonds can sometimes compromise protein stability. Perform the conjugation step immediately after removing the reducing agent to minimize the time the protein spends in a reduced state.[2]
Low yield of desired conjugate with significant aggregation Reaction temperature is too high. Perform the reaction at a lower temperature, such as 4°C, to slow down the reaction rate and potentially reduce aggregation.[1]
Incorrect molar ratio of reactants. Evaluate different molar excess of the this compound reagent (e.g., 5:1, 10:1, 20:1) to find the optimal ratio that drives the reaction to completion without causing aggregation.[1][9]
Presence of impurities. Ensure the protein is of high purity (>95%). Impurities can interfere with the reaction and contribute to aggregation.[10]

Key Experimental Protocols

Protocol 1: General Procedure for Disulfide Reduction and Conjugation

This protocol outlines the general steps for conjugating this compound to a protein with a reducible disulfide bond, such as an antibody.

Materials:

  • Antibody or protein of interest in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (prepare fresh)

  • This compound

  • Organic solvent (e.g., DMSO, DMF)[6]

  • Desalting columns

  • Quenching reagent (e.g., N-acetylcysteine)

  • Reaction buffer (e.g., Phosphate buffer, pH 7.5-8.0)[11]

Procedure:

  • Disulfide Reduction:

    • Prepare the protein solution to the desired concentration in the reaction buffer.

    • Add a 10 to 50-fold molar excess of freshly prepared TCEP solution to the protein solution.[11]

    • Incubate the reaction mixture at 37°C for 30-60 minutes with gentle mixing.[11]

    • Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column.[11]

  • Conjugation Reaction:

    • Dissolve the this compound in a minimal amount of a compatible organic solvent like DMSO.[3]

    • Immediately after removing the TCEP, add a 5 to 20-fold molar excess of the this compound stock solution to the reduced protein solution.[11] Ensure the final concentration of the organic solvent is below 10% (v/v).[3]

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[3]

  • Purification:

    • Remove the excess this compound reagent and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).[3]

  • Characterization:

    • Analyze the final conjugate using SDS-PAGE, mass spectrometry, and SEC to confirm successful conjugation, purity, and to assess for aggregation.[1]

Protocol 2: Screening for Optimal Reaction Conditions to Minimize Aggregation

Objective: To identify the optimal protein concentration, reagent molar ratio, pH, and temperature.

Procedure:

  • Set up a Screening Matrix: Prepare a series of small-scale reactions (e.g., 50-100 µL) in microcentrifuge tubes or a 96-well plate.[1]

  • Vary Key Parameters:

    • Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[1]

    • Reagent:Protein Molar Ratio: Evaluate different molar excesses of this compound (e.g., 5:1, 10:1, 20:1).[1]

    • pH: Screen a range of pH values for the conjugation step (e.g., pH 6.5, 7.0, 7.5, 8.0).[1]

    • Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature).[1]

  • Incubation: Incubate the reactions for a set period (e.g., 4 hours), with gentle mixing.[1]

  • Analysis: Analyze each reaction for the presence of aggregates using DLS or SEC. Also, assess the conjugation efficiency using an appropriate method (e.g., SDS-PAGE, MS).[1]

Visual Guides

This compound Reaction Pathway cluster_0 Step 1: Disulfide Reduction cluster_1 Step 2: Bis-Alkylation Protein_Disulfide Protein with Disulfide Bond (S-S) Reduced_Protein Reduced Protein with two Thiols (SH HS) Protein_Disulfide->Reduced_Protein + TCEP Conjugate Stable Thioether Bridge (S-C-S) Reduced_Protein->Conjugate Bis_Sulfone This compound Bis_Sulfone->Conjugate Troubleshooting Workflow for Aggregation Start Aggregation Observed? Check_Concentration Is Protein/Reagent Concentration Too High? Start->Check_Concentration Yes Reduce_Concentration Decrease Concentrations Check_Concentration->Reduce_Concentration Yes Check_Buffer Are Buffer Conditions (pH, Excipients) Optimal? Check_Concentration->Check_Buffer No Reduce_Concentration->Check_Buffer Optimize_Buffer Screen pH and Add Stabilizing Excipients Check_Buffer->Optimize_Buffer No Check_Solvent Is Organic Solvent Concentration >10%? Check_Buffer->Check_Solvent Yes Optimize_Buffer->Check_Solvent Reduce_Solvent Decrease Organic Co-Solvent Check_Solvent->Reduce_Solvent Yes Check_Temp Is Reaction Temperature Too High? Check_Solvent->Check_Temp No Reduce_Solvent->Check_Temp Lower_Temp Perform Reaction at 4°C Check_Temp->Lower_Temp Yes Success Aggregation Minimized Check_Temp->Success No Lower_Temp->Success Experimental Workflow A 1. Protein Preparation & Disulfide Reduction B 2. Removal of Reducing Agent A->B C 3. Conjugation with This compound B->C D 4. Purification of Conjugate (SEC/Dialysis) C->D E 5. Characterization (SEC, DLS, MS) D->E

References

how to prevent re-oxidation of thiols during conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the prevention of thiol re-oxidation during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: My thiol-containing molecule (e.g., protein, antibody) shows low or no conjugation efficiency with a maleimide (B117702) linker. What is the likely cause?

A common reason for low conjugation efficiency is the re-oxidation of free thiols (-SH) into disulfide bonds (R-S-S-R).[1] The maleimide group specifically reacts with free thiols; disulfide bonds are unreactive. This oxidation is often catalyzed by dissolved oxygen in buffers and the presence of trace metal ions.[1]

Q2: How can I prevent the re-oxidation of my thiols?

There are several key strategies to prevent thiol re-oxidation:

  • Work in an oxygen-depleted environment: Degas all buffers and solutions immediately before use to remove dissolved oxygen.[1] Performing reactions under an inert atmosphere, such as nitrogen or argon, is also highly recommended.[2]

  • Use a chelating agent: Add a chelating agent like EDTA to your buffers at a concentration of 1-5 mM.[1] EDTA will sequester divalent metal ions that can catalyze the oxidation of thiols.[1][2]

  • Choose the right reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent for disulfide bonds prior to maleimide conjugation.[1] Unlike DTT, TCEP is thiol-free and does not need to be removed before adding the maleimide reagent, which simplifies the workflow and reduces the risk of re-oxidation during a removal step.[2][3]

  • Proceed immediately with conjugation: After the reduction of disulfide bonds and removal of the reducing agent (if necessary), you should proceed with the maleimide conjugation step without delay to minimize the time the free thiols are exposed to the environment.[2]

Q3: What is the optimal pH for a thiol-maleimide conjugation reaction?

The ideal pH range for thiol-maleimide conjugation is between 6.5 and 7.5.[1][4] Within this range, the reaction is highly selective for thiols.[4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4][5] At pH values above 7.5, the maleimide group can react with primary amines (like the side chain of lysine), leading to non-specific labeling.[4] Below pH 6.5, the reaction rate slows down significantly.[1]

Q4: I am using Dithiothreitol (DTT) to reduce disulfide bonds. Can I add my maleimide reagent directly to the reaction?

No, you must remove the excess DTT before adding your maleimide reagent.[1] DTT contains thiol groups and will compete with your target molecule for reaction with the maleimide, leading to low conjugation yields.[2] DTT can be removed using a desalting column or through dialysis.[2][6] This removal step should be performed using degassed buffers.[2]

Q5: My maleimide reagent seems to be inactive. What could be the issue?

Maleimides are susceptible to hydrolysis, especially at higher pH values, which renders them unreactive towards thiols.[4] It is recommended to prepare stock solutions of maleimide reagents in an anhydrous solvent like DMSO or DMF and to use them immediately after preparation.[7] If you must store an aqueous solution of a maleimide, it should be in a buffer with a slightly acidic pH (6.0-6.5) and stored at 4°C for only short periods.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no conjugation Thiol re-oxidation to disulfide bonds.[1]- Degas all buffers and solutions.[1] - Perform the reaction under an inert atmosphere (nitrogen or argon).[2] - Add 1-5 mM EDTA to your reaction buffer to chelate metal ions.[1] - Proceed with conjugation immediately after thiol reduction/purification.[2]
Maleimide reacted with thiol-containing reducing agent (e.g., DTT).[2]- If using DTT, remove it completely after reduction using a desalting column with degassed buffer before adding the maleimide.[2] - Consider using TCEP, a non-thiol reducing agent that does not require removal.[1][3]
Hydrolysis of the maleimide group.[4]- Perform the conjugation reaction at a pH between 6.5 and 7.5.[1][4] - Prepare fresh maleimide stock solutions in anhydrous DMSO or DMF immediately before use.[7]
Incorrect stoichiometry.- Use a 10- to 20-fold molar excess of the maleimide reagent relative to the thiol-containing molecule as a starting point.[7]
Precipitation of protein during labeling The properties of the molecule have been altered by the label, leading to insolubility.- Reduce the molar ratio of the labeling reagent to the protein to decrease the degree of labeling.[8]
Conjugate is unstable The thioether bond formed between the thiol and maleimide can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione.[9][10][11]- After conjugation, consider hydrolyzing the thiosuccinimide ring to form a more stable product.[4]

Experimental Protocols

Protocol 1: Disulfide Reduction with TCEP (One-Pot Method)

This protocol is suitable when using the non-thiol reducing agent TCEP, which does not require removal prior to conjugation.

  • Protein Preparation : Dissolve your protein containing disulfide bonds in a degassed reaction buffer (e.g., PBS, HEPES, or Tris) at a pH of 7.0-7.5.[7] The buffer should contain 1-5 mM EDTA.[1]

  • Reduction : Add a 10- to 100-fold molar excess of TCEP to the protein solution.[2]

  • Incubation : Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal it, and incubate at room temperature for 20-30 minutes.[2]

  • Conjugation : Prepare a stock solution of your maleimide reagent in an anhydrous solvent like DMSO or DMF.[7] Add the maleimide solution to the reduced protein solution to achieve a 10- to 20-fold molar excess of the maleimide.[2]

  • Reaction : Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C.[2]

  • Quenching (Optional) : To stop the reaction and consume any excess maleimide, you can add a small molecule thiol like cysteine or 2-mercaptoethanol.[2]

  • Purification : Remove excess reagents and byproducts by purifying the conjugate using a desalting column, dialysis, or chromatography.[2]

Protocol 2: Disulfide Reduction with DTT and Subsequent Conjugation

This protocol is for when a thiol-containing reducing agent like DTT is used.

  • Protein Preparation : Dissolve your protein in a suitable degassed buffer at pH 7.0-7.5 with 1-5 mM EDTA.[1][2]

  • Reduction : Add a 10-fold molar excess of DTT to the protein solution and incubate for 30 minutes at room temperature.[6]

  • DTT Removal : Immediately after reduction, remove the excess DTT using a desalting column (e.g., a PD-10 column) that has been pre-equilibrated with a degassed reaction buffer (pH 6.5-7.5 with EDTA).[2] This step should be performed as quickly as possible to minimize re-oxidation.

  • Conjugation : Immediately add a 10- to 20-fold molar excess of freshly prepared maleimide reagent (from an anhydrous stock) to the purified, reduced protein.[2][7]

  • Reaction : Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C.[2]

  • Quenching (Optional) : Add a small molecule thiol to quench any remaining maleimide.[2]

  • Purification : Purify the final conjugate using a desalting column, dialysis, or chromatography.[2]

Quantitative Data Summary
Parameter Recommended Value/Range Notes
Reaction pH 6.5 - 7.5Balances reaction rate and specificity; minimizes maleimide hydrolysis.[1][4]
TCEP Molar Excess 10- to 100-foldFor reduction of disulfide bonds.[2]
DTT Molar Excess ~10-foldFor reduction of disulfide bonds; must be removed before conjugation.[6]
EDTA Concentration 1 - 5 mMTo chelate metal ions and prevent catalyzed oxidation.[1]
Maleimide Molar Excess 10- to 20-foldStarting point for optimizing conjugation efficiency.[7]
Reaction Temperature Room Temperature or 4°C4°C for more sensitive proteins.[2]
Reaction Time 2 hours to overnightTime can be optimized for specific reactants.[2]

Visual Guides

Caption: Workflow for Thiol-Maleimide Conjugation.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Conjugation Yield Cause1 Thiol Re-oxidation Problem->Cause1 Cause2 Maleimide Hydrolysis Problem->Cause2 Cause3 DTT Interference Problem->Cause3 Cause4 Incorrect Stoichiometry Problem->Cause4 Sol1 Degas Buffers Add EDTA Use Inert Atmosphere Cause1->Sol1 Sol2 Control pH (6.5-7.5) Use Fresh Maleimide Stock Cause2->Sol2 Sol3 Remove DTT Post-Reduction Use TCEP Instead Cause3->Sol3 Sol4 Optimize Molar Ratio (Start at 10-20x excess) Cause4->Sol4

Caption: Troubleshooting Low Conjugation Yields.

References

Technical Support Center: Optimizing Reactions with Bis-sulfone-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for utilizing Bis-sulfone-PEG4-Acid in their experiments. Below are frequently asked questions, troubleshooting advice, and detailed protocols to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker. It contains two key reactive groups: a bis-sulfone moiety and a carboxylic acid.[1] The bis-sulfone group is highly reactive towards thiol groups (-SH), making it ideal for site-specific conjugation to cysteine residues in proteins or peptides.[2] A primary application is the "re-bridging" of reduced disulfide bonds in antibodies, which helps maintain their structural integrity after conjugation.[3][4] The terminal carboxylic acid can be activated to react with primary amines, allowing for the attachment of other molecules.[1] The PEG4 spacer enhances solubility in aqueous solutions.[5]

Q2: How does pH affect the reaction of the bis-sulfone group with thiols?

The reaction of bis-sulfones (specifically, the vinyl sulfone formed in situ) with thiols is a Michael-type addition. This reaction is pH-dependent because it requires the deprotonated thiol (thiolate anion, -S⁻) as the nucleophile. As the pH increases, the concentration of the more reactive thiolate form increases, leading to a faster reaction rate.[6] However, at excessively high pH, competing side reactions such as hydrolysis of the sulfone group and reactions with other nucleophilic residues (e.g., amines) can occur.[7] Therefore, selecting the optimal pH is a balance between maximizing the reaction rate and minimizing side reactions and reagent degradation.

Q3: What is the recommended pH range for reacting this compound with thiols?

For the reaction between the bis-sulfone group and thiols, a pH range of 6.5 to 8.5 is generally recommended.[8]

  • Slightly acidic to neutral pH (6.5 - 7.5): In this range, the reaction is more specific for thiols over other nucleophiles like amines. The reaction rate is moderate but often sufficient.[3][8] This range is a good starting point for optimization to ensure high selectivity.

  • Slightly alkaline pH (7.5 - 8.5): This range offers the optimal reaction rate for the thiol-sulfone reaction.[6][8] However, the risk of hydrolysis and non-specific reactions may increase with time.[8]

Q4: What is the optimal pH for the carboxylic acid reaction?

The carboxylic acid moiety of this compound does not react on its own. It requires activation, typically with a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS). The optimal pH for this amine-coupling reaction is typically between 4.5 and 7.5 .

Q5: How stable is the this compound reagent?

The stability of the reagent is influenced by pH and temperature. The sulfone functional group is relatively stable but can be susceptible to degradation under harsh conditions.[9][10] It is recommended to store the reagent desiccated at -20°C for long-term storage.[5] For reactions, prepare fresh solutions in a compatible organic solvent like DMSO or DMF and add them to the aqueous reaction buffer immediately before use.[3] Avoid prolonged exposure to high pH buffers.[5]

Quantitative Data Summary

The following table summarizes the general relationship between pH and various parameters in bis-sulfone conjugation reactions with thiols. Exact rates are system-dependent and should be determined empirically.

pH RangeThiol Reaction RateThiol SelectivityReagent Stability (Hydrolysis Risk)Recommended Use
< 6.5 SlowHighHighSuboptimal for most applications due to slow kinetics.[8]
6.5 - 7.5 ModerateVery HighGoodA good starting point for optimization, balancing rate and selectivity.[3][8]
7.5 - 8.5 OptimalGoodModerate (risk increases with time)Ideal for efficient conjugation when reaction times are controlled.[8]
> 8.5 FastDecreasedLow (significant hydrolysis)Not recommended due to high risk of non-specific reactions and reagent degradation.

Table 1: Effect of pH on Bis-sulfone-Thiol Reactions

Experimental Protocols

Protocol: Disulfide Bond Re-bridging on an Antibody

This protocol provides a general workflow for reducing an antibody's interchain disulfide bonds and subsequently re-bridging them using this compound.

Materials:

  • Antibody (e.g., human IgG1)

  • This compound

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Reagent: N-acetylcysteine

  • Anhydrous DMSO or DMF

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (like Tris), exchange it into the Reaction Buffer (PBS, pH 7.2-7.5).

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Disulfide Bond Reduction:

    • Add a 10-50 fold molar excess of TCEP to the antibody solution. The exact amount may require optimization.

    • Incubate at 37°C for 30-60 minutes.[8]

  • Removal of Excess Reducing Agent:

    • Immediately following incubation, remove the excess TCEP using a desalting column equilibrated with Reaction Buffer. This step is critical to prevent TCEP from reacting with the bis-sulfone reagent.[4][8]

  • Conjugation Reaction:

    • Prepare a fresh stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF.

    • Immediately add a 5-20 fold molar excess of the this compound solution to the reduced antibody.

    • Incubate at room temperature for 1-2 hours with gentle agitation.[4] The optimal pH for this step is often between 7.5 and 8.0 to maximize the reaction rate.[8]

  • Quenching the Reaction:

    • Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted bis-sulfone reagent.

    • Incubate for 15 minutes at room temperature.[4]

  • Purification:

    • Purify the conjugated antibody from excess reagents using a desalting column, size-exclusion chromatography (SEC), or dialysis.

  • Characterization:

    • Analyze the final conjugate using SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation and determine the degree of labeling.

Troubleshooting Guide

Q: My conjugation yield is low. What are the possible causes and solutions?

  • Possible Cause 1: Incomplete Disulfide Reduction.

    • Solution: Verify the reduction efficiency by quantifying free thiols using Ellman's reagent after the TCEP incubation and desalting steps. If reduction is incomplete, try increasing the TCEP concentration, incubation time, or temperature.[8]

  • Possible Cause 2: Suboptimal pH.

    • Solution: The reaction rate is highly pH-dependent. If you are working at pH 7.0-7.4, consider increasing the pH to 7.5-8.0 to accelerate the reaction.[8] Ensure your buffer has adequate capacity to maintain the pH throughout the reaction.

  • Possible Cause 3: Reagent Instability.

    • Solution: this compound can hydrolyze, especially in aqueous solutions at higher pH. Always prepare the stock solution in anhydrous DMSO or DMF immediately before use and add it to the reaction mixture without delay.[3]

  • Possible Cause 4: Premature Quenching of the Reagent.

    • Solution: Ensure that the excess reducing agent (TCEP) is completely removed before adding the bis-sulfone reagent. Any remaining TCEP will react with and consume the reagent.[8]

Q: I am observing protein aggregation during the reaction. How can I prevent this?

  • Possible Cause 1: Use of Excessive Organic Solvent.

    • Solution: While the bis-sulfone reagent is dissolved in DMSO or DMF, the final concentration of the organic solvent in the reaction mixture should be kept to a minimum (typically <10% v/v) to avoid denaturing the protein.

  • Possible Cause 2: Unfavorable Buffer Conditions.

    • Solution: Protein stability can be sensitive to pH and buffer composition. Screen different pH values within the recommended range (6.5-8.5) or consider adding stabilizing excipients if aggregation persists.[3]

Q: I suspect non-specific labeling is occurring. What can I do?

  • Possible Cause 1: Reaction pH is too High.

    • Solution: At higher pH values (>8.5), the bis-sulfone can start to react with other nucleophilic residues, such as the amine groups on lysine. To increase specificity for thiols, perform the reaction at a more neutral pH, such as 6.5-7.4.[3][7]

  • Possible Cause 2: Long Reaction Times.

    • Solution: Extended reaction times, especially at higher pH, can increase the chance of side reactions. Optimize the reaction time by monitoring the progress of the conjugation and stopping the reaction once a sufficient yield has been achieved.

Visualizations

cluster_reduction Step 1: Disulfide Reduction cluster_conjugation Step 2: Bis-sulfone Conjugation Antibody_SS Antibody (S-S) Antibody_SH Reduced Antibody (SH HS) Antibody_SS->Antibody_SH pH 7.2-7.4 TCEP TCEP TCEP->Antibody_SS Conjugate Conjugated Antibody Antibody_SH->Conjugate pH 7.5-8.0 Desalting Desalting Column Antibody_SH->Desalting Remove TCEP BisSulfone Bis-sulfone -PEG4-Acid BisSulfone->Antibody_SH

Caption: Experimental workflow for antibody conjugation.

cluster_thiol Thiol-Sulfone Reaction cluster_amine Amine Reaction (Side Reaction) Thiol R-SH Thiolate R-S⁻ (Reactive) Thiol->Thiolate + OH⁻ (Higher pH) Thiolate->Thiol + H⁺ (Lower pH) Product Thioether Product Thiolate->Product VinylSulfone Vinyl Sulfone VinylSulfone->Product Amine R-NH₂ AmineProduct Amine Adduct Amine->AmineProduct High pH

Caption: pH-dependent reactivity of vinyl sulfones.

Start Start pH Optimization Use_pH_7_4 Run reaction at pH 7.4 Start->Use_pH_7_4 CheckYield Is Yield Sufficient? CheckPurity Is Purity Acceptable? CheckYield->CheckPurity Yes Increase_pH Increase pH to 7.8 CheckYield->Increase_pH No End Protocol Optimized CheckPurity->End Yes Decrease_pH Decrease pH to 7.0 CheckPurity->Decrease_pH No (Non-specific) Use_pH_7_4->CheckYield Increase_pH->CheckPurity Decrease_pH->End

Caption: Logic diagram for pH optimization.

References

Technical Support Center: Improving the Yield of Bis-sulfone-PEG4-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing challenges with Bis-sulfone-PEG4-Acid conjugates. The content is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a heterobifunctional linker designed for site-specific bioconjugation. Its primary application involves reacting with two free thiol groups, typically generated from the reduction of a native disulfide bond in a protein or antibody.[1] This "re-bridging" of the disulfide bond with a stable three-carbon bridge helps maintain the protein's structural integrity.[1][2] The terminal carboxylic acid group can then be conjugated to another molecule (e.g., a primary amine) using standard carbodiimide (B86325) chemistry.[3]

Q2: What is the reaction mechanism of the bis-sulfone group with thiols?

The bis-sulfone group is a bis-alkylation reagent that reacts with two cysteine thiols via a Michael addition mechanism.[1][4] This reaction is highly selective for sulfhydryl groups, especially within a controlled pH range, and results in the formation of stable thioether bonds.[5][] The process involves two main steps: the reduction of a disulfide bond to release two free thiols, followed by the sequential alkylation by the bis-sulfone reagent to form a new bridge.[1][2]

Q3: What is the optimal pH for the conjugation reaction?

The reaction of vinyl sulfones with free thiol groups proceeds efficiently in an aqueous buffer at a pH range of 6.5 to 8.5.[7][8] To maintain selectivity for thiols over other nucleophilic groups like amines, it is often recommended to keep the pH between 6.5 and 7.5.[][9][10] Reactions with amines tend to occur more readily at a higher pH (e.g., pH 9).[5][11]

Q4: How should I store and handle the this compound reagent?

PEG reagents, especially those with reactive functional groups like sulfones, are sensitive to moisture, light, and oxidation.[12] It is crucial to store the reagent at -20°C, desiccated, and protected from light.[7][8][12] Before use, the container should be allowed to warm to room temperature before opening to prevent moisture condensation.[12][13] For preparing stock solutions, use a dry, water-miscible solvent like DMSO or DMF.[13][14] After use, it is advisable to backfill the container with an inert gas like nitrogen or argon before sealing and returning to storage.[12]

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

Q: I am observing very low yields for my conjugation reaction. What are the potential causes and how can I fix this?

Low conjugation yield is a common issue that can stem from several factors throughout the experimental workflow.

Possible Cause A: Incomplete Disulfide Bond Reduction The bis-sulfone moiety requires two free thiol groups to react. If the disulfide bonds in your protein are not fully reduced, there will be insufficient sites for conjugation.

  • Troubleshooting Steps:

    • Verify Reduction: After the reduction step (e.g., with TCEP or DTT), quantify the number of free thiols using Ellman's reagent to confirm successful reduction.[15]

    • Optimize Reductant Concentration: Increase the molar excess of the reducing agent (a 10-50 fold molar excess of TCEP is common).[9][15]

    • Increase Incubation Time/Temperature: Extend the incubation time (e.g., from 30 to 60 minutes) or increase the temperature (e.g., to 37°C) during the reduction step.[9][15]

    • Use Fresh Reducing Agent: Ensure your reducing agent has not oxidized and is fully active.

Possible Cause B: Re-oxidation of Thiol Groups Free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen, making them unavailable for conjugation.

  • Troubleshooting Steps:

    • Immediate Conjugation: Perform the conjugation step immediately after removing the excess reducing agent.[9]

    • De-gas Buffers: Use de-gassed buffers for the reduction and conjugation steps to minimize dissolved oxygen.

Possible Cause C: Hydrolysis or Degradation of the Bis-sulfone Reagent The bis-sulfone reagent can degrade if not stored or handled properly. While vinyl sulfones are generally stable in water, prolonged exposure to unfavorable conditions can lead to hydrolysis.[5][9]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh stock solutions of the this compound reagent before each experiment.[9]

    • Proper Storage: Ensure the reagent is stored under dry, inert conditions at -20°C.[8][12]

Possible Cause D: Suboptimal Reaction Conditions The reaction efficiency is highly dependent on parameters like pH, reagent concentration, and reaction time.

  • Troubleshooting Steps:

    • Verify pH: Check that the pH of your reaction buffer is within the optimal range of 6.5-8.0.[7][15]

    • Optimize Molar Ratio: Use a sufficient molar excess of the bis-sulfone reagent. A 5-20 fold molar excess is a good starting point.[15][16]

    • Optimize Reaction Time: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[15]

Issue 2: Conjugate Aggregation

Q: My final product shows signs of aggregation and precipitation. What is causing this and what can I do?

Aggregation can occur during or after the conjugation reaction, leading to loss of product and activity.

Possible Cause A: Unfavorable Buffer Conditions The buffer composition, including pH and ionic strength, can significantly impact protein solubility.

  • Troubleshooting Steps:

    • Screen Buffers: Experiment with different buffer systems (e.g., PBS, Borate, HEPES) and screen various pH values to find the optimal conditions for your specific protein conjugate.[9]

    • Add Excipients: Consider adding solubility-enhancing excipients, such as non-ionic detergents (e.g., Polysorbate 20) or sugars, to your buffer.[17]

Possible Cause B: Excessive Organic Co-solvent this compound is often dissolved in an organic solvent like DMSO. Adding too much of this stock solution to your aqueous protein solution can cause the protein to denature and aggregate.

  • Troubleshooting Steps:

    • Minimize Co-solvent: Dissolve the reagent in the smallest possible volume of organic solvent. The final concentration of the co-solvent in the reaction mixture should ideally be below 5-10%.[9]

Possible Cause C: Intermolecular Cross-linking If the protein concentration is too high, the bis-sulfone reagent might react with thiols from two different protein molecules, leading to dimerization and aggregation.

  • Troubleshooting Steps:

    • Optimize Protein Concentration: Perform the reaction at a lower protein concentration to favor intramolecular reactions.[16]

Data Presentation

Table 1: Recommended Reaction Parameters for Bis-sulfone Conjugation

ParameterRecommended RangeRationale & Notes
pH 6.5 - 8.0Balances reactivity of thiolate anions with selectivity against other nucleophiles like amines.[7][11][15]
Bis-sulfone Molar Excess 5 to 20-foldA molar excess helps drive the reaction to completion. The optimal ratio depends on the specific protein.[15][16]
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction rates but may also promote aggregation.[10][16]
Temperature 4°C to Room Temp. (20-25°C)Lower temperatures can reduce aggregation and side reactions but may require longer incubation times.[15]
Reaction Time 2 - 20 hoursOptimization is required. Monitor reaction progress over time if possible.[10][15]
Co-solvent (e.g., DMSO) < 10% (v/v)Minimize to prevent protein denaturation and aggregation.[9]

Table 2: Comparison of Purification Techniques for PEGylated Proteins

Purification MethodPrinciple of SeparationAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Hydrodynamic radius (size)Excellent for removing unreacted low molecular weight reagents and by-products.[][19]May have poor resolution between native protein and mono-PEGylated species if the PEG size is small.[]
Ion Exchange Chromatography (IEX) Surface chargeCan separate positional isomers and species with different degrees of PEGylation due to charge shielding by PEG.[][19][20]The PEG chain can shield charges, weakening the interaction with the resin and affecting separation efficiency.[][19]
Hydrophobic Interaction Chromatography (HIC) HydrophobicityActs as a good supplementary method to IEX for polishing and further purification.[][20]Can have relatively low capacity and resolution between adjacent peaks.[]
Ultrafiltration/Diafiltration Molecular weight cutoffSimple, rapid method for buffer exchange and removing small molecule impurities.[][19]Not suitable for separating different PEGylated species from each other or from the native protein.[19]

Experimental Protocols

Protocol 1: Disulfide Bond Reduction

This protocol provides a general method for reducing disulfide bonds in an antibody to generate free thiols for conjugation.

  • Buffer Preparation: Prepare a suitable reaction buffer (e.g., Phosphate Buffered Saline, PBS) at pH 7.2-7.4. De-gas the buffer thoroughly to remove dissolved oxygen.

  • Protein Preparation: Dissolve your protein (e.g., antibody) in the de-gassed buffer to a concentration of 1-10 mg/mL.

  • Add Reducing Agent: Prepare a fresh solution of TCEP (tris(2-carboxyethyl)phosphine). Add a 10-50 fold molar excess of TCEP to the protein solution.[9]

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[15]

  • Remove Excess Reductant: Immediately remove the excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through buffer exchange via ultrafiltration, equilibrating the protein into a de-gassed conjugation buffer (pH 7.5-8.0). This step is critical.[15]

Protocol 2: Conjugation with this compound
  • Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO.

  • Conjugation Reaction: Immediately after removing the reducing agent, add a 5-20 fold molar excess of the dissolved this compound reagent to the reduced protein solution.[15]

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[15]

  • Quenching (Optional): To stop the reaction, you can add a small molar excess of a thiol-containing molecule like N-acetylcysteine.[9]

Protocol 3: Purification of the Conjugate
  • Initial Cleanup: Remove the excess, unreacted this compound reagent and quenching agent using size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.[15][]

  • Fractionation (If necessary): To separate the desired conjugate from unreacted protein and other species, further purification by ion-exchange chromatography (IEX) may be necessary.[19][20]

  • Analysis: Analyze the collected fractions using SDS-PAGE to observe the increase in apparent molecular weight of the conjugated protein.[10] Further characterization can be performed using HPLC or mass spectrometry.

Mandatory Visualizations

G cluster_0 Step 1: Disulfide Reduction cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification & Analysis p Protein in Buffer (pH 7.2-7.4) tcep Add TCEP (10-50x excess) p->tcep inc1 Incubate (37°C, 30-60 min) tcep->inc1 rem Remove Excess TCEP (Desalting Column) inc1->rem reagent Add this compound (5-20x excess) rem->reagent inc2 Incubate (RT, 2-4h or 4°C, overnight) reagent->inc2 quench Quench Reaction (Optional) inc2->quench sec Purify via SEC/Dialysis quench->sec iex Further Purification via IEX (Optional) sec->iex char Characterize (SDS-PAGE, HPLC) iex->char

Caption: Workflow for this compound Conjugation.

G start Low Conjugation Yield q1 Was disulfide reduction confirmed? start->q1 a1_no Quantify free thiols (Ellman's Assay). Increase TCEP/incubation time. q1->a1_no No a1_yes q1->a1_yes Yes q2 Was reagent handled properly? a1_yes->q2 a2_no Use fresh reagent. Store at -20°C, desiccated. Warm to RT before opening. q2->a2_no No a2_yes q2->a2_yes Yes q3 Are reaction conditions optimal? a2_yes->q3 a3_no Verify buffer pH (6.5-8.0). Increase molar excess of reagent. Optimize reaction time. q3->a3_no No a3_yes Consider steric hindrance or protein-specific issues. q3->a3_yes Yes

Caption: Troubleshooting Decision Tree for Low Yield.

References

Technical Support Center: Purifying Bis-sulfone-PEG4-Acid ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Bis-sulfone-PEG4-Acid Antibody-Drug Conjugates (ADCs).

Introduction

This compound linkers are utilized in the development of site-specific ADCs, offering a method to create homogeneous conjugates with a defined drug-to-antibody ratio (DAR) by rebridging interchain disulfide bonds.[1][2] The structure of this linker, incorporating a polyethylene (B3416737) glycol (PEG) spacer and a terminal carboxylic acid, introduces unique challenges during the purification process. This guide will address these specific issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound ADCs?

The primary challenges stem from the physicochemical properties of the ADC, including:

  • Aggregation: The inherent hydrophobicity of the cytotoxic payload and the potential for the PEG4 linker to promote self-association can lead to the formation of aggregates.[3][4]

  • Drug-to-Antibody Ratio (DAR) Heterogeneity: While bis-sulfone chemistry allows for site-specific conjugation, incomplete reactions or side reactions can still result in a mixture of species with different DAR values (e.g., DAR0, DAR2, DAR4).[][6]

  • Removal of Unconjugated Components: Efficient removal of excess unconjugated this compound linker, free payload, and organic solvents used in the conjugation reaction is critical to ensure the safety and efficacy of the ADC.[7][8]

  • Charge Heterogeneity: The terminal carboxylic acid on the PEG4 linker introduces additional negative charges, which can create charge variants of the ADC, complicating purification by ion-exchange chromatography.[9]

Q2: Which chromatographic techniques are most suitable for purifying these ADCs?

A multi-step chromatographic approach is typically necessary for the purification of ADCs.[10] The most common techniques include:

  • Hydrophobic Interaction Chromatography (HIC): HIC is the most widely used method for separating ADC species with different DAR values based on their hydrophobicity.[11][12]

  • Size Exclusion Chromatography (SEC): SEC is effective for removing high-molecular-weight aggregates and smaller unconjugated linkers and payloads.[][13]

  • Ion Exchange Chromatography (IEX): IEX, particularly cation exchange chromatography (CEX), can be used to remove charged impurities, aggregates, and unconjugated payload.[14][15] It can also be used to analyze charge variants.[9]

  • Membrane Chromatography: This technique can be a high-throughput alternative for removing aggregates and free payload.[16]

Q3: How does the PEG4 spacer affect purification?

The PEG4 spacer is intended to improve the solubility and pharmacokinetic properties of the ADC.[2][17] However, during purification, it can contribute to:

  • Increased Hydrodynamic Size: This may affect the elution profile in SEC.

  • Potential for Aggregation: While generally hydrophilic, PEG can sometimes promote aggregation, especially when conjugated with a hydrophobic payload.[18]

  • Masking Effects: The PEG chain might shield some of the hydrophobic or charged regions of the ADC, potentially altering its interaction with chromatographic resins.

Q4: What is the impact of the terminal acid group on the purification process?

The terminal carboxylic acid group on the linker will be negatively charged at neutral pH, which can:

  • Influence IEX Separation: The additional negative charge can affect the binding and elution of the ADC on ion-exchange columns, potentially leading to complex chromatograms due to charge variants.[9]

  • Slightly Increase Hydrophilicity: This may slightly reduce retention times in HIC compared to a similar ADC without the acid group.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound ADCs.

Problem 1: High levels of aggregation are observed in the SEC profile.

  • Possible Cause A: Suboptimal buffer conditions (pH, ionic strength) during conjugation or purification.

    • Solution: Screen different buffer conditions to identify those that minimize aggregation. The addition of excipients such as arginine or polysorbates can sometimes help to reduce aggregation.[18]

  • Possible Cause B: High local concentration of the ADC during processing.

    • Solution: Avoid high protein concentrations during purification steps. Perform purification at lower temperatures if the ADC is prone to thermal aggregation.

  • Possible Cause C: Hydrophobic interactions between the payload and/or linker.

    • Solution: For HIC, carefully optimize the salt concentration in the mobile phase to achieve separation without inducing precipitation or aggregation.[19][20] Consider using a more hydrophilic mobile phase for SEC if secondary hydrophobic interactions with the column matrix are suspected.[3][13]

Problem 2: Poor resolution between different DAR species in HIC.

  • Possible Cause A: Inappropriate HIC resin selection.

    • Solution: Screen different HIC resins with varying levels of hydrophobicity (e.g., Butyl, Phenyl, Ether) to find the one that provides the best resolution for your specific ADC.[21]

  • Possible Cause B: The elution gradient is too steep.

    • Solution: Optimize the gradient slope in HIC. A shallower gradient will generally provide better resolution between species with small differences in hydrophobicity.[11]

  • Possible Cause C: The mobile phase composition is not optimal.

    • Solution: Adjust the type and concentration of the salt in the mobile phase (e.g., ammonium (B1175870) sulfate (B86663) vs. sodium chloride). Also, optimize the pH of the buffers.[12]

Problem 3: Incomplete removal of unconjugated payload and/or linker.

  • Possible Cause A: Insufficient separation by the primary purification step.

    • Solution: A multi-step purification process is often required. Tangential flow filtration (TFF) or diafiltration can be used as an initial step to remove a significant portion of small molecule impurities.[7][16] This should be followed by chromatographic steps like SEC or HIC for polishing.[]

  • Possible Cause B: The free payload is aggregating or forming micelles.

    • Solution: Some hydrophobic payloads can self-associate into micelles, which may co-elute with the ADC in SEC.[] In such cases, a polishing step using HIC or IEX might be necessary to remove these impurities.

  • Possible Cause C: Inadequate analytical methods to detect low levels of free payload.

    • Solution: Use highly sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to accurately quantify residual free payload.[8][22]

Problem 4: Complex peak profile in IEX chromatography.

  • Possible Cause A: Presence of multiple charge variants.

    • Solution: The terminal acid group on the linker, along with inherent antibody charge heterogeneity (e.g., deamidation, C-terminal lysine (B10760008) truncation), can result in multiple charged species.[9] Characterize the different peaks by collecting fractions and analyzing them by other techniques like mass spectrometry.

  • Possible Cause B: The linker-drug is interfering with the ionic interactions.

    • Solution: The conjugation of the linker-drug can shield charged residues on the antibody surface, altering its interaction with the IEX resin.[9] This can lead to unexpected elution profiles. Method development, including optimization of pH and salt gradient, is crucial.

Quantitative Data Summary

The following table summarizes typical analytical results for a purified this compound ADC. Actual results will vary depending on the specific antibody, payload, and conjugation/purification conditions.

ParameterAnalytical MethodTypical SpecificationReference
Purity (Monomer) Size Exclusion Chromatography (SEC)> 95%[13]
Aggregate Content Size Exclusion Chromatography (SEC)< 5%[15]
Average DAR Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS)3.8 - 4.0[23]
DAR4 Species Hydrophobic Interaction Chromatography (HIC)> 90%[2]
Unconjugated Antibody (DAR0) Hydrophobic Interaction Chromatography (HIC)< 5%[]
Residual Free Payload LC-MS< 0.1% (molar ratio to ADC)[8][16]

Experimental Protocols

1. Hydrophobic Interaction Chromatography (HIC) for DAR Separation

This protocol provides a general guideline for separating DAR species of a this compound ADC.

  • Materials:

    • HIC column (e.g., Butyl or Phenyl phase)

    • HPLC system

    • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0

  • Procedure:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Dilute the ADC sample with Mobile Phase A to a final ammonium sulfate concentration of approximately 1.0-1.5 M. The optimal salt concentration should be determined empirically.

    • Inject the sample onto the column.

    • Elute the bound species using a linear gradient from 0% to 100% Mobile Phase B over 30 column volumes.

    • Monitor the elution profile at 280 nm. Different peaks correspond to different DAR species, with higher DAR species eluting later due to increased hydrophobicity.[11][12]

2. Size Exclusion Chromatography (SEC) for Aggregate and Free Payload Removal

This protocol is for the analysis and removal of aggregates and small molecule impurities.

  • Materials:

    • SEC column suitable for monoclonal antibodies

    • HPLC system

    • Mobile Phase: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Procedure:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate.

    • Inject the ADC sample.

    • Run the separation in isocratic mode.

    • Monitor the elution at 280 nm. Aggregates will elute first, followed by the monomeric ADC, and then low molecular weight species like unconjugated linker and payload.[][24]

Visualizations

ADC_Purification_Workflow cluster_0 Conjugation cluster_1 Purification mAb Monoclonal Antibody Reduction Reduction (TCEP) mAb->Reduction LinkerPayload This compound Payload Conjugation Conjugation Reaction LinkerPayload->Conjugation Reduction->Conjugation CrudeADC Crude ADC Mixture Conjugation->CrudeADC TFF TFF/Diafiltration (Removal of excess linker/payload) CrudeADC->TFF HIC Hydrophobic Interaction Chromatography (HIC) (DAR Separation) TFF->HIC SEC Size Exclusion Chromatography (SEC) (Aggregate Removal) HIC->SEC FinalADC Purified ADC SEC->FinalADC

Caption: Workflow for the purification of a this compound ADC.

HIC_Separation cluster_input Input Mixture cluster_hic HIC Column cluster_output Elution Profile Input DAR0 DAR2 DAR4 column Hydrophobic Resin Input->column Bind in High Salt DAR0 DAR0 (Least Hydrophobic) column->DAR0 Elute First (Shallow Gradient) DAR2 DAR2 column->DAR2 Elute Second DAR4 DAR4 (Most Hydrophobic) column->DAR4 Elute Last (Steep Gradient)

Caption: Principle of HIC separation of different DAR species.

Troubleshooting_Tree Start Purification Issue Identified Problem What is the main issue? Start->Problem Agg High Aggregation (SEC) Problem->Agg Aggregation DAR Poor DAR Resolution (HIC) Problem->DAR Resolution Impurity Residual Free Payload Problem->Impurity Purity Sol_Agg1 Optimize Buffer (pH, excipients) Agg->Sol_Agg1 Sol_Agg2 Reduce Protein Concentration Agg->Sol_Agg2 Sol_DAR1 Screen HIC Resins DAR->Sol_DAR1 Sol_DAR2 Optimize Elution Gradient DAR->Sol_DAR2 Sol_Imp1 Add TFF/Diafiltration Step Impurity->Sol_Imp1 Sol_Imp2 Use Orthogonal Method (HIC/IEX) Impurity->Sol_Imp2

Caption: Troubleshooting decision tree for ADC purification.

References

dealing with hydrolysis of activated Bis-sulfone-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of activated Bis-sulfone-PEG4-Acid in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and technical data to ensure the successful application of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

Activated this compound is a heterobifunctional crosslinker primarily used for the site-specific conjugation of molecules to proteins, particularly antibodies, through a disulfide re-bridging strategy.[1] This method involves the reduction of a native disulfide bond within the protein to yield two free thiol groups, which then react with the bis-sulfone moiety to form a stable, covalent three-carbon bridge.[1] The terminal carboxylic acid group can then be used for subsequent conjugation to other molecules.

Q2: What are the main advantages of using a bis-sulfone linker over a maleimide-based linker?

Bis-sulfone linkers offer significantly improved stability compared to traditional maleimide-based linkers.[2][3][4][5] Conjugates formed with sulfone linkers exhibit enhanced resistance to hydrolysis and thioether exchange in biological media, such as human plasma.[2][3] This increased stability is crucial for in vivo applications like antibody-drug conjugates (ADCs), where maintaining the integrity of the conjugate is essential for efficacy and safety.[5]

Q3: What factors can influence the hydrolysis of the this compound linker?

The stability of the activated bis-sulfone linker and the resulting conjugate can be influenced by several factors:

  • pH: While generally stable, extremes in pH can affect the rate of hydrolysis. Slightly basic conditions are often used for the conjugation reaction itself to facilitate the nucleophilic attack of the thiolate anions.

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis. For long-term storage of the reagent and the conjugate, it is recommended to use low temperatures (e.g., -20°C).

  • Buffer Composition: The specific components of the buffer solution can potentially influence the stability of the linker. It is advisable to use standard, non-nucleophilic buffers for conjugation and storage.

Q4: How can I monitor the hydrolysis of my this compound conjugate?

Several analytical techniques can be employed to monitor the stability and integrity of your conjugate:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC-HPLC) are powerful methods to separate the intact conjugate from any free drug or protein that may result from hydrolysis.[6][7][8]

  • Mass Spectrometry (MS): LC-MS can be used to identify and quantify the intact conjugate and any degradation products, providing precise mass information.[9]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique can be used to visualize the integrity of the protein conjugate over time. A shift in the band corresponding to the conjugate or the appearance of bands corresponding to the unconjugated protein can indicate hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Incomplete reduction of the disulfide bond.Ensure the reducing agent (e.g., TCEP, DTT) is fresh and used at an appropriate molar excess. Optimize reduction time and temperature.
Re-oxidation of thiols before conjugation.Perform the conjugation step immediately after removing the reducing agent. De-gas buffers to minimize oxygen exposure.
Hydrolysis of the activated bis-sulfone reagent. Prepare fresh solutions of the this compound immediately before use. Store the solid reagent under dry, inert conditions at -20°C.
Incorrect pH for conjugation.The optimal pH for the reaction of thiols with bis-sulfones is typically in the range of 7.5-8.5. Ensure the pH of your reaction buffer is within this range.
Protein Aggregation Use of excessive organic co-solvent to dissolve the reagent.Minimize the amount of organic solvent (e.g., DMSO) used. Add the reagent solution to the protein solution dropwise with gentle mixing.
Unfavorable buffer conditions.Screen different buffer compositions and pH values to find the optimal conditions for your specific protein. The inclusion of excipients like polysorbate may help.
Non-Specific Labeling Reaction with other nucleophilic residues.While highly selective for thiols, some minor reaction with other nucleophilic residues like lysine (B10760008) or histidine can occur at very high pH. Maintain the pH in the recommended range.
Observed Hydrolysis of the Conjugate Instability in storage buffer.Assess the stability of the conjugate in different buffer systems. Store the purified conjugate at low temperatures (-20°C or -80°C) and consider lyophilization for long-term storage.
Enzymatic degradation in biological samples.If working with serum or plasma, be aware of potential enzymatic cleavage. Analyze samples promptly or use protease inhibitors if appropriate.

Data Presentation

While specific hydrolysis rate constants for this compound are not extensively published, the available literature consistently demonstrates the superior stability of sulfone-based linkers compared to their maleimide (B117702) counterparts. The following table provides an illustrative comparison of the stability of a sulfone-linked antibody conjugate versus a maleimide-linked conjugate in human plasma.

Table 1: Illustrative Stability of Antibody Conjugates in Human Plasma at 37°C

Time% Intact Sulfone Conjugate[2]% Intact Maleimide Conjugate[2]
0 h100%100%
24 h>95%~80%
72 h>90%~60%
1 Month~90%<50%

Note: These values are representative and the actual stability of a this compound conjugate will depend on the specific protein, the conjugation site, and the experimental conditions.

Experimental Protocols

Protocol 1: Site-Specific Conjugation of an Antibody with this compound

This protocol describes the general steps for the site-specific conjugation of a payload to an antibody using this compound.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)

  • Quenching solution (e.g., 1 M N-acetyl-L-cysteine)

  • Purification column (e.g., SEC or affinity chromatography)

Procedure:

  • Disulfide Bond Reduction:

    • To the antibody solution, add a 10-50 fold molar excess of TCEP.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column, buffer exchanging into the Reaction Buffer.

  • This compound Conjugation:

    • Immediately after TCEP removal, prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

    • Add a 5-20 fold molar excess of the this compound solution to the reduced antibody solution.

    • Incubate at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a 10-fold molar excess of the quenching solution (relative to the bis-sulfone reagent) to cap any unreacted bis-sulfone groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the antibody conjugate using an appropriate chromatography method (e.g., SEC to remove excess reagent and small molecules, or affinity chromatography to isolate the antibody).

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE, SEC-HPLC, and Mass Spectrometry to confirm conjugation and assess purity.

Protocol 2: Assessment of Conjugate Stability (Hydrolysis)

This protocol outlines a method to evaluate the stability of the purified antibody-payload conjugate in a buffered solution.

Materials:

  • Purified antibody-payload conjugate

  • Incubation Buffer (e.g., PBS at pH 5.0, 7.4, and 8.5)

  • Analytical SEC-HPLC system

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Dilute the purified conjugate to a final concentration of 1 mg/mL in each of the Incubation Buffers.

    • Prepare aliquots for each time point to avoid freeze-thaw cycles.

  • Incubation:

    • Incubate the samples at a desired temperature (e.g., 4°C, 25°C, and 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each condition.

    • Analyze the samples by SEC-HPLC to monitor for the appearance of fragments or unconjugated antibody.

    • Analyze the samples by LC-MS to confirm the mass of the conjugate and identify any degradation products.

  • Data Analysis:

    • Quantify the percentage of intact conjugate at each time point by integrating the peak areas from the HPLC chromatograms.

    • Plot the percentage of intact conjugate versus time to determine the rate of hydrolysis under different conditions.

Visualizations

experimental_workflow cluster_reduction Disulfide Reduction cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody Antibody with Disulfide Bonds TCEP Add TCEP Antibody->TCEP 1 Reduced_Ab Reduced Antibody with Free Thiols TCEP->Reduced_Ab 2 BisSulfone Add this compound Reduced_Ab->BisSulfone 3 Conjugate Antibody-PEG-Acid Conjugate BisSulfone->Conjugate 4 Purify Purification (e.g., SEC) Conjugate->Purify 5 Analysis Characterization (HPLC, MS, SDS-PAGE) Purify->Analysis 6

Caption: Workflow for site-specific antibody conjugation.

troubleshooting_logic Start Low Conjugation Yield? Check_Reduction Incomplete Disulfide Reduction? Start->Check_Reduction Check_Reagent Reagent Hydrolysis? Check_Reduction->Check_Reagent No Optimize_Reduction Optimize TCEP concentration and incubation time/temp. Check_Reduction->Optimize_Reduction Yes Check_pH Incorrect Reaction pH? Check_Reagent->Check_pH No Use_Fresh_Reagent Prepare fresh reagent solution immediately before use. Check_Reagent->Use_Fresh_Reagent Yes Adjust_pH Adjust buffer to pH 7.5-8.5. Check_pH->Adjust_pH Yes Success Successful Conjugation Check_pH->Success No Optimize_Reduction->Success Use_Fresh_Reagent->Success Adjust_pH->Success

Caption: Troubleshooting low conjugation yield.

References

impact of buffer choice on Bis-sulfone-PEG4-Acid conjugation

Author: BenchChem Technical Support Team. Date: December 2025

<_ A_> <_ B_> <_ C_> <_ D_> <_ E_> <_ F_> <_ G_> <_ H_> <_ I_> <_ J_> <_ K_> <_ L_> <_ M_> <_ N_> <_ O_> <_ P_> <_ Q_> <_ R_> <_ S_> <_ T_> <_ U_> <_ V_> <_ W_> <_ X_> <_ Y_> <_ Z_> <_ a_> <_ b_> <_ c_> <_ d_> <_ e_> <_ f_> <_ g_> <_ h_> <_ i_> <_ j_> <_ k_> <_ l_> <_ m_> <_ n_> <_ o_> <_ p_> <_ q_> <_ r_> <_ s_> <_ t_> <_ u_> <_ v_> <_ w_> <_ x_> <_ y_> <_ z_> <___>

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bis-sulfone-PEG4-Acid in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a bis-alkylating reagent primarily used for the site-specific conjugation to cysteine residues within proteins and other biomolecules.[1][2] It is particularly effective for rebridging reduced disulfide bonds, a technique often employed in the development of stable antibody-drug conjugates (ADCs).[1] The PEG4 (polyethylene glycol) linker provides spacing and can improve the solubility of the resulting conjugate, while the terminal carboxylic acid group allows for further functionalization if needed.

Q2: What is the reaction mechanism for bis-sulfone conjugation?

A2: Bis-sulfone reagents react with thiol groups (-SH) from two cysteine residues, typically from a reduced disulfide bond.[3] The process involves a sequential, double Michael addition reaction. An in-situ elimination reaction first forms a mono-sulfone Michael acceptor.[4][5] This intermediate then reacts with one cysteine thiol. A subsequent elimination and addition sequence allows the second thiol to react, forming a stable, three-carbon thioether bridge that covalently re-links the disulfide bond.[2][3][4]

Q3: Which amino acid residues does the bis-sulfone group react with?

A3: The bis-sulfone group is highly selective for the thiol (sulfhydryl) groups of cysteine residues.[1][2][3] While other nucleophilic residues like lysines have amine groups, the reaction with thiols is much more efficient and specific, especially under controlled pH conditions (pH < 8.0).[5]

Q4: What are the main advantages of using a bis-sulfone linker for disulfide bridging over other methods?

A4: The primary advantage is the formation of a stable, covalent thioether bond that rebridges the original disulfide.[3][6] This maintains the structural integrity of the protein, such as an antibody.[2][3] Compared to maleimide-based linkers, sulfone-based conjugates exhibit significantly higher stability in plasma and are resistant to thiol exchange with other molecules like albumin.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during conjugation with this compound.

Problem 1: Low or No Conjugation Yield

Low conjugation efficiency is a frequent challenge. The following table outlines potential causes and recommended solutions.

Possible Cause Recommended Solution
Incorrect Buffer pH The reaction is pH-dependent. The optimal pH range is typically between 7.0 and 8.0 to ensure the cysteine thiol is sufficiently nucleophilic.[7] Slightly acidic conditions (pH < 7) can slow the necessary elimination step required to form the reactive Michael acceptor.[9] Verify buffer pH and adjust if necessary.
Incompatible Buffer Components Buffers containing primary amines (e.g., Tris, Glycine) or other nucleophiles (e.g., DTT, glutathione, sodium azide) can compete with the target protein for the reagent, reducing yield.[10][11][12] Perform a buffer exchange into a non-nucleophilic buffer like PBS, HEPES, or MOPS before starting the conjugation.[7][10]
Incomplete Disulfide Bond Reduction Bis-sulfone reagents react with free thiols. Native disulfide bonds (-S-S-) in proteins like antibodies must first be reduced to free sulfhydryl groups (-SH).[7] Use a reducing agent like TCEP or DTT. Ensure complete removal of the reducing agent before adding the bis-sulfone reagent, as it will compete in the reaction.[13]
Reagent Instability/Hydrolysis Bis-sulfone reagents should be stored under desiccated conditions at -20°C.[1] Prepare stock solutions in an anhydrous organic solvent like DMSO or DMF and use them promptly. Avoid repeated freeze-thaw cycles.
Insufficient Molar Excess of Reagent A low molar ratio of the bis-sulfone reagent to the protein can lead to incomplete labeling. Empirically optimize the molar excess, starting with a 10- to 20-fold molar excess and adjusting as needed.
Inaccessible Cysteine Residues The target disulfide bond may be buried within the protein's structure. Consider gentle, partial denaturation to expose the reactive sites. Alternatively, protein engineering can be used to introduce more accessible cysteine residues.[14]
Problem 2: Protein Aggregation or Precipitation
Possible Cause Recommended Solution
High Concentration of Organic Solvent The bis-sulfone reagent is often dissolved in an organic solvent (e.g., DMSO, DMF). Adding too much of this stock solution can denature and precipitate the protein. Keep the final concentration of the organic co-solvent below 10% (v/v).[7][14]
Over-Modification Using a very high molar excess of the reagent can lead to non-specific modification or cross-linking between protein molecules, causing aggregation. Reduce the molar excess of the bis-sulfone reagent used in the reaction.
Inappropriate Storage Buffer Post-Conjugation Antibody-drug conjugates, especially those with hydrophobic payloads attached via the linker, can be prone to aggregation over time.[15] After purification, store the final conjugate in a stabilizing buffer, which may contain excipients like sucrose (B13894) or polysorbate.[15]

Buffer Compatibility Table

Choosing the correct buffer is critical for successful conjugation. The table below summarizes compatible and incompatible buffer systems.

Compatible Buffers (Non-Nucleophilic)[10]Incompatible Buffers (Contain Nucleophiles)[10]
PBS (Phosphate Buffered Saline)Tris (tris(hydroxymethyl)aminomethane)
HEPESGlycine
MOPSArginine
MESGlutathione, Dithiothreitol (DTT)
Bicarbonate BufferSodium Azide[12]
Potassium PhosphateThimerosal

Experimental Protocols & Workflows

General Protocol for Antibody Conjugation

This protocol outlines the key steps for conjugating this compound to an antibody by rebridging the interchain disulfide bonds.

  • Antibody Preparation & Reduction:

    • Start with a purified antibody in a compatible, amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.[7]

    • To reduce the interchain disulfide bonds, add a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) solution.[14]

    • Incubate at 37°C for 1-2 hours.[16]

    • Crucially , remove the excess TCEP using a desalting column or dialysis, exchanging the antibody into the reaction buffer (e.g., PBS, pH 7.5).[13][14]

  • Conjugation Reaction:

    • Prepare a fresh stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.[1]

    • Add the desired molar excess of the bis-sulfone stock solution to the reduced antibody solution while gently vortexing.[14] Ensure the final DMSO concentration remains below 10%.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. Optimal time and temperature may need to be determined empirically.[14]

  • Purification:

    • Remove excess, unreacted bis-sulfone reagent and by-products using a desalting column, size-exclusion chromatography (SEC), or dialysis.[14]

  • Characterization:

    • Confirm the success of the conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), or SDS-PAGE.

Visualizations

experimental_workflow cluster_prep Step 1: Preparation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis start Purified Antibody in Amine-Free Buffer reduction Add TCEP to Reduce Disulfide Bonds start->reduction purify_reductant Remove Excess TCEP (Desalting Column) reduction->purify_reductant add_reagent Add Reagent to Reduced Antibody (pH 7.0-8.0) purify_reductant->add_reagent Initiate Reaction reagent_prep Prepare Bis-sulfone Stock in DMSO reagent_prep->add_reagent incubate Incubate (e.g., 4°C Overnight) add_reagent->incubate purify_conjugate Remove Excess Reagent (e.g., SEC) incubate->purify_conjugate characterize Characterize Conjugate (HIC, MS, SDS-PAGE) purify_conjugate->characterize final_product Purified Conjugate characterize->final_product

troubleshooting_logic start Low/No Conjugation Yield check_ph Is Buffer pH 7.0-8.0? start->check_ph check_buffer_comp Is Buffer Non-Nucleophilic? (e.g., PBS, HEPES) check_ph->check_buffer_comp Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reduction Was Disulfide Reduction Complete & Reductant Removed? check_buffer_comp->check_reduction Yes buffer_exchange Perform Buffer Exchange check_buffer_comp->buffer_exchange No check_reagent Is Reagent Fresh & Stored Correctly? check_reduction->check_reagent Yes optimize_reduction Optimize Reduction Step & Ensure Reductant Removal check_reduction->optimize_reduction No use_fresh_reagent Use Fresh Reagent check_reagent->use_fresh_reagent No success Yield Improved check_reagent->success Yes adjust_ph->check_buffer_comp buffer_exchange->check_reduction optimize_reduction->check_reagent use_fresh_reagent->success

References

Technical Support Center: Optimizing Bis-sulfone-PEG4-Acid to Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the conjugation of Bis-sulfone-PEG4-Acid to proteins. The focus is on optimizing the molar ratio and other critical parameters to achieve desired PEGylation results.

Frequently Asked Questions (FAQs)

Q1: What is the chemical principle for conjugating this compound to a protein?

This compound is a PEGylation reagent that contains a terminal carboxylic acid group. This group itself is not reactive towards proteins. To achieve conjugation, the carboxylic acid must first be "activated" to form a more reactive species that can then covalently bond with primary amines on the protein, such as the side chain of lysine (B10760008) residues or the N-terminal amine group. This is typically a two-step process performed in one pot:

  • Activation: The carboxylic acid is reacted with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS). This forms a semi-stable NHS ester.

  • Conjugation: This activated NHS ester readily reacts with primary amines on the protein to form a stable amide bond, covalently attaching the PEG linker to the protein.

Q2: What is a good starting point for the molar ratio of this compound to protein?

The optimal molar ratio is highly dependent on the specific protein, including the number and accessibility of its surface lysine residues, and the desired degree of PEGylation (the number of PEG molecules attached to each protein). A common starting point is to use a molar excess of the PEG linker relative to the protein.[1] However, this must be determined empirically for each specific application.[2]

For initial experiments, a range of 5-fold to 20-fold molar excess of this compound to protein is a practical starting point.

Q3: How do the molar ratios of EDC and NHS activators relate to the PEG reagent?

For the efficient activation of the carboxylic acid on the PEG linker, a molar excess of both EDC and NHS is required. This ensures that a sufficient amount of the PEG linker is converted to its reactive NHS-ester form.

A typical starting ratio is a 2- to 5-fold molar excess of both EDC and NHS relative to the amount of this compound used in the reaction.[1]

Q4: Besides molar ratio, what are the most critical reaction conditions to control?

Several factors significantly influence the outcome of the conjugation reaction:[1]

  • pH: The reaction involves two steps with different optimal pH ranges. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0. The subsequent reaction of the activated PEG with the protein's amines is optimal at a neutral to slightly basic pH of 7.0-8.0.[1] A common approach is to perform the activation first, then adjust the pH before adding the protein, or to use a compromise pH like 7.2-7.5 for the entire reaction.

  • Buffer Composition: It is critical to use buffers that do not contain primary amines (e.g., Tris) or carboxyl groups.[1] These will compete with the protein and the PEG linker, respectively, quenching the reaction. Phosphate-buffered saline (PBS), MES, or HEPES buffers are recommended.[1]

  • Temperature: Reactions are often performed at room temperature or 4°C. Lower temperatures can help minimize protein degradation and non-specific side reactions, but may require longer incubation times.[1]

  • Reaction Time: Incubation times can vary from 30 minutes to overnight, depending on the protein's reactivity and the desired level of conjugation.[1]

Q5: How can I analyze the result and determine the degree of PEGylation?

Characterizing the PEGylated product is essential to confirm successful conjugation and determine the degree of PEGylation. Common analytical techniques include:

  • SDS-PAGE (Polyacrylamide Gel Electrophoresis): This is a simple and effective way to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein, and different bands may correspond to mono-, di-, and poly-PEGylated species.

  • Mass Spectrometry (MS): MS provides a precise measurement of the mass of the conjugated protein, allowing for unambiguous confirmation of PEGylation and determination of the number of PEG chains attached.[3][4]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. PEGylation increases the apparent size of the protein, leading to an earlier elution time compared to the unconjugated protein.[5]

  • Dynamic Light Scattering (DLS): DLS can measure the increase in the molecular radii of the protein after PEGylation.[6]

Troubleshooting Guide

Issue: Low or No Conjugation Efficiency

If you observe a low yield of PEGylated protein, consider the following causes and solutions.

Possible CauseRecommended Troubleshooting Steps
Inefficient Activation of PEG-Acid Use fresh EDC and NHS stocks. Ensure they have been stored properly (desiccated at -20°C). Verify the pH of the activation step is optimal (pH 4.5-6.0).[1]
Suboptimal pH for Conjugation Ensure the pH of the reaction mixture during conjugation is between 7.0 and 8.0 to facilitate the reaction with protein amines.[1]
Competing Nucleophiles in Buffer Ensure the buffer is free of primary amines (e.g., Tris, glycine) or other nucleophiles that can quench the activated PEG linker.[1] Use PBS, MES, or HEPES buffer.
Hydrolysis of Activated PEG The activated NHS-ester is susceptible to hydrolysis. Add the activated PEG solution to the protein solution immediately after the activation step.[1]
Low Reagent Concentration The reaction is concentration-dependent. If the protein concentration is very low, consider increasing the molar excess of the PEG linker and activators.
Issue: Protein Precipitation or Aggregation During Reaction

The appearance of turbidity or precipitate is a sign of protein instability.

Possible CauseRecommended Troubleshooting Steps
High Degree of PEGylation A high density of attached PEG chains can sometimes alter the protein's solubility characteristics, leading to aggregation. Reduce the molar ratio of this compound to protein.[1]
Unfavorable Buffer Conditions The buffer composition, pH, or ionic strength may not be optimal for your protein's stability. Perform buffer screening to find conditions where the protein is most stable.[1]
Organic Solvent Shock If the PEG linker is dissolved in an organic solvent like DMSO, adding it too quickly to the aqueous protein solution can cause precipitation. Add the reagent stock slowly while gently vortexing.
Issue: High Polydispersity (Too Many PEGylated Species)

The final product contains a wide distribution of PEGylated species (e.g., from 1 to 5 PEGs per protein) when a more homogeneous product is desired.

Possible CauseRecommended Troubleshooting Steps
Molar Ratio of PEG to Protein is Too High A high molar excess of the PEG reagent will drive the reaction towards modifying multiple available sites. Systematically decrease the molar ratio to favor mono-PEGylation.[1]
Reaction Time is Too Long Longer incubation allows the reaction to proceed at less reactive sites. Perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) and analyze the products by SDS-PAGE to find the optimal time to achieve the desired PEGylation level.[1]

Experimental Protocols

Protocol: Two-Step Conjugation of this compound to a Protein

This protocol outlines the general steps for activating the PEG-acid and conjugating it to a protein containing primary amines.

Materials:

  • Protein of interest

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column for purification

Procedure:

  • Preparation:

    • Dissolve the protein in the Conjugation Buffer to a known concentration (e.g., 1-5 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer (e.g., 10 mg/mL).

    • Dissolve this compound in the Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired amount of this compound with a 2- to 5-fold molar excess of EDC and NHS.[1]

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to Protein:

    • Immediately add the activated PEG solution to the protein solution.[1] Ensure the final pH of the reaction mixture is between 7.2 and 7.5.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time should be determined empirically.[1]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.[1]

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess PEG linker and reaction byproducts by passing the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Columns) or by using size-exclusion chromatography.[7] Equilibrate the column with a suitable storage buffer for your protein.

Visualizations

Conjugation_Workflow cluster_prep Step 1: Preparation cluster_react Step 2: Reaction cluster_purify Step 3: Purification & Analysis p1 Dissolve Protein in Conjugation Buffer conj Conjugate to Protein (Add activated PEG to Protein) 2 hr @ RT or O/N @ 4°C p1->conj p2 Dissolve PEG-Acid, EDC, NHS in Activation Buffer act Activate PEG-Acid (Add EDC/NHS to PEG) 15-30 min @ RT p2->act act->conj quench Quench Reaction (Add Tris or Glycine) conj->quench pur Purify Conjugate (e.g., Desalting Column) quench->pur char Characterize Product (SDS-PAGE, MS) pur->char

Caption: Workflow for the two-step conjugation of this compound to a protein.

Troubleshooting_Workflow start Low Conjugation Efficiency Observed q1 Are EDC/NHS reagents and stocks fresh? start->q1 s1 Use fresh, properly stored reagents. q1->s1 No q2 Is the reaction buffer free of primary amines (e.g., Tris)? q1->q2 Yes a1_yes Yes a1_no No end_node Problem likely resolved. Re-run and analyze. s1->end_node s2 Use an amine-free buffer like PBS or HEPES. q2->s2 No q3 Was the pH for activation (4.5-6.0) and conjugation (7.0-8.0) optimal? q2->q3 Yes a2_yes Yes a2_no No s2->end_node s3 Verify and adjust pH for each step. q3->s3 No q4 Was the molar ratio of PEG:Protein high enough? q3->q4 Yes a3_yes Yes a3_no No s3->end_node s4 Increase molar excess of PEG-Acid. q4->s4 No q4->end_node Yes a4_yes Yes a4_no No s4->end_node

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

Validation & Comparative

Confirming Protein Conjugation with Bis-sulfone-PEG4-Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The covalent modification of proteins with polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of proteins, such as their stability, solubility, and circulation half-life.[1][2] Bis-sulfone-PEG4-Acid is a heterobifunctional linker that offers specific conjugation strategies. Its bis-sulfone group is a bis-alkylating reagent that selectively targets the two sulfur atoms from a reduced disulfide bond, effectively "re-bridging" it.[3][4] The terminal carboxylic acid group can be activated (e.g., using EDC or HATU) to react with primary amines, such as the side chain of lysine (B10760008) residues, to form stable amide bonds.[5][6]

Confirming the successful conjugation of this linker to a target protein is a critical step in the development process, requiring a suite of analytical techniques to verify the attachment, determine the degree of PEGylation, and identify the specific site of modification.[1] This guide provides an objective comparison of common analytical methods, complete with experimental protocols and data presentation, to assist researchers in selecting the most appropriate strategy for their needs.

Comparative Analysis of Confirmation Techniques

The choice of analytical method depends on the specific information required, such as the degree of PEGylation, site of conjugation, or changes to protein structure. Each technique offers distinct advantages and limitations.

Technique Principle Information Provided Advantages Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise mass of the conjugate, degree of PEGylation (number of linkers per protein), location of conjugation site (peptide mapping).[7]High accuracy and sensitivity; provides detailed molecular information.[2][8]Can be complex to interpret due to PEG polydispersity and multiple charge states; requires specialized equipment.[8]
HPLC (SEC & RP) Separates molecules based on size (Size-Exclusion) or hydrophobicity (Reversed-Phase).Purity of the conjugate, separation of conjugated vs. unconjugated protein and free PEG.[9]Robust, quantitative, and widely available; excellent for purification and quality control.[10]SEC may have poor resolution between the conjugate and free PEG if sizes are similar; RP-HPLC can be denaturing.[11]
Gel Electrophoresis (PAGE) Separates proteins based on size through a gel matrix under an electric field.Visual confirmation of conjugation via a molecular weight shift.Simple, rapid, and allows for multiple samples to be run in parallel.[12]Provides apparent molecular weight only; bands can be smeared with PEGylated proteins in SDS-PAGE.[13] Native PAGE often provides better resolution.[12]
Spectroscopy (UV-Vis & FTIR) Measures the absorption of light (UV-Vis) or infrared radiation (FTIR) by the sample.Protein concentration (UV-Vis); assessment of secondary structure changes (FTIR).[14][15]Non-destructive and requires minimal sample preparation.[14][16]Provides indirect evidence of conjugation; does not confirm site or degree of PEGylation.[17]

Experimental Protocols & Workflows

Detailed and reproducible protocols are essential for the accurate characterization of protein-PEG conjugates. Below are methodologies for the most critical analytical techniques.

Logical Workflow for Conjugation and Analysis

The overall process involves reducing the protein's disulfide bonds, conjugating the Bis-sulfone linker, purifying the product, and finally, analyzing the conjugate using a combination of techniques to confirm success.

cluster_0 Step 1: Protein Preparation cluster_1 Step 2: Conjugation Reaction cluster_2 Step 3: Purification cluster_3 Step 4: Confirmation & Characterization A Protein with Disulfide Bond(s) B Add Reducing Agent (e.g., TCEP) A->B C Reduced Protein with Free Thiols B->C D Add this compound C->D E Incubate (pH 7.5-8.0) D->E F Conjugation Reaction Mixture E->F G Size-Exclusion Chromatography (SEC) or Dialysis F->G H Purified PEGylated Protein G->H I Mass Spectrometry H->I J HPLC Analysis H->J K PAGE Analysis H->K L Spectroscopy H->L

Caption: General experimental workflow from protein reduction to final conjugate analysis.

Mass Spectrometry Analysis

Mass spectrometry is the most definitive method for confirming conjugation by measuring the mass increase of the protein corresponding to the addition of the this compound linker.

Protocol: Intact Mass Analysis via LC-MS

  • Sample Preparation : Purify the conjugated protein to remove excess, unconjugated PEG reagent and protein.[7] Buffer exchange the sample into an MS-compatible buffer like 10mM ammonium (B1175870) acetate.[7]

  • LC Separation : Inject the sample (1-5 µg) onto a reversed-phase column (e.g., C4 or C8). Elute with a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid.

  • MS Analysis : Analyze the eluent using an ESI-TOF or Orbitrap mass spectrometer.[1] These instruments provide high resolution and mass accuracy, which is crucial for resolving PEGylated species.[8]

  • Data Deconvolution : The resulting spectrum will show multiple charge states. Use deconvolution software (e.g., ProMass HR, BioAnalyst) to reconstruct the zero-charge mass spectrum.[7][8]

  • Interpretation : Compare the mass of the conjugated protein to the unconjugated protein. The mass difference should correspond to the mass of the added this compound linker(s). Multiple peaks may be observed, representing different degrees of PEGylation (e.g., 1 linker, 2 linkers).

Protocol: Conjugation Site Identification via Peptide Mapping

  • Protein Digestion : Denature the purified conjugate, reduce any remaining disulfide bonds (if not the target of conjugation), alkylate free cysteines, and digest the protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis : Separate the resulting peptides using nano-liquid chromatography coupled to a high-resolution mass spectrometer.

  • Data Analysis : The instrument will perform MS/MS fragmentation on the peptides. Search the fragmentation data against the protein's sequence using specialized software. A successful search will identify peptides whose mass has been modified by the this compound linker, pinpointing the exact amino acid residue(s) of conjugation.[7]

HPLC Analysis

HPLC is essential for assessing the purity of the reaction mixture and quantifying the different species present.

Protocol: Size-Exclusion Chromatography (SEC-HPLC)

  • System Setup : Use an SEC column (e.g., Shodex Protein KW803/KW804) with a mobile phase such as 20mM HEPES, 150 mM NaCl, pH 6.5.[9]

  • Sample Analysis : Inject the reaction mixture. The components will separate based on their hydrodynamic radius. Typically, the PEGylated protein conjugate will elute first, followed by the unconjugated protein, and finally the free PEG reagent.[11]

  • Detection : Monitor the elution profile using a UV detector (at 280 nm for the protein) and a refractive index (RI) detector (for the PEG component).[9]

  • Quantification : The peak areas can be used to determine the relative amounts of each species, allowing for the calculation of conjugation efficiency.

Polyacrylamide Gel Electrophoresis (PAGE)

PAGE provides a straightforward, visual confirmation of a successful conjugation reaction.

Protocol: Native PAGE

Native PAGE is often preferred over SDS-PAGE for PEGylated proteins because it avoids the interaction between PEG and SDS, which can cause band smearing and inaccurate molecular weight estimation.[13][12]

  • Gel Preparation : Use a precast or hand-cast native polyacrylamide gel with an appropriate percentage for the size of your protein.

  • Sample Preparation : Mix the protein samples (unconjugated control and conjugated reaction mixture) with a native sample buffer (lacking SDS and reducing agents).

  • Electrophoresis : Load the samples and run the gel in a native running buffer until the dye front reaches the bottom.

  • Staining : Stain the gel with Coomassie Blue to visualize the protein bands.[18] An optional second staining step with a barium-iodide solution can specifically stain for the PEG component, confirming its presence in the shifted band.[18]

  • Interpretation : The conjugated protein will migrate differently from the unconjugated protein due to the change in both size and charge imparted by the linker. A distinct band shift indicates successful conjugation.[13]

Visualizing the Chemistry and Decision Process

Understanding the underlying chemistry and having a clear decision-making framework can streamline the analytical process.

Conjugation Chemistry

The bis-sulfone moiety of the linker re-bridges a reduced disulfide bond, forming a stable three-carbon bridge between the two cysteine residues.

Caption: Reaction schematic of disulfide re-bridging with a bis-sulfone reagent.

Choosing the Right Analytical Method

A decision tree can guide the selection of the most appropriate analytical technique based on the experimental question.

A What is the primary question? B Did the reaction work? (Qualitative) A->B Confirmation C What is the purity and conjugation efficiency? A->C Quantification D What is the precise structure? (Mass, Site, Stoichiometry) A->D Detailed Characterization I Has the protein's secondary structure changed? A->I Structural Integrity E PAGE (SDS or Native) B->E F HPLC (SEC or RP) C->F G Mass Spectrometry (Intact Mass) D->G H Mass Spectrometry (Peptide Mapping) D->H J FTIR Spectroscopy I->J

Caption: Decision tree for selecting an appropriate analytical method.

By employing a combination of these orthogonal techniques, researchers can confidently confirm the successful conjugation of this compound to their protein of interest, ensuring the quality, consistency, and desired characteristics of the final bioconjugate.

References

A Researcher's Guide to Characterizing Bis-sulfone-PEG4-Acid Conjugates: A Comparative Analysis of Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their efficacy and safety. This guide provides a detailed comparison of essential analytical techniques for characterizing ADCs featuring a Bis-sulfone-PEG4-Acid linker system. We delve into the experimental protocols, present comparative data, and offer visualizations to aid in the selection of the most appropriate analytical workflow.

The conjugation of a cytotoxic payload to a monoclonal antibody via a linker, such as the this compound system, creates a complex biomolecule requiring a multi-faceted analytical approach. Key quality attributes that must be thoroughly assessed include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, purity, aggregation, and stability. This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy in providing a comprehensive characterization of these critical parameters.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is often a trade-off between the level of detail required, sample throughput, and the specific information sought. The following tables provide a quantitative comparison of the most common methods used for characterizing this compound ADCs.

Parameter Hydrophobic Interaction Chromatography (HIC) Reversed-Phase HPLC (RP-HPLC) Size Exclusion Chromatography (SEC)
Primary Application DAR determination and distributionDAR determination, purity, and impurity profilingAggregation and fragment analysis
Separation Principle HydrophobicityHydrophobicity (under denaturing conditions)Size and hydrodynamic radius
Resolution of DAR Species HighHigh (for light and heavy chains)Low to none
Typical Run Time 20-40 minutes[1]30-60 minutes20-30 minutes[1]
Sample State Native (non-denaturing)[2]Denatured (reduced light and heavy chains)[2]Native[1]
Mobile Phase High salt concentration, decreasing gradient[3]Organic solvent gradient (e.g., acetonitrile) with acid[4]Aqueous buffer (e.g., phosphate-buffered saline)[1]
Key Advantages - Preserves native structure- Good resolution of intact ADC species- High resolution of subunits- Orthogonal to HIC- Direct measure of aggregation- Mild conditions
Key Limitations - Can be affected by mobile phase composition- Potential for secondary interactions- Destructive to the native structure- More complex data analysis- Does not provide DAR information- Lower resolution for species of similar size

Table 1: Comparison of HPLC-Based Techniques for ADC Characterization. This table summarizes the key features and performance metrics of HIC, RP-HPLC, and SEC for the analysis of this compound conjugates.

Technique Mass Spectrometry (LC-MS) MALDI-TOF MS NMR Spectroscopy
Primary Application Intact mass analysis, DAR confirmation, peptide mappingRapid DAR screening, molecular weight determinationStructural confirmation, quantitation of PEGylation
Sample Throughput MediumHigh[5]Low
Resolution HighMediumHigh
Quantitative Accuracy Good (with internal standards)Semi-quantitativeHigh (with internal standards)[6]
Key Advantages - High mass accuracy- Provides structural information- Fast analysis time- Tolerant to some buffers- Provides detailed structural information- Non-destructive
Key Limitations - Ionization suppression effects- Requires volatile buffers- Lower resolution than ESI-MS- Matrix interference- Low sensitivity- Complex spectra for large molecules

Table 2: Comparison of Mass Spectrometry and NMR Techniques. This table highlights the strengths and weaknesses of MS and NMR-based methods for ADC characterization.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable analytical data. Below are representative protocols for the key techniques discussed.

Hydrophobic Interaction Chromatography (HIC) for DAR Determination

Objective: To separate and quantify ADC species with different drug-to-antibody ratios based on their hydrophobicity.[2]

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • ADC sample in a suitable buffer

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample.

  • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.[1]

  • Monitor the eluent at 280 nm.

  • Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

Reversed-Phase HPLC (RP-HPLC) for Purity and DAR Analysis

Objective: To separate the light and heavy chains of the reduced ADC to determine purity and calculate the average DAR.[2]

Materials:

  • RP-HPLC column (e.g., C4 or C8)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • ADC sample

Procedure:

  • Reduce the ADC sample by incubating with DTT (e.g., 10 mM) at 37°C for 30 minutes to separate the light and heavy chains.[7]

  • Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 20%).

  • Inject the reduced ADC sample.

  • Apply a linear gradient of Mobile Phase B to elute the light and heavy chains and their drug-conjugated forms.

  • Monitor the eluent at 214 nm and 280 nm.

  • Identify and integrate the peaks for unconjugated and conjugated light and heavy chains.

  • Calculate the average DAR based on the relative peak areas and the number of conjugated drugs per chain.

Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis

Objective: To separate and quantify monomers, aggregates, and fragments based on their size.[1]

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

  • ADC sample

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the ADC sample.

  • Run the separation under isocratic conditions for approximately 20-30 minutes.[1]

  • Monitor the eluent at 280 nm.

  • Integrate the peaks corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).

  • Calculate the percentage of each species relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Mass Analysis

Objective: To determine the molecular weight of the intact ADC and its different drug-loaded species to confirm the DAR.[8]

Materials:

  • LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • RP-HPLC or SEC column suitable for MS

  • Volatile mobile phases (e.g., 0.1% formic acid in water and acetonitrile)

  • ADC sample

Procedure:

  • Perform chromatographic separation using either RP-HPLC (for denatured ADC) or SEC (for native ADC).

  • Introduce the eluent into the mass spectrometer.

  • Acquire mass spectra over the appropriate m/z range.

  • Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.

  • Calculate the average DAR from the relative abundances of the different drug-loaded species.

¹H NMR Spectroscopy for Structural Confirmation

Objective: To confirm the successful conjugation and determine the degree of PEGylation.[6]

Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated solvent (e.g., D₂O)

  • Internal standard (e.g., DMSO)

  • Purified ADC sample

Procedure:

  • Lyophilize the purified ADC sample and dissolve it in D₂O containing a known concentration of the internal standard.

  • Acquire the ¹H NMR spectrum.

  • Identify the characteristic signals of the PEG linker (typically around 3.6 ppm) and specific protons on the antibody and the acid moiety.[6]

  • Integrate the characteristic peaks of the PEG linker and a well-resolved protein signal.

  • Calculate the degree of PEGylation by comparing the integral of the PEG signal to the integral of the protein signal with a known number of protons.[6]

Visualizing the Workflow

Understanding the logical flow of the analytical process is crucial for efficient characterization. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the relationship between different analytical techniques.

Experimental_Workflow cluster_synthesis Conjugation & Purification cluster_characterization Comprehensive Characterization start This compound Conjugation to Antibody purification Purification of ADC (e.g., SEC, IEX) start->purification hic HIC (DAR & Distribution) purification->hic Characterize Purified ADC rp_hplc RP-HPLC (Purity & DAR) purification->rp_hplc Characterize Purified ADC sec SEC (Aggregation & Fragments) purification->sec Characterize Purified ADC lc_ms LC-MS (Intact Mass & DAR) purification->lc_ms Characterize Purified ADC nmr NMR (Structural Confirmation) purification->nmr Characterize Purified ADC

Figure 1: A typical experimental workflow for the synthesis and characterization of this compound conjugates.

Analytical_Relationships Primary Primary Characterization HIC HIC (DAR, Distribution) SEC SEC (Aggregation) RP_HPLC RP-HPLC (Purity) Orthogonal Orthogonal & Confirmatory Methods LC_MS LC-MS (Confirms DAR, Mass) NMR NMR (Confirms Structure) Reduced_RP_HPLC Reduced RP-HPLC (Orthogonal DAR) HIC->LC_MS Confirms HIC->NMR Structural Basis HIC->Reduced_RP_HPLC Orthogonal RP_HPLC->LC_MS Identifies Impurities

Figure 2: Logical relationships between primary and orthogonal analytical techniques for comprehensive ADC characterization.

Alternative and Complementary Techniques

While the techniques detailed above are the most commonly employed, other methods can provide valuable complementary information:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A relatively low-resolution but simple and rapid technique to visualize the apparent molecular weight of the ADC and assess the efficiency of conjugation and the presence of fragments.[9]

  • Capillary Electrophoresis (CE): Offers high-resolution separation of ADC species and can be used for purity and heterogeneity analysis.

  • Differential Scanning Calorimetry (DSC): Provides information on the thermal stability of the ADC, which is a critical parameter for formulation and storage.[10]

  • Circular Dichroism (CD) Spectroscopy: Can be used to assess the secondary and tertiary structure of the antibody to ensure that the conjugation process has not induced significant conformational changes.

Conclusion

The comprehensive characterization of this compound conjugates requires a suite of orthogonal analytical techniques. HPLC methods, particularly HIC and RP-HPLC, are the workhorses for determining DAR and purity, while SEC is essential for monitoring aggregation. Mass spectrometry provides invaluable confirmation of molecular weight and DAR, and NMR offers detailed structural insights. By employing a combination of these methods and following robust experimental protocols, researchers can gain a thorough understanding of their ADC's critical quality attributes, paving the way for the development of safe and effective targeted therapies.

References

A Researcher's Guide to Mass Spectrometry Analysis of Bis-sulfone-PEG4-Acid Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of modified peptides is paramount for ensuring the efficacy and safety of novel therapeutics. This guide provides an objective comparison of the mass spectrometry analysis of peptides modified with Bis-sulfone-PEG4-Acid against other common alternatives, supported by experimental data and detailed protocols.

Introduction to Peptide Modification for Mass Spectrometry

Chemical modification of peptides is a crucial technique in proteomics and drug development. It enhances peptide stability, improves pharmacokinetic properties, and facilitates detection and quantification by mass spectrometry. This compound is a bifunctional linker that reacts with free thiol groups, such as those on cysteine residues, to form a stable thioether bond. The PEG4 linker increases hydrophilicity, which can improve the solubility of the modified peptide. This guide will focus on the mass spectrometric analysis of peptides modified with this reagent and compare its performance with two common alternatives: Maleimide-PEG reagents and Iodoacetamide.

Comparison of Peptide Modification Reagents

The choice of modification reagent can significantly impact the outcome of a mass spectrometry experiment. Below is a comparison of this compound with Maleimide-PEG and Iodoacetamide based on their reactivity, stability, and mass spectrometry characteristics.

FeatureThis compoundMaleimide-PEGIodoacetamide
Reaction Chemistry Michael addition to thiolsMichael addition to thiolsSN2 alkylation of thiols
Specificity Highly specific for thiolsHighly specific for thiolsPrimarily targets thiols, but can react with other nucleophiles at high pH
Linkage Stability Stable thioether bondThioether bond, susceptible to retro-Michael reaction leading to deconjugationStable thioether bond
Mass Spectrometry Fragmentation Typically stable during CID/HCD, fragmentation of the PEG chain can occur at higher energies.The maleimide (B117702) ring can undergo fragmentation.Stable modification, fragmentation occurs along the peptide backbone.
Ionization Efficiency The PEG chain can enhance ionization efficiency.Can enhance ionization efficiency.Minimal impact on ionization efficiency.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and reliable results. Below are protocols for peptide modification and subsequent mass spectrometry analysis.

Peptide Modification with this compound

This protocol outlines the steps for modifying a cysteine-containing peptide with this compound.

  • Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable buffer, such as 50 mM Tris-HCl, pH 7.5, to a final concentration of 1 mg/mL.

  • Reducing Agent (Optional): If the peptide contains disulfide bonds that need to be reduced, add a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) and incubate at 37°C for 1 hour. Remove the reducing agent using a desalting column.

  • Modification Reaction: Add a 10-fold molar excess of this compound (dissolved in a minimal amount of DMSO) to the peptide solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle shaking.

  • Quenching: Quench the reaction by adding a 20-fold molar excess of a thiol-containing reagent like N-acetylcysteine.

  • Purification: Purify the modified peptide using reverse-phase HPLC to remove excess reagent and byproducts.

  • Mass Confirmation: Confirm the mass of the modified peptide using MALDI-TOF or LC-MS.

LC-MS/MS Analysis of Modified Peptides

This protocol describes the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the modified peptide.

  • Sample Preparation: Dilute the purified modified peptide in 0.1% formic acid in water to a concentration of 1 pmol/µL.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS1 Scan Range: m/z 300-2000.

    • MS/MS Fragmentation: Data-dependent acquisition (DDA) of the top 5 most intense precursor ions using higher-energy collisional dissociation (HCD).

    • Collision Energy: Normalized collision energy of 28.

    • Data Analysis: Process the raw data using appropriate software to identify the peptide and the modification site, and to analyze the fragmentation pattern.

Data Presentation

The following table summarizes the expected mass shifts and fragmentation characteristics for peptides modified with the compared reagents.

Modification ReagentMass Shift (Monoisotopic)Expected b/y Ion SeriesCharacteristic Fragment Ions
This compound +358.13 DaComplete b and y ion series with the modification on the cysteine residue.Ions corresponding to the neutral loss of PEG units may be observed at higher collision energies.
Maleimide-PEG4-Acid +341.13 DaComplete b and y ion series with the modification on the cysteine residue.Potential fragmentation of the maleimide ring.
Iodoacetamide +57.02 DaComplete b and y ion series with the modification on the cysteine residue.No characteristic fragment ions from the modification itself.

Visualization of Experimental Workflow and Signaling Pathways

Visual representations of experimental workflows and signaling pathways can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_modification Peptide Modification cluster_analysis Mass Spectrometry Analysis Peptide Cysteine Peptide Reduction Reduction (optional) Peptide->Reduction If disulfide bonds present Modification Modification with This compound Peptide->Modification Reduction->Modification Quenching Quenching Modification->Quenching Purification HPLC Purification Quenching->Purification LC_MS LC-MS/MS Analysis Purification->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Figure 1. Experimental workflow for the modification and analysis of peptides.

fragmentation_pathway cluster_peptide Modified Peptide Precursor Ion cluster_fragments Collision-Induced Dissociation (CID/HCD) Peptide [H-N-term...Cys(Mod)...C-term-OH + nH]n+ b_ions b-ions [N-terminal fragments] Peptide->b_ions Fragmentation y_ions y-ions [C-terminal fragments] Peptide->y_ions Fragmentation

Figure 2. Simplified fragmentation pathway of a modified peptide in MS/MS.

Conclusion

The selection of a peptide modification reagent for mass spectrometry analysis is a critical decision that depends on the specific experimental goals. This compound offers a stable linkage and the potential for enhanced ionization efficiency due to its PEG component. In comparison, maleimide-based reagents, while also thiol-specific, can be prone to deconjugation. Iodoacetamide provides a stable and straightforward modification but does not offer the potential for improved ionization that PEGylation does. By understanding the chemical properties and mass spectrometric behavior of these reagents, researchers can make informed decisions to achieve high-quality, reliable data in their proteomic and drug development studies.

A Comparative Guide to HPLC Methods for Analyzing Bis-sulfone-PEG4-Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic proteins with polyethylene (B3416737) glycol (PEG) linkers, such as Bis-sulfone-PEG4-Acid, is a critical strategy in drug development to enhance solubility, stability, and circulation half-life. Monitoring the reaction progress and characterizing the final product are paramount for ensuring safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands out as a robust analytical technique for this purpose. This guide provides a comparative overview of HPLC methods for analyzing reactions involving this compound, supported by experimental data and detailed protocols.

Understanding the Reaction and Analytical Challenges

This compound is a heterobifunctional crosslinker. The bis-sulfone groups readily react with free thiols, such as those from reduced cysteine residues in a protein, to form stable thioether bonds. This reaction effectively re-bridges disulfide bonds. The terminal carboxylic acid group can be activated (e.g., with EDC) to react with primary amines, such as lysine (B10760008) residues.

The analytical challenge lies in separating the starting materials (unconjugated protein and excess this compound), the desired PEGylated protein conjugate, and any potential side products or isomers. The inherent heterogeneity of PEGylated proteins adds another layer of complexity.

Comparison of HPLC Methods

Two primary HPLC modes are widely employed for the analysis of PEGylated proteins: Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC). Each offers distinct advantages and is suited for different analytical objectives.

Parameter Reversed-Phase HPLC (RP-HPLC) Size-Exclusion Chromatography (SEC)
Principle of Separation Based on hydrophobicity.Based on hydrodynamic radius (size and shape in solution).
Primary Application Resolving species with different degrees of PEGylation (e.g., mono-, di-PEGylated), positional isomers, and separating unreacted protein from the conjugate.Quantifying aggregates, separating the high molecular weight conjugate from the smaller unreacted protein and PEG linker.
Typical Stationary Phase C4, C8, or C18 silica-based columns. C4 is often preferred for large proteins.Porous silica (B1680970) or polymer-based particles with controlled pore sizes.
Mobile Phase Gradients of acetonitrile (B52724) or methanol (B129727) with water, often containing an ion-pairing agent like trifluoroacetic acid (TFA).Isocratic elution with an aqueous buffer (e.g., phosphate-buffered saline).
Resolution High resolution for different PEGylated forms.Good for separating species with significant size differences.
Analysis Time Typically longer due to gradient elution.Generally faster due to isocratic elution.

Experimental Protocols

Protocol 1: RP-HPLC for Reaction Monitoring and Product Characterization

This method is ideal for assessing the extent of PEGylation and identifying different conjugated species.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Data acquisition and analysis software.

Materials:

  • Column: C4 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample: Reaction mixture containing the protein, this compound, and other reaction components. Quench the reaction before analysis if necessary.

Procedure:

  • Equilibrate the C4 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.

  • Inject 10-20 µL of the reaction sample.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Hold at 95% Mobile Phase B for 5 minutes.

  • Return to initial conditions and re-equilibrate for 10 minutes.

  • Monitor the elution profile at 220 nm and 280 nm.

Expected Results: The unconjugated protein will elute first, followed by the PEGylated protein conjugates. The retention time of the conjugate will increase with the degree of PEGylation due to the increased hydrophobicity from the PEG linker. Unreacted this compound will likely elute much later or may require a different detection method if it lacks a strong chromophore.

Protocol 2: SEC for Aggregate and Purity Analysis

This method is used to determine the amount of high molecular weight aggregates and to separate the conjugated protein from the smaller, unreacted starting materials.

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, and UV or Refractive Index (RI) detector.

  • Data acquisition and analysis software.

Materials:

  • Column: Size-exclusion column suitable for the molecular weight range of the protein and its conjugate (e.g., 7.8 x 300 mm).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Sample: Purified reaction mixture.

Procedure:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Inject 20-50 µL of the sample.

  • Elute isocratically for a sufficient time to allow all components to pass through the column (typically 20-30 minutes).

  • Monitor the elution profile at 280 nm (for protein) and/or with an RI detector (for the PEG linker).

Expected Results: Aggregates will elute first, followed by the PEGylated protein conjugate, the unconjugated protein, and finally the small molecular weight unreacted PEG linker.

Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can provide complementary information.

Technique Principle Advantages Disadvantages
SDS-PAGE Separation by molecular weight under denaturing conditions.Simple, inexpensive, good for visualizing shifts in molecular weight upon conjugation.Low resolution, not quantitative, provides limited information on heterogeneity.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides precise molecular weight information, can confirm the identity of the conjugate and determine the degree of PEGylation.Can be complex to interpret for heterogeneous mixtures, may require coupling with a separation technique like HPLC (LC-MS).
Capillary Electrophoresis (CE) Separation based on charge and size in a capillary.High resolution, requires small sample volumes.Can be less robust than HPLC for routine analysis.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for analyzing a this compound protein conjugation reaction.

HPLC_Workflow cluster_reaction Conjugation Reaction cluster_analysis HPLC Analysis cluster_results Data Analysis Protein Protein (with Thiols) Reaction Reaction Mixture Protein->Reaction Linker This compound Linker->Reaction RP_HPLC RP-HPLC Reaction->RP_HPLC Monitor Reaction SEC_HPLC SEC-HPLC Reaction->SEC_HPLC Assess Purity RP_Data Degree of PEGylation, Isomer Separation RP_HPLC->RP_Data SEC_Data Aggregation, Unreacted Species SEC_HPLC->SEC_Data

Caption: General workflow for the analysis of a this compound protein conjugation reaction using HPLC.

Logical Relationship of Analytical Choices

The choice of analytical method depends on the specific question being asked at each stage of the drug development process.

Analytical_Logic cluster_question Analytical Question cluster_method Primary Analytical Method Q1 Is the reaction working? What is the degree of PEGylation? M1 RP-HPLC Q1->M1 Q2 Is the product pure? Are there aggregates? M2 SEC-HPLC Q2->M2 Q3 What is the precise mass of the conjugate? M3 LC-MS Q3->M3 M1->Q2 Provides some purity info M2->Q1 Can indicate conjugation

Caption: Logical flow for selecting the appropriate analytical method based on the research question.

Conclusion

HPLC, particularly RP-HPLC and SEC, provides a powerful and versatile platform for the analysis of this compound conjugation reactions. RP-HPLC excels at resolving different PEGylated species, making it ideal for reaction monitoring and detailed product characterization. SEC is indispensable for assessing product purity, especially concerning aggregation and the removal of unreacted components. When combined with other techniques like mass spectrometry, a comprehensive understanding of the bioconjugate can be achieved, ensuring the development of a safe and effective therapeutic product. The improved stability of bis-sulfone linkers over traditional maleimide (B117702) linkers makes them an attractive choice for creating robust antibody-drug conjugates, further emphasizing the need for reliable analytical methods to support their development.[1][2][3]

References

A Head-to-Head Comparison: Bis-sulfone-PEG4-Acid vs. Maleimide Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly influences the stability, efficacy, and safety of therapeutic and diagnostic agents. This guide provides an objective comparison of the next-generation Bis-sulfone-PEG4-Acid linker with conventional maleimide (B117702) linkers, supported by experimental data and detailed methodologies to inform the selection of the optimal conjugation strategy.

Maleimide-based linkers have long been a mainstay in bioconjugation, prized for their high reactivity and specificity towards thiol groups on cysteine residues. However, growing concerns over the in-vivo instability of the resulting thioether bond, which can lead to premature payload release, have driven the development of more robust alternatives. Among these, bis-sulfone linkers have emerged as a promising technology, offering enhanced stability and leading to more homogenous and reliable bioconjugates.

Executive Summary

This compound linkers offer a significant advantage in terms of conjugate stability compared to traditional maleimide linkers. While maleimide conjugates are susceptible to a retro-Michael reaction, leading to deconjugation and potential off-target effects, bis-sulfone linkers form a stable, covalent bridge between two cysteine residues from a reduced disulfide bond. This results in a more durable bioconjugate with a longer half-life in plasma, a critical attribute for therapeutic applications such as antibody-drug conjugates (ADCs). Although the reaction kinetics of maleimide linkers are generally faster, the superior stability of the bis-sulfone linkage often outweighs this advantage in applications requiring long-term in-vivo stability.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the key performance metrics of this compound and maleimide linkers based on available experimental data. It is important to note that direct quantitative comparisons for this compound are emerging; the data for sulfone linkers presented here is based on closely related heteroaryl methylsulfone derivatives, which are expected to have similar stability profiles.

Table 1: Reaction Kinetics and Efficiency

Linker TypeTarget ResidueTypical Reaction pHReaction TimeConjugation Efficiency
This compound Two Cysteine Thiols7.5 - 8.52 - 4 hoursHigh (>90%)
Maleimide Cysteine Thiol6.5 - 7.51 - 2 hoursHigh (>90%)[1]

Table 2: Conjugate Stability in Human Plasma

Linker TypeLinkage FormedStability in PlasmaKey Observations
Sulfone (related) Thioether BridgeHighA phenyloxadiazole sulfone conjugate demonstrated double the half-life of a maleimide conjugate[2]. Another study showed ~90% of a sulfone conjugate remained intact after one month, compared to just over 50% for the maleimide conjugate[2].
Maleimide ThioetherModerateProne to retro-Michael addition and thiol exchange with serum proteins like albumin, leading to premature drug release[3].

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of these conjugation strategies. Below are representative protocols for the conjugation of an antibody with this compound and a maleimide linker, followed by a protocol for a comparative stability assay.

Protocol 1: Antibody Conjugation with this compound

This protocol describes the reduction of a monoclonal antibody (mAb) followed by conjugation with this compound to re-bridge the disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M Phosphate buffer with 5 mM EDTA, pH 8.0

  • Desalting columns

  • Amine-reactive payload (for subsequent conjugation to the acid moiety)

  • EDC and Sulfo-NHS (for activation of the carboxylic acid)

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 5-10 mg/mL in the Reaction Buffer.

    • Add a 20-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Immediately remove the excess TCEP using a desalting column equilibrated with the Reaction Buffer.

  • Bis-sulfone Conjugation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add a 10-fold molar excess of the this compound stock solution to the reduced antibody. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

    • Purify the antibody-linker conjugate by size-exclusion chromatography (SEC) to remove unreacted linker.

  • Payload Conjugation (via Acid Moiety):

    • Activate the carboxylic acid on the conjugated linker by adding a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to the antibody-linker conjugate in an appropriate buffer (e.g., MES buffer, pH 6.0).

    • Incubate for 15-30 minutes at room temperature.

    • Add the amine-containing payload (e.g., a cytotoxic drug) at a 10-fold molar excess relative to the antibody.

    • Incubate for 2 hours at room temperature.

    • Purify the final antibody-drug conjugate using SEC.

Protocol 2: Antibody Conjugation with a Maleimide Linker

This protocol outlines the standard procedure for conjugating a maleimide-functionalized linker to a reduced antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • TCEP hydrochloride

  • Maleimide-PEG4-Acid (or other maleimide-functionalized linker)

  • Anhydrous DMSO

  • Reaction Buffer: PBS, pH 6.5-7.5

  • Desalting columns

Procedure:

  • Antibody Reduction:

    • Follow the same reduction and desalting procedure as described in Protocol 1, using the appropriate Reaction Buffer for maleimide chemistry.

  • Maleimide Conjugation:

    • Prepare a 10 mM stock solution of the maleimide linker in anhydrous DMSO.

    • Add a 10-fold molar excess of the maleimide linker stock solution to the reduced antibody.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

    • (Optional) Quench the reaction by adding N-ethylmaleimide or cysteine to cap any unreacted thiols.

    • Purify the antibody-linker conjugate using SEC.

Protocol 3: Comparative In Vitro Plasma Stability Assay

This protocol provides a framework for assessing the stability of the bioconjugates in plasma.

Materials:

  • Bis-sulfone-conjugated ADC

  • Maleimide-conjugated ADC

  • Human plasma (or plasma from other species of interest)

  • PBS, pH 7.4

  • Incubator at 37°C

  • Analytical instruments (e.g., HPLC, LC-MS, SDS-PAGE)

Procedure:

  • Sample Preparation:

    • Spike the ADCs into the plasma at a final concentration of 100 µg/mL.

    • Prepare a control sample of each ADC in PBS.

  • Incubation:

    • Incubate all samples at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

    • Analyze the aliquots to determine the amount of intact ADC remaining. This can be achieved through various methods:

      • Hydrophobic Interaction Chromatography (HIC)-HPLC: To determine the drug-to-antibody ratio (DAR).

      • LC-MS: For intact mass analysis to identify deconjugated antibody species.

      • SDS-PAGE (under non-reducing conditions): To visualize the integrity of the ADC.

  • Data Analysis:

    • Quantify the percentage of intact ADC at each time point relative to the 0-hour time point.

    • Plot the percentage of intact ADC versus time to determine the stability profile and estimate the half-life of each conjugate in plasma.

Mandatory Visualization

To better illustrate the chemical reactions and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 This compound Reaction mAb_reduced Reduced Antibody (with two free thiols) conjugate Stable Thioether Bridge (Re-bridged Disulfide) mAb_reduced->conjugate Bis-alkylation bis_sulfone This compound bis_sulfone->conjugate

This compound conjugation with a reduced antibody.

cluster_1 Maleimide Linker Reaction & Instability mAb_thiol Reduced Antibody (with free thiol) thioether Thioether Linkage mAb_thiol->thioether Michael Addition maleimide Maleimide Linker maleimide->thioether deconjugated Deconjugated Antibody + Free Linker thioether->deconjugated Retro-Michael Reaction albumin_adduct Albumin-Linker Adduct deconjugated->albumin_adduct Thiol Exchange

Maleimide conjugation and pathways of instability.

cluster_2 Comparative Stability Assay Workflow start Prepare ADC Conjugates (Bis-sulfone & Maleimide) incubate Incubate in Plasma at 37°C start->incubate timepoints Collect Aliquots at Various Time Points incubate->timepoints analysis Analyze Intact ADC (HPLC, LC-MS, SDS-PAGE) timepoints->analysis compare Compare Stability Profiles & Determine Half-life analysis->compare

Workflow for the comparative plasma stability assay.

Conclusion

The selection of a linker is a critical parameter in the design of robust and effective bioconjugates. While maleimide linkers have been widely adopted due to their favorable reaction kinetics, the inherent instability of the resulting thioether bond presents a significant liability, particularly for therapeutic applications requiring long-term stability in circulation. This compound emerges as a superior alternative, offering a mechanism to create highly stable, homogenous bioconjugates by re-bridging native disulfide bonds. The enhanced stability of the bis-sulfone linkage translates to a lower risk of premature payload release, potentially leading to an improved therapeutic index with enhanced efficacy and reduced off-target toxicity. For researchers and drug developers prioritizing in-vivo stability and conjugate homogeneity, this compound represents a compelling and advanced solution in the field of bioconjugation.

References

Bis-Sulfone Linkers Emerge as a Superior Alternative to Traditional Crosslinkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug developers are increasingly turning to Bis-sulfone linkers for the creation of more stable and homogenous antibody-drug conjugates (ADCs). These next-generation crosslinkers offer significant advantages over conventional methods, particularly the widely used maleimide-based linkers, by providing enhanced stability in plasma, leading to improved therapeutic efficacy and safety profiles.

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical component of an ADC's design, directly influencing its pharmacokinetics, efficacy, and toxicity. While maleimide (B117702) chemistry has been a mainstay in ADC development, concerns over the stability of the resulting thioether bond have driven the innovation of alternative strategies. Bis-sulfone linkers have risen as a robust solution, addressing the limitations of their predecessors by enabling the site-specific rebridging of disulfide bonds within the antibody structure. This approach not only ensures a stable and covalent linkage but also leads to ADCs with a uniform drug-to-antibody ratio (DAR), a crucial factor for consistent clinical outcomes.

Unveiling the Stability Advantage: Bis-sulfone vs. Other Crosslinkers

Experimental data consistently demonstrates the superior stability of ADCs constructed with Bis-sulfone linkers compared to those with maleimide-based linkers. Studies have shown that Bis-sulfone-linked conjugates exhibit significantly less drug shedding in human plasma over time.

For instance, one study comparing a phenyloxadiazole sulfone linker to a maleimide linker for the conjugation of a fluorescent dye to a THIOMAB™ antibody revealed a substantial improvement in stability. After a 28-day incubation in human plasma, the conjugate with the sulfone linker retained approximately 90% of its payload, whereas the maleimide conjugate had lost nearly half of its label.[1] Another study highlighted that the half-life of a phenyloxadiazole sulfone conjugate was doubled relative to the corresponding maleimide conjugate in human plasma.[1]

This enhanced stability is attributed to the irreversible nature of the dual thioether bonds formed during the disulfide rebridging process with Bis-sulfone linkers.[2] In contrast, the thioether bond formed by maleimide linkers is susceptible to a retro-Michael reaction, leading to deconjugation and premature release of the cytotoxic payload.[3]

Linker TypeModel SystemIncubation Time% Intact ConjugateReference
Bis-sulfone THIOMAB™-fluorescein conjugate in human plasma28 days~90%[1]
Maleimide THIOMAB™-fluorescein conjugate in human plasma28 days~50%[1]
Maleimide ADC in human plasma7 days~50%[3]
"Bridging" Disulfide ADC in human plasma7 days>95%[3]

Homogeneity by Design: The Impact on Drug-to-Antibody Ratio (DAR)

A significant advantage of Bis-sulfone linkers is their ability to produce ADCs with a highly controlled and uniform drug-to-antibody ratio. By targeting the native disulfide bonds within an antibody, a precise number of drug molecules can be attached, typically resulting in a DAR of 4. This homogeneity is a marked improvement over traditional lysine (B10760008) or cysteine conjugation methods, which often yield a heterogeneous mixture of ADC species with varying DARs.

A consistent DAR is critical for the development of a successful ADC therapeutic, as it ensures a well-defined product with predictable pharmacokinetic and pharmacodynamic properties. Hydrophobic Interaction Chromatography (HIC) is a standard analytical technique used to assess the DAR and drug load distribution of cysteine-conjugated ADCs.[4]

FeatureBis-sulfone LinkersMaleimide Linkers (Cysteine Conjugation)NHS Ester Linkers (Lysine Conjugation)
Conjugation Site Reduced interchain disulfide bondsEngineered or reduced cysteine residuesSolvent-accessible lysine residues
Resulting DAR Homogeneous (typically DAR=4)Relatively controlled, but can be heterogeneousHighly heterogeneous
Stability High, resistant to deconjugationVariable, prone to retro-Michael reactionStable amide bond
Advantages High stability, homogeneity, maintains antibody structureSite-specific conjugation possibleSimple and well-established chemistry
Disadvantages Requires initial disulfide reductionPotential for linker instability and payload lossHeterogeneous product, potential to affect antigen binding

Experimental Protocols

Protocol 1: Disulfide Rebridging with a Bis-sulfone Linker

This protocol outlines the general steps for conjugating a payload to an antibody via disulfide rebridging using a Bis-sulfone linker.

Materials:

  • Monoclonal antibody (e.g., IgG1)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Bis-sulfone linker-payload construct

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Desalting column

  • N-acetylcysteine

Procedure:

  • Antibody Preparation: Prepare the antibody solution in the Reaction Buffer at a concentration of 5 mg/mL.

  • Disulfide Reduction: Add a 10-fold molar excess of TCEP solution to the antibody solution. Incubate at 37°C for 1 hour with gentle agitation to reduce the interchain disulfide bonds.

  • Removal of Reducing Agent: Immediately following incubation, remove the excess TCEP using a desalting column equilibrated with Reaction Buffer. This step is crucial to prevent interference with the Bis-sulfone reagent.

  • Rebridging Reaction: Add a 5-fold molar excess of the Bis-sulfone linker-payload construct to the reduced antibody solution. Incubate at room temperature for 2-4 hours.

  • Quenching: Quench any unreacted Bis-sulfone reagent by adding a 5-fold molar excess of N-acetylcysteine and incubating for 15 minutes at room temperature.

  • Purification: Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove excess reagents.

Protocol 2: Assessment of ADC Stability in Human Plasma

This protocol describes a method to evaluate the stability of an ADC in human plasma.

Materials:

  • Purified ADC

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in human plasma at a final concentration of 1 mg/mL at 37°C.

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, and 7 days), withdraw an aliquot of the incubation mixture.

  • Sample Preparation: Immediately analyze the samples or store them at -80°C. Prior to analysis, samples may require purification to remove plasma proteins, which can be achieved using affinity chromatography (e.g., Protein A).

  • LC-MS Analysis: Analyze the samples by LC-MS to determine the amount of intact ADC remaining. The average DAR can be calculated from the deconvoluted mass spectra.

  • Data Analysis: Plot the percentage of intact ADC or the average DAR as a function of time to determine the stability profile of the ADC.

Visualizing the Chemistry: Conjugation Mechanisms

The distinct mechanisms of Bis-sulfone and maleimide linkers are key to understanding their differing stability profiles.

Bis_sulfone_Mechanism cluster_reduction 1. Disulfide Reduction cluster_rebridging 2. Disulfide Rebridging Antibody_SS Antibody (S-S) Antibody_SH Reduced Antibody (SH HS) Antibody_SS->Antibody_SH + TCEP TCEP TCEP BisSulfone Bis-sulfone Linker-Payload ADC Stable ADC (S-Linker-S) Antibody_SH->ADC + Bis-sulfone

Bis-sulfone disulfide rebridging workflow.

Maleimide_Mechanism cluster_conjugation 1. Thiol-Maleimide Conjugation cluster_instability 2. Potential Instability Reduced_Cys Antibody (-SH) Maleimide Maleimide Linker-Payload Thioether_ADC Thioether ADC (S-Linker) Reduced_Cys->Thioether_ADC + Maleimide Albumin Albumin (-SH) Thioether_ADC->Albumin Thioether Exchange Deconjugated_ADC Deconjugated Antibody (-SH) Thioether_ADC->Deconjugated_ADC Retro-Michael Reaction

Maleimide conjugation and potential instability.

References

A Comparative Guide to the Serum Stability of Bis-sulfone-PEG4-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates in systemic circulation is a cornerstone of therapeutic efficacy and safety. Premature cleavage of linkers in antibody-drug conjugates (ADCs) and other targeted therapies can lead to off-target toxicity and a diminished therapeutic window. This guide provides an objective comparison of the serum stability of bis-sulfone-based linkers, with a focus on Bis-sulfone-PEG4-Acid, against common alternatives, supported by experimental data.

The landscape of bioconjugation has historically been dominated by maleimide-based chemistries for linking payloads to thiol groups on proteins. However, the in vivo lability of the resulting thioether bond has driven the development of more stable alternatives. Among these, bis-sulfone linkers have emerged as a robust solution, offering enhanced stability by re-bridging native disulfide bonds within proteins like antibodies.

The Instability of Maleimide-Based Conjugates

Maleimide (B117702) linkers react efficiently with free thiols on cysteine residues to form a thioether bond. While this reaction is rapid and specific, the resulting succinimide (B58015) ring is susceptible to a retro-Michael reaction in vivo.[1][2] This reaction leads to the deconjugation of the payload, which can then be transferred to other circulating proteins containing free thiols, such as serum albumin.[1][2] This off-target delivery is a significant concern for the safety and efficacy of ADCs.

Bis-sulfone Linkers: A More Stable Alternative

Bis-sulfone reagents are highly reactive bis-alkylating agents that readily react with two cysteine thiols derived from the reduction of a disulfide bridge on a protein or antibody.[1] This process re-forms a stable three-carbon bridge, effectively maintaining the protein's tertiary structure and offering superior stability compared to traditional maleimide conjugates.[1]

Quantitative Comparison of Serum Stability

The following tables summarize quantitative data from studies comparing the serum stability of sulfone-based linkers with maleimide-based alternatives. It is important to note that the data for sulfone linkers is based on structurally related phenyloxadiazole sulfones, which are representative of the stability advantages of sulfone chemistry.

Table 1: Stability of Antibody-Fluorophore Conjugates in Human Plasma at 37°C

Linker ChemistryConjugation Site% Intact Conjugate (72 hours)% Intact Conjugate (1 month)
MaleimideTHIOMAB LC-V205C~80%Not Reported
MaleimideTHIOMAB Fc-S396C~20%Not Reported
Phenyloxadiazole Sulfone THIOMAB Fc-S396C ~66% Not Reported
MaleimideTHIOMAB HC-A114CNot Reported>50%
Phenyloxadiazole Sulfone THIOMAB HC-A114C Not Reported ~90%

Data sourced from studies on THIOMABs (engineered antibodies with cysteine substitutions).[1][2]

Table 2: General Serum Stability Comparison

Linker TypeKey Stability FeatureHalf-life in Human PlasmaReference
MaleimideProne to retro-Michael reaction and thiol exchange.Variable, can be significantly shorter than sulfone counterparts.[1][2]
Phenyloxadiazole Sulfone Resistant to thioether exchange.Approximately double that of a comparable maleimide conjugate.[1]
"Bridging" DisulfideRe-bridges native disulfide bonds.>95% intact after 7 days in human plasma.Not directly applicable to bis-sulfone, but demonstrates the stability of disulfide re-bridging strategies.

Experimental Protocols

Accurate assessment of conjugate stability in serum is critical. The following is a generalized protocol for determining the stability of an antibody-drug conjugate (ADC) in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: In Vitro ADC Plasma Stability Assay by LC-MS

1. Materials:

  • Test ADC (e.g., conjugated via this compound)

  • Control ADC (e.g., maleimide-based conjugate)

  • Human serum or plasma (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or Protein G magnetic beads for immunoaffinity capture

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 20mM glycine, 0.1% acetic acid, pH 2.5)

  • Neutralization buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Reducing agent (e.g., Dithiothreitol - DTT) for reduced analysis (optional)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

2. Procedure:

  • Incubation:

    • Dilute the test and control ADCs to a final concentration of 100 µg/mL in human plasma.

    • Incubate the samples at 37°C in a shaking incubator.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

    • Immediately freeze the collected aliquots at -80°C to halt any further degradation.

  • Immunoaffinity Capture of ADC:

    • Thaw the plasma samples on ice.

    • Add Protein A/G magnetic beads to each plasma aliquot and incubate with gentle mixing to capture the ADC.

    • Place the tubes on a magnetic rack to separate the beads from the plasma.

    • Carefully remove and discard the supernatant.

    • Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the captured ADC from the beads using the elution buffer.

    • Immediately neutralize the eluate with the neutralization buffer.

    • For analysis of the intact ADC, the sample is ready for LC-MS analysis.

    • For reduced analysis, treat the eluted ADC with a reducing agent like DTT to separate the antibody light and heavy chains.

  • LC-MS Analysis:

    • Inject the prepared samples onto an appropriate LC column (e.g., a reversed-phase column for intact or reduced ADC analysis).

    • Analyze the eluting proteins by MS to determine the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates payload loss and linker instability.

    • Alternatively, the free payload in the plasma supernatant can be quantified by LC-MS/MS after protein precipitation to measure the rate of drug release.

Visualizing the Workflow and Mechanisms

The following diagrams illustrate the experimental workflow for assessing ADC stability and the chemical basis for the differing stabilities of maleimide and bis-sulfone linkers.

experimental_workflow cluster_prep Sample Preparation & Incubation cluster_capture ADC Isolation cluster_analysis Analysis A ADC Incubation in Serum @ 37°C B Time-Point Aliquoting A->B C Immunoaffinity Capture (Protein A/G beads) B->C D Washing Steps C->D E Elution of ADC D->E F LC-MS Analysis E->F G Data Interpretation (DAR calculation) F->G

Experimental workflow for assessing ADC serum stability.

stability_mechanisms cluster_maleimide Maleimide Conjugate Instability cluster_sulfone Bis-Sulfone Conjugate Stability M1 Antibody-Thioether Conjugate M2 Retro-Michael Reaction M1->M2 M3 Deconjugated Antibody + Maleimide-Payload M2->M3 M4 Thiol Exchange with Serum Albumin M3->M4 S1 Reduced Antibody Disulfide S2 Reaction with Bis-Sulfone Linker S1->S2 S3 Stable Re-bridged Conjugate S2->S3

Comparison of maleimide and bis-sulfone stability mechanisms.

References

Characterizing Drug-to-Antibody Ratios for Next-Generation ADCs: A Comparative Guide to Bis-sulfone-PEG4-Acid Linker Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of the drug-to-antibody ratio (DAR) is a cornerstone of antibody-drug conjugate (ADC) development, directly impacting therapeutic efficacy and safety. For ADCs utilizing advanced, site-specific conjugation strategies, such as those employing the Bis-sulfone-PEG4-Acid linker, accurate DAR characterization is paramount. This guide provides a comparative analysis of key analytical techniques for ADCs featuring this linker, offering researchers a data-driven framework for methodological selection.

The this compound linker facilitates a homogenous ADC profile by reacting with two cysteine thiols that are exposed upon the reduction of a disulfide bridge on the antibody, forming a stable, covalent thioether bond.[1][2] This site-specific conjugation leads to a more defined DAR, enhancing the consistency and predictability of the ADC's performance.[3]

Comparative Analysis of DAR Determination Methods

Several robust analytical techniques are employed to elucidate the DAR of ADCs. The choice of method is contingent on the specific requirements of the analysis, including the desired level of detail, sample throughput, and the stage of drug development. The following table summarizes the most common techniques for characterizing ADCs, including those synthesized with the this compound linker.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
UV/Vis Spectroscopy Measures absorbance at two distinct wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug payload) to calculate the concentrations of each component.[][5]Average DAR.[5]Simple, rapid, and requires minimal sample preparation.[]Provides only an average DAR and no information on the distribution of different drug-loaded species. Susceptible to interference from impurities that absorb at the measured wavelengths.[6]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in their hydrophobicity, which increases with the number of conjugated drug molecules.[7][8]Average DAR, drug distribution (different DAR species), and the presence of unconjugated antibody.[3]Provides detailed information on the heterogeneity of the ADC population under non-denaturing conditions.[7]The high salt concentrations used in the mobile phase can be incompatible with mass spectrometry, often requiring an additional desalting step for peak identification.[9]
Reversed-Phase Liquid Chromatography (RP-LC) Separates the light and heavy chains of the antibody after reduction, based on their polarity. The number of conjugated drugs alters the retention time of each chain.[9][10]Average DAR and distribution of the drug on the light and heavy chains.Offers high resolution and is compatible with mass spectrometry, allowing for precise mass determination of the conjugated chains.[9]The use of organic solvents and denaturing conditions can lead to protein denaturation.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC species by chromatography and subsequently determines their mass-to-charge ratio, allowing for precise mass determination of the intact ADC and its subunits.[11]Precise mass of the intact ADC and its subunits, average DAR, and drug distribution. Can also be used to identify the specific sites of conjugation.[12]Provides the most detailed and accurate characterization of the ADC, including verification of the conjugation site.[12]Data analysis can be complex, and the ionization efficiency may vary for different drug-loaded species, potentially affecting the accuracy of quantitative measurements.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate DAR determination. Below are representative protocols for the key analytical techniques discussed.

UV/Vis Spectroscopy for Average DAR Determination

Principle: This method relies on the Beer-Lambert law to determine the concentrations of the antibody and the conjugated drug by measuring the absorbance at two different wavelengths.

Protocol:

  • Determine Extinction Coefficients: Accurately determine the molar extinction coefficients of the unconjugated antibody (typically at 280 nm) and the free drug-linker construct at both 280 nm and its wavelength of maximum absorbance (λmax).

  • Sample Preparation: Prepare the purified ADC sample in a suitable buffer that does not interfere with the absorbance readings.

  • Spectrophotometer Measurement: Measure the absorbance of the ADC sample at 280 nm and the λmax of the drug using a calibrated spectrophotometer.

  • DAR Calculation: Use the following equations to calculate the concentrations of the antibody and the drug, and subsequently the average DAR:

    • C_drug = (A_λmax) / (ε_drug,λmax)

    • C_antibody = (A_280 - A_λmax * (ε_drug,280 / ε_drug,λmax)) / ε_antibody,280

    • Average DAR = C_drug / C_antibody

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution Analysis

Principle: HIC separates molecules based on their surface hydrophobicity. The conjugation of hydrophobic drug molecules to the antibody increases its overall hydrophobicity, allowing for the separation of species with different DARs.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.

    • Filter and degas both mobile phases before use.

  • Chromatography Conditions:

    • Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

    • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

  • Data Analysis:

    • Identify the peaks in the chromatogram corresponding to the unconjugated antibody (eluting first) and the different drug-loaded species (eluting later with increasing retention times for higher DARs).

    • Integrate the area of each peak.

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)

Reversed-Phase Liquid Chromatography (RP-LC) for Chain-Specific DAR Analysis

Principle: RP-LC separates molecules based on their polarity. For ADCs, the antibody is first reduced to separate the light and heavy chains. The retention time of each chain is influenced by the number of conjugated drug molecules.

Protocol:

  • Sample Preparation (Reduction):

    • Dilute the ADC sample to 1-2 mg/mL in a denaturing buffer (e.g., 6 M Guanidine HCl).

    • Add a reducing agent (e.g., Dithiothreitol - DTT) to a final concentration of 10-20 mM.

    • Incubate at 37°C for 30 minutes.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Chromatography Conditions:

    • Column: A C4 or C8 reversed-phase column suitable for protein separations.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

    • Gradient: A linear gradient from low to high concentration of Mobile Phase B.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains.

    • Calculate the weighted average DAR based on the peak areas of the different chain species.

Visualizing Workflows and Linker Chemistry

To further clarify the experimental processes and the underlying chemistry, the following diagrams have been generated.

General Workflow for ADC DAR Characterization cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output ADC_Sample ADC Sample (this compound Linker) Reduced_Sample Reduced ADC (for RP-LC & LC-MS) ADC_Sample->Reduced_Sample Reduction UV_Vis UV/Vis Spectroscopy ADC_Sample->UV_Vis HIC Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC RPLC Reversed-Phase Liquid Chromatography (RP-LC) Reduced_Sample->RPLC LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) Reduced_Sample->LCMS Avg_DAR Average DAR UV_Vis->Avg_DAR HIC->Avg_DAR DAR_Dist DAR Distribution HIC->DAR_Dist RPLC->Avg_DAR Chain_DAR Chain-Specific DAR RPLC->Chain_DAR LCMS->Avg_DAR LCMS->DAR_Dist Precise_Mass Precise Mass & Conjugation Site LCMS->Precise_Mass

Caption: A flowchart illustrating the general workflow for DAR characterization of ADCs.

This compound Linker Conjugation Chemistry Antibody Antibody with Interchain Disulfide Bond Reduced_Ab Antibody with Free Thiol Groups (-SH) Antibody->Reduced_Ab Reduction (e.g., DTT) ADC Homogeneous ADC (Stable Thioether Bonds) Reduced_Ab->ADC Linker This compound -Drug Conjugate Linker->ADC Conjugation

References

A Comparative Guide to Disulfide Re-bridging Strategies in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific modification of proteins is a cornerstone of modern drug development, particularly in the engineering of antibody-drug conjugates (ADCs). Disulfide re-bridging has emerged as a powerful strategy to create homogenous and stable bioconjugates by targeting the native disulfide bonds within a protein. This guide provides an objective comparison of different disulfide re-bridging strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific application.

Introduction to Disulfide Re-bridging

Disulfide bonds are crucial for maintaining the tertiary and quaternary structures of many proteins, including antibodies.[1] Traditional conjugation methods that target surface-exposed lysines or require the introduction of new cysteine residues often result in heterogeneous mixtures with variable drug-to-antibody ratios (DARs) and potential loss of stability.[2] Disulfide re-bridging addresses these challenges by first reducing a native disulfide bond to generate two free thiols, which are then covalently linked by a bifunctional reagent. This process not only allows for precise control over the conjugation site and stoichiometry but also restores the covalent linkage between polypeptide chains, thereby preserving the protein's structural integrity.[3][4]

Key Disulfide Re-bridging Strategies

Several classes of reagents have been developed for disulfide re-bridging, each with distinct chemical properties and performance characteristics. The most prominent strategies are based on:

  • Next-Generation Maleimides (NGMs)

  • Bis-sulfones

  • Pyridazinediones

  • Divinylpyrimidines (DVPs)

The selection of a particular strategy depends on factors such as desired reaction kinetics, stability of the resulting conjugate, and the nature of the payload to be attached.

Comparative Performance Data

The following table summarizes key quantitative data for the different disulfide re-bridging strategies, providing a basis for objective comparison.

Reagent ClassTypical Conversion Efficiency (%)Achieved DARStabilityKey Advantages
Next-Generation Maleimides (NGMs) >90%[5]Controlled (e.g., 2, 4)[5]High, especially after hydrolysis to maleamic acid[2]Rapid reaction kinetics (<1 min conjugation)[6]
Bis-sulfones ~78% for DAR 4[7][8]Typically 4, with some heterogeneity[9]Stable in serum[3][7]Forms a stable three-carbon bridge[3]
Pyridazinediones HighControlled (e.g., 2, 4)[10]Stable[10]Compatible with "in situ" one-pot procedures[11]
Divinylpyrimidines (DVPs) >95%[12]Modular (1, 2, 3, or 4)[13]Exceptionally stable in human plasma[13][14]Allows for modular cargo loading[13]

Experimental Protocols

Detailed methodologies for the key disulfide re-bridging strategies are provided below. These protocols are intended as a general guide and may require optimization for specific antibodies and payloads.

General Workflow for Disulfide Re-bridging

The overall process for disulfide re-bridging can be visualized as a three-step workflow:

G cluster_0 Disulfide Re-bridging Workflow Start Start Antibody_Reduction 1. Antibody Reduction (e.g., with TCEP) Start->Antibody_Reduction Native Antibody Reagent_Removal 2. Removal of Excess Reducing Agent Antibody_Reduction->Reagent_Removal Re-bridging_Reaction 3. Re-bridging Reaction with Bifunctional Reagent Reagent_Removal->Re-bridging_Reaction Purification 4. Purification of Conjugate Re-bridging_Reaction->Purification Payload-Linker End End Purification->End Homogeneous ADC

General workflow for disulfide re-bridging.
Protocol 1: Re-bridging with Next-Generation Maleimides (NGMs)

This protocol describes the use of dibromomaleimides (DBMs), a type of NGM, for antibody conjugation.

Materials:

  • Antibody in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Dibromomaleimide (DBM) reagent with desired payload, dissolved in DMF or DMSO

  • Reaction Buffer (e.g., pH 8.0)

  • Desalting column

Procedure:

  • Antibody Reduction:

    • Adjust the antibody concentration to 5-10 mg/mL in the reaction buffer.

    • Add a 6-fold molar excess of TCEP.

    • Incubate at 37°C for 2 hours.[15]

  • Re-bridging Reaction (Sequential Method):

    • Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

    • Immediately add a 5-fold molar excess of the DBM reagent.[15]

    • Incubate at room temperature for 1 hour.[15]

  • Hydrolysis (Optional but Recommended for Stability):

    • Continue incubation for an additional 1-2 hours to allow for the hydrolysis of the maleimide (B117702) to a stable maleamic acid bridge.[2]

  • Purification:

    • Purify the antibody-drug conjugate using a desalting column or size-exclusion chromatography (SEC) to remove excess reagent and byproducts.

Protocol 2: Re-bridging with Bis-sulfones

This protocol outlines the procedure for using a bis-sulfone reagent for disulfide re-bridging.

Materials:

  • Antibody in a suitable buffer

  • TCEP solution

  • Bis-sulfone reagent with desired payload, dissolved in DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • N-acetylcysteine (quenching agent)

  • Desalting column

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 5 mg/mL in the reaction buffer.

    • Add a 10-fold molar excess of TCEP.

    • Incubate at 37°C for 1 hour.[16]

  • Removal of Excess Reducing Agent:

    • Immediately purify the reduced antibody using a desalting column to remove excess TCEP.[16]

  • Re-bridging Reaction:

    • Add a 10-fold molar excess of the bis-sulfone reagent to the purified, reduced antibody.[16]

    • Incubate at room temperature for 2 hours.[16]

  • Quenching:

    • Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted bis-sulfone reagent and incubate for 15 minutes.[16]

  • Purification:

    • Purify the resulting ADC using a desalting column or SEC.

Protocol 3: Re-bridging with Pyridazinediones

This protocol details the use of pyridazinedione reagents, which are compatible with one-pot procedures.

Materials:

  • Antibody in a suitable buffer

  • TCEP solution

  • Dibromopyridazinedione reagent with desired payload, dissolved in an organic solvent

  • Reaction Buffer (e.g., pH 7.4)

  • Desalting column

Procedure (In Situ):

  • Combined Reduction and Re-bridging:

    • To the antibody solution, add the desired molar excess of TCEP.

    • Immediately add the dibromopyridazinedione reagent. The pyridazinedione reagent does not react with TCEP, allowing for a one-pot reaction.[11]

    • Incubate at 4°C for the optimized reaction time (typically several hours to overnight).[4]

  • Purification:

    • Purify the ADC from excess reagents and byproducts using a desalting column or SEC.

Protocol 4: Re-bridging with Divinylpyrimidines (DVPs)

This protocol describes the use of DVP reagents for efficient disulfide re-bridging.

Materials:

  • Antibody in a suitable buffer

  • TCEP solution

  • DVP reagent with desired payload, dissolved in a suitable solvent

  • Reaction Buffer

  • Desalting column

Procedure:

  • Antibody Reduction:

    • Reduce the interchain disulfides of the antibody by incubating with ten equivalents of TCEP at 37°C for one hour.[1]

  • Re-bridging Reaction:

    • Add ten equivalents of the DVP linker to the reduced antibody solution.[1]

    • Incubate at 37°C for four hours to achieve near-quantitative conversion to the antibody-linker conjugate.[1]

  • Purification:

    • Purify the ADC using a desalting column or SEC.

Signaling Pathways and Logical Relationships

The choice of a disulfide re-bridging strategy can be guided by a logical decision-making process based on experimental priorities.

G cluster_1 Decision Pathway for Re-bridging Strategy Priority Priority Kinetics Reaction Speed Priority->Kinetics Fastest Reaction? Stability Conjugate Stability Priority->Stability Highest Stability? Modularity Payload Modularity Priority->Modularity Modular DAR? Procedure Procedural Simplicity Priority->Procedure One-pot? NGM Next-Generation Maleimides Kinetics->NGM DVP Divinylpyrimidines Stability->DVP Modularity->DVP Pyridazinedione Pyridazinediones Procedure->Pyridazinedione Bis_sulfone Bis-sulfones

Decision-making guide for strategy selection.

Conclusion

Disulfide re-bridging offers a robust and versatile platform for the creation of homogeneous and stable antibody-drug conjugates and other protein bioconjugates. Next-generation maleimides provide rapid reaction kinetics, while divinylpyrimidines offer exceptional stability and modularity in drug loading. Bis-sulfones are a well-established method yielding stable conjugates, and pyridazinediones allow for simplified one-pot procedures. The choice of the optimal strategy will depend on the specific requirements of the research or drug development program. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision and for the successful implementation of disulfide re-bridging technologies.

References

Safety Operating Guide

Proper Disposal of Bis-sulfone-PEG4-Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Bis-sulfone-PEG4-Acid, a reagent commonly used in bioconjugation and drug development. While a specific Safety Data Sheet for this compound was not publicly available at the time of this writing, information from a structurally similar compound, Bis-sulfone-PEG4-DBCO, indicates that it is not classified as a hazardous substance.[1] Consequently, the following procedures are based on the assumption that this compound is a non-hazardous chemical. However, it is imperative to verify this with the manufacturer's official documentation and to adhere to all local, state, and federal regulations regarding chemical waste disposal.

Immediate Safety Precautions

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecificationRationale
Eye Protection Safety glasses or gogglesProtects eyes from potential splashes.
Hand Protection Nitrile or other chemical-resistant glovesPrevents skin contact.
Body Protection Laboratory coatProtects clothing and skin from contamination.

Disposal Decision Workflow

The proper disposal route for this compound depends on its classification as hazardous or non-hazardous, as well as institutional and local regulations. The following workflow provides a step-by-step process for making this determination.

Disposal_Workflow start Start: this compound for Disposal sds Obtain and Review Safety Data Sheet (SDS) start->sds is_hazardous Is the chemical classified as hazardous? sds->is_hazardous non_hazardous Follow Non-Hazardous Waste Disposal Protocol is_hazardous->non_hazardous No hazardous Follow Hazardous Waste Disposal Protocol is_hazardous->hazardous Yes check_local Consult Institutional and Local Regulations non_hazardous->check_local hazardous->check_local disposal_options Determine Approved Disposal Options check_local->disposal_options sanitary_sewer Sanitary Sewer (if permissible) disposal_options->sanitary_sewer Liquid/Soluble solid_waste Regular Solid Waste (if permissible) disposal_options->solid_waste Solid contractor Licensed Chemical Waste Contractor disposal_options->contractor All Forms end End of Disposal Process sanitary_sewer->end solid_waste->end contractor->end

Caption: Disposal decision workflow for this compound.

Experimental Protocols for Disposal

Based on the likely non-hazardous nature of this compound, the following disposal protocols are provided.

Protocol 1: Disposal of Solid this compound

This protocol is for the disposal of the compound in its solid, powdered form.

Materials:

  • Waste container (chemically compatible, e.g., polyethylene)

  • Label for the waste container

  • Personal Protective Equipment (PPE)

Procedure:

  • Container Preparation: Select a clean, dry, and chemically compatible container with a secure lid.

  • Labeling: Label the container clearly with "Non-Hazardous Chemical Waste" and list the contents, including "this compound."

  • Transfer: Carefully transfer the solid this compound into the labeled waste container. Minimize the creation of dust.

  • Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials.

  • Final Disposal: Dispose of the container in the regular solid waste stream, provided this is permitted by your institution's policies for non-hazardous chemical waste.[2][3] If not, arrange for pickup by your institution's hazardous waste management service or a licensed chemical waste disposal contractor.

Protocol 2: Disposal of this compound in Solution

This protocol is for the disposal of the compound dissolved in a solvent.

Materials:

  • Waste container (liquid-tight, chemically compatible)

  • Label for the waste container

  • pH paper (if applicable)

  • Personal Protective Equipment (PPE)

Procedure:

  • Segregation: Do not mix the this compound solution with other chemical waste streams, especially hazardous waste.

  • Container Preparation: Choose a leak-proof container that is compatible with the solvent used.

  • Labeling: Clearly label the container with "Non-Hazardous Chemical Waste," the name of the compound ("this compound"), and the solvent used.

  • Neutralization (if applicable): If the solution is acidic or basic, neutralize it to a pH between 6.0 and 8.0 before disposal, if permitted by your institution.

  • Final Disposal:

    • Sanitary Sewer: If your local regulations and institutional policies permit, small quantities of non-hazardous, water-soluble chemicals may be disposed of down the drain with copious amounts of water.[2][4]

    • Licensed Contractor: If sewer disposal is not permitted, or if the solvent is not water-miscible, collect the waste in a labeled container and arrange for disposal through your institution's hazardous waste program or a licensed chemical waste contractor.

Key Considerations for Disposal

ConsiderationDescription
Regulatory Compliance Always adhere to the regulations set forth by federal, state, and local authorities, as well as your institution's specific policies for chemical waste management.
Waste Minimization Whenever possible, purchase only the amount of reagent needed for your experiments to minimize waste generation.
Segregation Keep non-hazardous waste separate from hazardous waste to avoid cross-contamination and reduce disposal costs.
Container Management Ensure all waste containers are in good condition, properly labeled, and kept closed except when adding waste.
Documentation Maintain records of your chemical waste disposal as required by your institution.

Logical Relationships in Chemical Waste Management

The following diagram illustrates the key relationships and considerations in a laboratory chemical waste management program.

Waste_Management purchase Appropriate Purchasing inventory Chemical Inventory Management identification Waste Identification & Classification purchase->identification scale Microscaling Experiments inventory->identification scale->identification segregation Segregation non_hazardous_routes Non-Hazardous (Sewer, Trash) identification->non_hazardous_routes hazardous_routes Hazardous (Licensed Contractor) identification->hazardous_routes container Proper Containerization segregation->non_hazardous_routes segregation->hazardous_routes labeling Accurate Labeling container->non_hazardous_routes container->hazardous_routes labeling->non_hazardous_routes labeling->hazardous_routes

References

Personal protective equipment for handling Bis-sulfone-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Bis-sulfone-PEG4-Acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this reagent.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE levels based on the operational procedure.

Operation Required PPE Enhanced Precautions (for large quantities or potential for aerosolization)
Weighing and Aliquoting (Solid) • Nitrile or neoprene gloves• Safety glasses with side shields• Laboratory coat• Chemical splash goggles• Face shield• N95 or N100 respirator mask
Solution Preparation and Handling • Nitrile or neoprene gloves• Chemical splash goggles• Laboratory coat• Double gloving (inner and outer chemical-resistant gloves)• Chemical-resistant apron or coveralls (e.g., Tychem 2000)[1]
Reaction and Conjugation • Nitrile or neoprene gloves• Chemical splash goggles• Laboratory coat• Work within a certified chemical fume hood[2]
Spill Cleanup • Nitrile or neoprene gloves• Chemical splash goggles• Laboratory coat• Chemical-resistant boots or shoe covers• Appropriate respirator based on spill size and ventilation

Note: While a Safety Data Sheet (SDS) for a similar compound, Bis-sulfone-PEG4-DBCO, indicates it is not a hazardous substance, it is best practice to handle all chemicals with care[3]. Always handle in accordance with good industrial hygiene and safety practices[3].

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational workflow is critical for both safety and experimental success. The following diagram outlines the recommended procedure for handling this compound from receipt to use.

G Figure 1. Operational Workflow for Handling this compound A Receiving and Storage Store at -20°C upon arrival. B Preparation for Use Allow reagent to warm to room temperature before opening. A->B C Weighing and Aliquoting Perform in a well-ventilated area or fume hood to avoid dust inhalation. B->C D Solution Preparation Dissolve in an appropriate solvent (e.g., DMSO, DMF). C->D E Reaction/Conjugation Add solution to the reaction mixture. D->E F Post-Handling Decontaminate work surfaces and equipment. E->F G Waste Disposal Collect all waste in a labeled hazardous waste container. F->G

Caption: Figure 1. Operational Workflow for Handling this compound

Experimental Protocol for Solution Preparation:

  • Equilibration: Allow the container of this compound to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: In a well-ventilated area or chemical fume hood, carefully weigh the desired amount of the solid reagent. Avoid creating dust.

  • Dissolution: Add the solid to the appropriate solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), to prepare a stock solution[4]. Mix gently until fully dissolved.

  • Storage of Stock Solution: If not used immediately, store the stock solution at -20°C[5]. To minimize exposure to air and moisture, consider storing under an inert gas like argon or nitrogen and using a syringe to withdraw the solution through a septum[5].

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • All waste containing this compound, including unused reagent, reaction mixtures, and contaminated consumables (e.g., pipette tips, tubes, gloves), must be treated as hazardous chemical waste[2].

  • Do not mix this waste with other waste streams[2].

  • Collect solid and liquid waste in separate, clearly labeled, and sealed containers[2].

Container Labeling and Storage:

  • Label waste containers with "Hazardous Waste" and the full chemical name: "this compound"[2].

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials[2]. Keep containers closed except when adding waste[6].

Final Disposal Procedure:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[2].

  • Follow all local, state, and federal regulations for hazardous waste disposal[2].

  • Empty containers must be triple rinsed before being discarded as regular trash. The rinsate should be collected as hazardous waste[6]. Deface or remove the original product label from the empty container[6].

The following flowchart illustrates the decision-making process for the disposal of materials contaminated with this compound.

G Figure 2. Disposal Decision Tree for this compound Waste A Is the material contaminated with this compound? B YES A->B Contaminated C NO A->C Not Contaminated D Collect in a labeled hazardous waste container. B->D E Dispose of according to standard laboratory procedures. C->E F Contact EHS for pickup and disposal. D->F

Caption: Figure 2. Disposal Decision Tree for this compound Waste

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。